12(R)-HEPE
Description
Properties
IUPAC Name |
12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enzymatic Architecture of 12(R)-HEPE Biosynthesis from Eicosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). We delve into the core enzymatic processes, primarily focusing on the role of 12R-lipoxygenase (12R-LOX), and explore alternative biosynthetic routes. This document offers detailed experimental protocols for the synthesis, purification, and quantification of this compound, alongside an examination of its downstream signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms governing this compound production and function.
Introduction
Oxylipins, a class of oxygenated metabolites derived from polyunsaturated fatty acids (PUFAs), are critical signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, immune responses, and tissue homeostasis. Among these, this compound has emerged as a molecule of interest due to its potential roles in various biological contexts. This guide focuses on the primary biosynthetic pathway of this compound from its precursor, EPA, providing a technical resource for researchers investigating its biological significance and therapeutic potential.
The Core Biosynthetic Pathway: 12R-Lipoxygenase
The stereospecific conversion of EPA to this compound is predominantly catalyzed by the enzyme 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene[1][2]. This enzyme is a non-heme iron-containing dioxygenase that facilitates the insertion of molecular oxygen into EPA with high regio- and stereospecificity.
The biosynthesis of this compound via 12R-LOX is a two-step process:
-
Oxygenation: 12R-LOX abstracts a hydrogen atom from the C-10 position of EPA, leading to the formation of a substrate radical. Molecular oxygen is then inserted at the C-12 position to yield 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE).
-
Reduction: The unstable hydroperoxy intermediate, 12(R)-HpEPE, is subsequently reduced to the more stable hydroxy derivative, this compound, by ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidases (GPXs).
Linoleic acid is a comparatively poor substrate for 12R-lipoxygenase when compared with arachidonic acid[1]. While specific kinetic parameters for human 12R-LOX with EPA are not extensively documented, the enzyme exhibits a preference for arachidonic acid over linoleic acid[1].
Alternative Biosynthetic Pathways: Cytochrome P450
While 12R-LOX is the primary enzyme responsible for this compound synthesis, cytochrome P450 (CYP) enzymes have also been implicated in the metabolism of EPA and can produce various hydroxylated metabolites. However, the lipoxygenase pathway is considered the major route for the stereospecific production of this compound in tissues where 12R-LOX is expressed, such as the skin[2][3].
Quantitative Data Summary
The following tables summarize key quantitative data related to the biosynthesis and analysis of 12-HETE, which serves as a close structural and functional analog to 12-HEPE. These values provide a reference for experimental design and interpretation.
Table 1: Chiral LC-MS/MS Separation Parameters for HETE Enantiomers
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | ChiralPak AD-RH (150 x 4.6 mm, 5 µm) | Lux Amylose-2 (150 x 2.0 mm, 3 µm) |
| Mobile Phase | Isocratic: Methanol (B129727):Water:Acetic Acid (95:5:0.1, v/v/v) | Gradient: Acetonitrile (B52724) in 0.1% aqueous formic acid |
| Flow Rate | 0.3 mL/min | Not specified |
| Column Temperature | 40°C | Not specified |
| Retention Time (12(R)-HETE) | ~10 min | Not specified |
| Retention Time (12(S)-HETE) | ~13 min | Not specified |
| Data adapted from methodologies for HETE enantiomers, applicable to HEPE separation. |
Experimental Protocols
Cloning and Expression of Human ALOX12B
This protocol describes the cloning of the full-length human ALOX12B cDNA and its expression, which is a prerequisite for producing recombinant 12R-LOX for in vitro studies.
Materials:
-
Human keratinocyte cDNA library
-
High-fidelity DNA polymerase
-
PCR primers for ALOX12B
-
pET expression vector (e.g., pET-28b(+))
-
E. coli expression host (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
PCR Amplification: Amplify the full-length ALOX12B cDNA from a human keratinocyte library using specific primers. A hot start at 94°C is recommended, followed by 30 cycles of denaturation, annealing (e.g., 60°C), and extension (e.g., 72°C)[2].
-
Cloning: Ligate the purified PCR product into a suitable pET expression vector.
-
Transformation: Transform the expression construct into a competent E. coli expression host strain.
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
In Vitro Enzymatic Synthesis and Purification of this compound
This protocol outlines the synthesis of this compound using recombinant 12R-LOX and its subsequent purification.
Materials:
-
Purified recombinant human 12R-LOX
-
Eicosapentaenoic acid (EPA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Glutathione peroxidase (GPX) and glutathione (GSH)
-
Ethyl acetate
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a C18 column
Procedure:
-
Enzymatic Reaction: Incubate purified recombinant 12R-LOX with EPA in the reaction buffer at 37°C for 30 minutes. The reaction will produce 12(R)-HpEPE.
-
Reduction: Add GPX and GSH to the reaction mixture to reduce 12(R)-HpEPE to this compound.
-
Extraction: Terminate the reaction and extract the lipids using a two-phase extraction method with a solvent like ethyl acetate.
-
Purification:
-
Solid-Phase Extraction: Apply the extracted lipids to a pre-conditioned C18 SPE cartridge. Wash with a low-polarity solvent to remove non-polar impurities and then elute the HEPEs with a more polar solvent (e.g., methanol or ethyl acetate).
-
Reversed-Phase HPLC: Further purify the this compound using a reversed-phase HPLC system with a C18 column. Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid to separate this compound from other reaction components. Collect the fraction corresponding to the 12-HEPE peak.
-
Chiral Separation and Quantification of this compound by LC-MS/MS
This protocol provides a method for the baseline separation and quantification of this compound and its stereoisomer, 12(S)-HEPE.
Materials:
-
Chiral HPLC column (e.g., ChiralPak AD-RH)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Mobile phase: Methanol, water, and acetic acid
-
This compound and 12(S)-HEPE standards
-
Deuterated internal standard (e.g., 12(S)-HETE-d8)
Procedure:
-
Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., liquid-liquid extraction with ethyl acetate). Spike the sample with a deuterated internal standard before extraction.
-
Chiral HPLC Separation: Inject the extracted sample onto a chiral HPLC column. Use an isocratic mobile phase, such as methanol:water:acetic acid (95:5:0.1, v/v/v), at a flow rate of approximately 0.3 mL/min and a column temperature of 40°C to achieve baseline separation of the enantiomers[4].
-
MS/MS Detection: Detect the eluting enantiomers using an LC-MS/MS system in negative ion mode. Use multiple reaction monitoring (MRM) to quantify the parent and daughter ions specific for HEPEs.
-
Quantification: Generate a standard curve using known concentrations of this compound and 12(S)-HEPE standards to quantify the amounts in the sample.
Signaling Pathways and Visualizations
12-HEPE is known to exert its biological effects through signaling pathways that are analogous to those of 12-HETE. Evidence suggests that 12-HEPE acts via a Gs protein-coupled receptor (GPCR), leading to the activation of the PI3K/Akt signaling cascade[1]. The orphan GPCR, GPR31, has been identified as a high-affinity receptor for 12(S)-HETE and is a likely candidate for mediating the effects of this compound[5].
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from EPA via 12R-LOX.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound synthesis and analysis.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Conclusion
The biosynthesis of this compound from eicosapentaenoic acid is a highly specific enzymatic process primarily mediated by 12R-lipoxygenase. Understanding the intricacies of this pathway, from the molecular genetics of the enzyme to the downstream signaling cascades of its product, is crucial for elucidating the biological roles of this intriguing oxylipin. The experimental protocols and data presented in this guide provide a foundational framework for researchers to explore the synthesis, quantification, and functional analysis of this compound, paving the way for potential therapeutic applications in various diseases. Further research is warranted to fully characterize the kinetic properties of 12R-LOX with EPA and to definitively identify the specific receptors and downstream effectors that mediate the biological activities of this compound.
References
Endogenous Production of 12(R)-HEPE in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(R)-hydroxyeicosapentaenoic acid, or 12(R)-HEPE, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As an R-enantiomer of the more extensively studied 12(S)-HEPE, this compound is gaining attention for its potential role in various physiological and pathological processes. This technical guide provides an in-depth overview of the endogenous production of this compound in mammalian tissues, focusing on its biosynthetic pathways, the tissues of its origin, and the analytical methods for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, pharmacology, and drug development.
Biosynthesis of this compound
The primary pathway for the endogenous production of this compound in mammals involves the enzymatic activity of 12R-lipoxygenase (12R-LOX). This enzyme, encoded by the ALOX12B gene, catalyzes the stereospecific insertion of molecular oxygen into EPA at the carbon-12 position, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HPEPE). This unstable intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the more stable this compound.
While the 12R-LOX pathway is considered the main route for this compound synthesis, particularly in the skin, an alternative pathway involving cytochrome P450 (CYP) enzymes has also been proposed. However, evidence supporting a significant contribution of CYP enzymes to the specific production of this compound in most tissues remains limited, with the lipoxygenase pathway being the more established route.
Tissue Distribution of this compound
The endogenous production of this compound is most prominently documented in the skin . Specifically, keratinocytes express high levels of 12R-lipoxygenase (12R-LOX), the key enzyme in this compound synthesis.[1] This has led to significant interest in the role of this compound in skin biology and pathology, particularly in inflammatory skin conditions like psoriasis, where elevated levels of the related compound 12(R)-HETE have been observed.[1][2]
While the skin is the primary site of known this compound production, the expression of 12R-LOX in other tissues is not well-characterized. Consequently, quantitative data on this compound concentrations across a wide range of mammalian tissues are scarce. The table below summarizes the known and inferred presence of this compound in various tissues, largely based on the detection of its downstream metabolite, 12(R)-HETE, and the expression of the ALOX12B gene.
| Tissue | This compound Presence | Method of Detection/Inference | Reference(s) |
| Skin (Epidermis) | High | Inferred from high levels of 12(R)-HETE and ALOX12B expression. | [1][2] |
| Psoriatic Skin Lesions | Significantly Elevated | Inferred from markedly increased concentrations of 12(R)-HETE. | [1][2] |
| Other Tissues (e.g., Brain, Lung, Liver, Kidney) | Undetermined | Limited to no direct quantitative data currently available. |
Signaling Pathway of this compound
The specific signaling pathway of this compound is an area of active investigation. Much of the current understanding of HEPE signaling is derived from studies on its stereoisomer, 12(S)-HEPE. 12(S)-HEPE has been shown to interact with G-protein coupled receptors (GPCRs), such as GPR31 and the leukotriene B4 receptor 2 (BLT2), to elicit its biological effects. However, the binding and activation of these receptors by this compound are not well-defined.
Some evidence suggests that the BLT2 receptor may be a potential target for this compound due to its known promiscuity in binding various lipid mediators. However, the affinity and functional consequences of this interaction require further elucidation. The GPR31 receptor, on the other hand, appears to be more specific for the 12(S)-enantiomer.
Given the current lack of a well-defined signaling pathway for this compound, the following diagram represents a hypothetical pathway based on the known signaling of related lipid mediators and the potential involvement of the BLT2 receptor.
Experimental Protocols
Accurate quantification of this compound in biological samples requires robust and sensitive analytical methods. The following protocols provide a general framework for the extraction, chiral separation, and analysis of this compound.
Solid-Phase Extraction (SPE) of this compound from Tissues
This protocol outlines a general procedure for the extraction of eicosanoids, including this compound, from tissue samples.
Materials:
-
Tissue sample (e.g., skin biopsy)
-
Homogenizer
-
Methanol (B129727) (with 0.1% butylated hydroxytoluene - BHT)
-
Internal standard (e.g., 12(S)-HETE-d8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE: methanol, water, hexane (B92381), ethyl acetate (B1210297)
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize the weighed tissue sample in cold methanol containing an antioxidant like BHT to prevent auto-oxidation. Add a known amount of an appropriate internal standard.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Dilution: Dilute the supernatant with acidified water (pH ~3.5) to facilitate binding to the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities, followed by a wash with a low percentage of organic solvent (e.g., 15% methanol) and then hexane to remove nonpolar lipids.
-
Elution: Elute the eicosanoids, including this compound, from the cartridge with a more polar organic solvent like ethyl acetate or methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
Chiral Separation and Quantification by LC-MS/MS
This protocol describes the general approach for the chiral separation and quantification of this compound using liquid chromatography-tandem mass spectrometry.
Materials:
-
HPLC system coupled to a tandem mass spectrometer
-
Chiral HPLC column (e.g., Chiralpak AD-H or similar)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, with additives like formic acid or acetic acid)
-
This compound and 12(S)-HEPE analytical standards
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted sample extract onto the chiral HPLC column.
-
Use an isocratic or gradient elution with a mobile phase optimized for the separation of HEPE enantiomers. A common mobile phase composition is a mixture of acetonitrile, water, and an acid modifier.
-
The flow rate and column temperature should be optimized to achieve baseline separation of this compound and 12(S)-HEPE.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion for HEPE is typically m/z 319.2.
-
Select specific product ions for quantification and confirmation (e.g., m/z 179.1).
-
-
Quantification:
-
Generate a calibration curve using analytical standards of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.
-
Conclusion
The endogenous production of this compound in mammalian tissues, primarily through the 12R-lipoxygenase pathway in the skin, represents an important area of research with potential implications for inflammatory diseases and other pathological conditions. While significant progress has been made in understanding its biosynthesis and developing analytical methods for its detection, further research is needed to fully elucidate its tissue distribution and specific signaling pathways. This technical guide provides a comprehensive overview of the current knowledge and methodologies to aid researchers and professionals in advancing our understanding of this intriguing bioactive lipid mediator.
References
12(R)-HEPE: A Technical Guide to its Physiological Functions in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). Emerging evidence suggests that this compound possesses anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development in inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological functions in inflammation, including its biosynthesis, mechanisms of action, and relevant experimental data and protocols. While research into this compound is still in its early stages, this document consolidates the existing knowledge to support further investigation and drug development efforts.
Biosynthesis of this compound
This compound is synthesized from EPA through the enzymatic action of 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene. This enzyme catalyzes the insertion of molecular oxygen into EPA at the carbon-12 position, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE), which is then rapidly reduced to this compound.[1] The expression of ALOX12B is particularly prominent in the epidermis.[1]
Caption: Biosynthesis pathway of this compound from EPA.
Physiological Functions in Inflammation
Current research points towards an anti-inflammatory role for this compound, primarily investigated in the context of skin inflammation and atherosclerosis.
Skin Inflammation
Studies have shown that this compound is a prominent metabolite in the skin of mice fed a diet rich in omega-3 fatty acids.[2] In a mouse model of contact hypersensitivity, topical application of this compound was found to inhibit inflammation by reducing neutrophil infiltration.[2] This effect is attributed to the downregulation of the neutrophil chemoattractants, CXCL1 and CXCL2, in keratinocytes.[2] The proposed mechanism involves the activation of the retinoid X receptor alpha (RXRα).[2]
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease. A study has demonstrated that 12-HEPE can inhibit the transformation of macrophages into foam cells, a key event in the development of atherosclerotic plaques.[3] This inhibitory effect was shown to be dependent on the peroxisome proliferator-activated receptor-gamma (PPARγ).[3]
Signaling Pathways
The signaling pathways through which this compound exerts its anti-inflammatory effects are not yet fully elucidated. However, two key pathways have been implicated:
-
RXRα Pathway in Keratinocytes: In the context of skin inflammation, this compound is suggested to signal through the retinoid X receptor alpha (RXRα) in keratinocytes to suppress the expression of pro-inflammatory chemokines.[2]
-
PPARγ Pathway in Macrophages: In the context of atherosclerosis, 12-HEPE has been shown to act in a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent manner to inhibit the formation of foam cells from macrophages.[3]
Caption: Known signaling pathways of this compound in inflammation.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Effect of this compound on Chemokine Expression in Keratinocytes
| Treatment | Target Gene | Fold Change (vs. Control) | Cell Type | Reference |
| 12-HEPE | CXCL1 | Decreased | Human Keratinocytes | [2] |
| 12-HEPE | CXCL2 | Decreased | Human Keratinocytes | [2] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Contact Hypersensitivity
| Treatment | Parameter | Effect | Model | Reference |
| Topical 12-HEPE | Ear Swelling | Inhibition | Mouse Contact Hypersensitivity | [2] |
| Topical 12-HEPE | Neutrophil Infiltration | Inhibition | Mouse Contact Hypersensitivity | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are outlines of key experimental procedures cited in the literature.
Synthesis and Purification of this compound
A detailed protocol for the enzymatic synthesis of this compound is not explicitly available in the reviewed literature. However, a general approach can be inferred from the synthesis of its arachidonic acid-derived counterpart, 12(R)-HETE, which involves the use of a cloned and expressed 12R-lipoxygenase.[4]
General Steps:
-
Expression of 12R-Lipoxygenase (ALOX12B): The human ALOX12B gene can be cloned and expressed in a suitable system (e.g., insect cells or bacteria) to produce the recombinant enzyme.
-
Enzymatic Reaction: The purified recombinant 12R-lipoxygenase is incubated with the substrate, eicosapentaenoic acid (EPA), under optimized conditions (buffer, pH, temperature, and co-factors).
-
Extraction: The reaction mixture is quenched, and the lipids are extracted using an organic solvent system (e.g., Folch or Bligh-Dyer method).
-
Purification: The extracted lipids are purified using chromatographic techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC), often using a chiral column to separate the R and S enantiomers.
-
Quantification and Characterization: The purified this compound is quantified and its identity confirmed using techniques like liquid chromatography-mass spectrometry (LC-MS).
Caption: General workflow for this compound synthesis and purification.
In Vivo Mouse Model of Contact Hypersensitivity
This model is used to assess the anti-inflammatory effects of topically applied this compound.
Procedure Outline:
-
Sensitization: Mice are sensitized by applying a hapten (e.g., dinitrofluorobenzene - DNFB) to a shaved area of their skin.
-
Challenge: Several days after sensitization, a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.
-
Treatment: this compound or a vehicle control is applied topically to the ear at specified time points before and/or after the challenge.
-
Assessment of Inflammation:
-
Ear Swelling: Ear thickness is measured at various time points after the challenge using a micrometer.
-
Histological Analysis: Ear tissue is collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize and quantify immune cell infiltration.
-
Gene Expression Analysis: RNA is extracted from the ear tissue to quantify the expression of inflammatory mediators (e.g., CXCL1, CXCL2) using quantitative real-time PCR (qRT-PCR).
-
In Vitro Macrophage Foam Cell Formation Assay
This assay is used to evaluate the effect of 12-HEPE on macrophage lipid accumulation.
Procedure Outline:
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice.
-
Cell Culture and Treatment: The isolated macrophages are cultured and treated with 12-HEPE or a vehicle control for a specified period.
-
Induction of Foam Cell Formation: The treated macrophages are then incubated with oxidized low-density lipoprotein (ox-LDL) to induce lipid uptake and foam cell formation.
-
Assessment of Foam Cell Formation:
-
Oil Red O Staining: Cells are fixed and stained with Oil Red O, a lipid-soluble dye, to visualize intracellular lipid droplets. The extent of staining can be quantified.
-
Gene Expression Analysis: RNA is extracted from the cells to measure the expression of genes involved in lipid metabolism and inflammation (e.g., Abca1, Abcg1, PPARγ target genes) by qRT-PCR.
-
Gaps in Knowledge and Future Directions
The study of this compound is a nascent field with significant opportunities for further research. Key gaps in the current understanding include:
-
Systemic Anti-inflammatory Effects: The anti-inflammatory actions of this compound have primarily been demonstrated in the skin. Its effects on systemic inflammation and in other inflammatory conditions remain largely unexplored.
-
Receptor Identification: While RXRα and PPARγ have been implicated, a specific, high-affinity receptor for this compound on immune cells has not yet been identified.
-
Downstream Signaling Cascades: The detailed intracellular signaling pathways activated by this compound in various immune cells are unknown.
-
Effects on Immune Cell Subsets: The direct effects of this compound on the function of different immune cells, such as T cells, B cells, neutrophils, and dendritic cells, require investigation.
-
Pharmacokinetics and Pharmacodynamics: The in vivo stability, distribution, and metabolism of this compound are not well characterized.
Future research should focus on addressing these knowledge gaps to fully elucidate the therapeutic potential of this compound in a broader range of inflammatory diseases. The development of selective agonists and antagonists for its putative receptor(s) will be instrumental in these efforts.
Conclusion
This compound is an omega-3 fatty acid-derived metabolite with demonstrated anti-inflammatory properties, particularly in the context of skin inflammation and atherosclerosis. Its mechanisms of action appear to involve the activation of nuclear receptors such as RXRα and PPARγ. While the current body of evidence is limited, it provides a strong rationale for further in-depth investigation into the physiological functions and therapeutic potential of this intriguing lipid mediator. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to explore the promise of this compound in the management of inflammatory disorders.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
12(R)-HEPE as a bioactive lipid mediator
An In-depth Technical Guide to 12(R)-HEPE as a Bioactive Lipid Mediator
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
12(R)-hydroxyeicosapentaenoic acid (this compound) is an R-stereoisomer of a mono-hydroxylated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Primarily synthesized by the enzyme 12R-lipoxygenase (12R-LOX), this compound is emerging as a significant bioactive lipid mediator with pleiotropic effects. This document provides a comprehensive overview of this compound, detailing its biosynthesis, signaling pathways, physiological functions, and pathological implications. It includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical guide for researchers in lipid biology and drug development.
Introduction
Lipid mediators are signaling molecules derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes. While the roles of prostaglandins (B1171923) and leukotrienes have been extensively studied, the functions of other eicosanoids, such as the hydroxyeicosapentaenoic acids (HEPEs), are still being elucidated. This compound, in particular, has garnered interest for its potential roles in metabolic regulation, inflammation, and skin physiology. It is the R-enantiomer of 12-HEPE, distinguishing it from the more commonly studied 12(S)-HEPE. The stereospecificity of its synthesis and action suggests a targeted and regulated biological function.
Biosynthesis of this compound
The primary route for this compound synthesis is the enzymatic oxygenation of EPA by 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene.[1][2] This enzyme catalyzes the stereospecific insertion of molecular oxygen into EPA, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE). This unstable intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the more stable this compound.[3] While 12R-LOX is the specific enzyme for the R-isomer, other enzymes like cytochrome P450s can produce racemic mixtures of 12-HETE, with a predominance of the R-stereoisomer, from arachidonic acid, a related omega-6 fatty acid.[3]
The expression of 12R-LOX is tissue-specific, with notable levels found in the skin and epithelial tissues.[4] In human psoriatic scales, the biosynthesis of 12(R)-HETE, the arachidonic acid-derived analogue, has been demonstrated to occur via a 12R-lipoxygenase pathway.[2][5]
Figure 1: Biosynthesis pathway of this compound from EPA.
Signaling Pathways and Mechanism of Action
The precise signaling pathways of this compound are an active area of research. Much of the current understanding is extrapolated from studies on its S-enantiomer, 12(S)-HEPE, and the arachidonic acid-derived analogue, 12(S)-HETE.
Recent studies have identified 12-HEPE as a "batokine" released from brown adipose tissue (BAT) upon cold stimulation.[1] It is proposed to act in an endocrine or paracrine fashion to enhance glucose uptake in adipocytes and skeletal muscle. This action is mediated through a Gs protein-coupled receptor (GPCR), leading to the activation of the PI3K/Akt signaling pathway, which is similar to insulin (B600854) signaling.[1] While the specific receptor for this compound remains to be definitively identified, studies on the related molecule 12(S)-HETE suggest potential interactions with the leukotriene B4 receptor 2 (BLT2) and the G protein-coupled receptor GPR31.[3][6]
In keratinocytes, 12-HEPE has been shown to inhibit the expression of neutrophil chemoattractants CXCL1 and CXCL2 by acting through the retinoid X receptor α (RXRα).[7]
Figure 2: Proposed signaling pathway for 12-HEPE-mediated glucose uptake.
Physiological Functions and Pathological Relevance
Metabolic Regulation
12-HEPE plays a significant role in glucose metabolism and cold adaptation.[1] Cold exposure or β3-adrenergic stimulation increases the circulating levels of 12-LOX derived lipids, including 12-HEPE, in both mice and humans.[1] This lipid mediator, secreted from brown fat, enhances glucose uptake into adipocytes and skeletal muscle, thereby improving overall glucose homeostasis.[1] Consequently, plasma levels of 12-LOX products show a negative correlation with Body Mass Index (BMI) and insulin resistance (HOMA-IR).[1]
Inflammation and Resolution
As a derivative of an omega-3 fatty acid, this compound is implicated in the resolution of inflammation.[8] It has been shown to alleviate contact hypersensitivity by downregulating the expression of neutrophil chemokines CXCL1 and CXCL2 in keratinocytes.[7] This anti-inflammatory action is mediated through the retinoid X receptor α.[7] The topical application of 12-HEPE was found to be more effective than intraperitoneal injection in ameliorating inflammation in a mouse model of contact hypersensitivity.[9]
Skin Pathophysiology
The enzyme responsible for this compound synthesis, 12R-LOX, is prominently expressed in the skin.[2][4] An unusual arachidonic acid metabolite, 12(R)-HETE, is found in increased concentrations in the involved epidermis of psoriasis patients.[2][5] This suggests that the 12R-LOX pathway may be a potential therapeutic target for proliferative skin diseases.
Platelet Function
The S-enantiomer, 12(S)-HEPE, is the primary oxylipin produced by platelets in the presence of EPA and has been shown to inhibit agonist-stimulated platelet aggregation, granule secretion, and integrin activation.[10] While the direct effects of this compound on platelet function are less clear, the significant bioactivity of its stereoisomer suggests that this is a promising area for further investigation.
Quantitative Data
The following tables summarize the available quantitative data for 12-HEPE and related metabolites.
Table 1: Circulating Levels of 12-LOX Products in Mice
| Analyte | Condition | Concentration (nM) | Species | Source |
|---|---|---|---|---|
| 12-HEPE | Male C57BL/6 mice, 7 days at 5°C | ~50 | Mouse | [1] |
| 14-HDHA | Male C57BL/6 mice, 7 days at 5°C | ~15 | Mouse | [1] |
| 12-HETE | Male C57BL/6 mice, 7 days at 5°C | ~25 | Mouse |[1] |
Note: The data above are from targeted lipidomics analysis. Non-targeted analyses showed relative increases upon cold exposure.[1]
Table 2: In Vitro Activity of 12-HEPE
| Assay | Treatment | Effect | Cell Type | Source |
|---|---|---|---|---|
| Glucose Uptake | 12(S)-HEPE | Increased glucose uptake | Murine brown adipocytes | [1] |
| Platelet Aggregation | 12(S)-HEPE | Inhibition | Human platelets | [10] |
| Gene Expression | 12-HEPE | Inhibition of CXCL1/CXCL2 | Human keratinocytes |[7] |
Experimental Protocols
Lipid Extraction and Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of this compound from biological samples.
1. Sample Preparation and Extraction:
-
Homogenize tissue samples or use plasma/serum directly.
-
Add an internal standard (e.g., a deuterated version of 12-HEPE) to the sample.
-
Perform lipid extraction using a method like the Bligh and Dyer procedure or solid-phase extraction (SPE).[2] For plasma, protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) followed by centrifugation is common.
2. LC Separation:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.[8]
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, often with a small percentage of formic acid or acetic acid to improve ionization.[8]
3. MS/MS Detection:
-
Utilize electrospray ionization (ESI) in the negative ion mode.[8]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor for the specific precursor-to-product ion transition for 12-HEPE (e.g., m/z 319 -> specific fragment ion) and the internal standard.[8]
4. Quantification:
-
Generate a standard curve using known concentrations of a 12-HEPE analytical standard.
-
Quantify the amount of 12-HEPE in the sample by comparing its peak area relative to the internal standard against the standard curve.
Figure 3: General workflow for this compound quantification.
In Vitro Glucose Uptake Assay
This protocol is adapted from methodologies used to assess the effect of 12-HEPE on glucose uptake in adipocytes.[1]
1. Cell Culture and Differentiation:
-
Culture murine brown pre-adipocytes in appropriate growth medium.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, IBMX, and rosiglitazone).
2. Treatment and Glucose Uptake Measurement:
-
Starve differentiated adipocytes in a serum-free medium for several hours.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
To identify the signaling pathway, pre-incubate with inhibitors (e.g., Wortmannin for PI3K) before adding this compound.[1]
-
Initiate glucose uptake by adding a fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose. Insulin is used as a positive control.
-
Incubate for 30-60 minutes at 37°C.
3. Analysis:
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells.
-
If using a fluorescent analog, measure the fluorescence using a plate reader.
-
If using a radiolabeled analog, measure the radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Therapeutic Potential and Future Directions
The discovery of this compound's role as a mediator of glucose metabolism and its anti-inflammatory properties positions it as a promising therapeutic agent or a target for drug development.[1] Its ability to enhance glucose uptake through an insulin-like pathway suggests potential applications in treating type 2 diabetes and other metabolic disorders.[1] Furthermore, its function in resolving inflammation, particularly in the skin, opens avenues for developing novel treatments for inflammatory dermatoses like psoriasis and contact hypersensitivity.[2][7]
Future research should focus on:
-
Receptor Identification: Deorphanizing the specific receptor(s) for this compound is critical to understanding its mechanism of action and for designing targeted therapeutics.
-
Pharmacokinetics and Stability: A thorough investigation of the in vivo stability, distribution, and metabolism of this compound is necessary for its development as a drug.
-
Clinical Studies: Translating the promising preclinical findings into human studies will be essential to validate its therapeutic efficacy in metabolic and inflammatory diseases.
-
Structure-Activity Relationship: Synthesizing and testing this compound analogs could lead to the development of more potent and stable mimetics with improved therapeutic profiles.
Conclusion
This compound is a stereospecific lipid mediator with significant and diverse biological activities. From its role as a "batokine" regulating systemic glucose metabolism to its function as a pro-resolving agent in inflammation, this compound represents an exciting molecule at the intersection of metabolism and immunology. This technical guide provides a foundational understanding of its biology and offers methodologies to facilitate further research into this promising bioactive lipid. The continued exploration of the 12R-LOX/12(R)-HEPE axis is poised to uncover new therapeutic strategies for a range of human diseases.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The EPA oxylipin, 12-HEPE, directly regulates human platelet activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of 12(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. While initially identified as a product of 12S-lipoxygenase in platelets, subsequent research unveiled the existence of its stereoisomer, 12(R)-HETE. This enantiomer, formally known as 12(R)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, is generated by distinct enzymatic pathways and exhibits unique biological activities. This technical guide provides an in-depth overview of the discovery, biosynthesis, initial characterization, and key experimental protocols related to 12(R)-HETE for researchers and professionals in drug development.
Discovery and Biosynthesis
The presence of 12-HETE in human skin was first reported in 1975 in the epidermis of individuals with psoriasis. Later chiral analysis revealed that the major enantiomer present was, in fact, 12(R)-HETE. This discovery was significant because, at the time, all known mammalian lipoxygenases produced S-configuration products. The primary enzyme responsible for the stereospecific synthesis of 12(R)-HETE is 12R-lipoxygenase (12R-LOX) , encoded by the ALOX12B gene, which is predominantly expressed in the skin and cornea.
The biosynthesis of 12(R)-HETE proceeds via two main pathways:
-
The 12R-Lipoxygenase (12R-LOX) Pathway: Arachidonic acid is converted by 12R-LOX into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This intermediate is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, particularly glutathione (B108866) peroxidases (GPX).
-
The Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes can also metabolize arachidonic acid to produce a mixture of 12(S)- and 12(R)-HETE, with the R stereoisomer often predominating.
Further metabolism of 12(R)-HpETE in the epidermis can occur via epidermis-type lipoxygenase 3 (eLOX3), leading to the formation of specific hepoxilins and 12-oxo-ETE.
Caption: Biosynthesis pathways of this compound from arachidonic acid.
Initial Characterization and Biological Activity
12(R)-HETE is an eicosanoid, a signaling molecule derived from a 20-carbon fatty acid. Its initial characterization focused on tissues where it was most abundant, such as the skin and the cornea.
-
In Skin: 12(R)-HETE is the predominant 12-HETE enantiomer in psoriatic lesions and is linked to the regulation of epidermal barrier function. The enzyme responsible, 12R-LOX, is crucial for normal skin development.
-
In the Cornea: The corneal epithelium endogenously produces 12(R)-HETE, where it acts as a potent inhibitor of Na+/K+-ATPase activity.
-
Intraocular Pressure: Topical application of 12(R)-HETE has been shown to significantly lower intraocular pressure in rabbits in a dose-dependent manner, an effect not observed with its 12(S) stereoisomer.
-
Inflammation: Like other eicosanoids, 12(R)-HETE is involved in inflammatory processes. It has been identified as a pro-inflammatory mediator in atopic dermatitis models and allergic asthma.
Signaling Mechanisms
The signaling mechanisms for 12(R)-HETE are less defined than for its S-enantiomer, which has a high-affinity G protein-coupled receptor, GPR31. However, studies suggest that 12(R)-HETE can exert its effects through several mechanisms:
-
Leukotriene B4 Receptor 2 (BLT2): Both 12(S)- and 12(R)-HETE can mediate responses through the low-affinity leukotriene B4 receptor, BLT2.
-
Thromboxane A2 Receptor (TP): 12(R)-HETE can act as a competitive inhibitor at the TP receptor, potentially influencing vascular tone.
Further research is required to fully elucidate the specific receptors and downstream signaling cascades activated by 12(R)-HETE.
Data Summary
Table 1: Key Enzymes in 12-HETE Biosynthesis
| Enzyme | Gene (Human) | Primary Product(s) | Stereospecificity | Primary Location(s) |
| 12R-Lipoxygenase (12R-LOX) | ALOX12B | 12(R)-HpETE | R-enantiomer (>98%) | Skin, Cornea, Epithelium |
| Platelet-type 12-Lipoxygenase (12S-LOX) | ALOX12 | 12(S)-HpETE | S-enantiomer | Platelets, Leukocytes, Skin |
| 12/15-Lipoxygenase (12/15-LOX) | ALOX15 | 12(S)-HpETE, 15(S)-HpETE | S-enantiomer | Macrophages, Eosinophils |
| Cytochrome P450s (CYP) | Various | 12-HETE, other HETEs | Racemic mixture (R > S) | Liver, various tissues |
| Glutathione Peroxidase (GPX) | GPX1, GPX2, GPX4 | Reduces HpETE to HETE | N/A | Ubiquitous |
Table 2: Comparative Biological Activities of 12-HETE Enantiomers
| Activity | This compound | 12(S)-HEPE |
| Primary Receptor(s) | BLT2 (low affinity), TP (inhibitor) | GPR31 (high affinity), BLT2 (low affinity) |
| Effect on Intraocular Pressure | Potent reduction | No significant effect |
| Role in Skin | Epidermal barrier function | Inflammation, cell proliferation |
| Pancreatic Islet Function | Less potent effects | Reduces insulin (B600854) secretion, induces apoptosis |
| Prostate Cancer Cell Proliferation | No significant effect | Promotes proliferation and survival |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Biological Samples
This protocol outlines a general procedure for the extraction and purification of 12-HETE from tissues (e.g., skin, psoriatic scales) for subsequent analysis.
-
Homogenization: Sonicate or homogenize the tissue sample (20-100 mg) in an appropriate buffer (e.g., Medium 199 or PBS) on ice.
-
Lipid Extraction (Bligh and Dyer Method):
-
To the homogenate, add a mixture of chloroform (B151607):methanol (1:2, v/v) to create a single-phase system.
-
Add chloroform and water to separate the mixture into aqueous and organic phases.
-
Vortex and centrifuge to pellet the tissue debris.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent for HPLC injection (e.g., methanol/water mixture).
-
Purification by HPLC:
-
Reverse-Phase HPLC (RP-HPLC): Perform an initial purification using a C18 column (e.g., Beckman 5-μ ODS Ultrasphere) with a mobile phase such as Methanol:Water:Acetic Acid (80:20:0.01, v/v/v) to separate HETEs from other lipids.
-
Straight-Phase HPLC (SP-HPLC): For further purification and separation from other HETE isomers, use a silica (B1680970) column (e.g., Alltech 5-μ Econosil) with a mobile phase like Hexane:Isopropanol:Acetic Acid (100:2:0.1, v/v/v).
-
Protocol 2: Chiral Separation and Quantification by LC-MS/MS
This protocol is essential for distinguishing and quantifying 12(R)-HETE from 12(S)-HETE.
-
Sample Preparation: Use purified extracts from Protocol 1. Add an internal standard (e.g., 12(S)-HETE-d8) to each sample for accurate quantification.
-
Chromatography:
-
Column: Use a chiral column (e.g., Lux Amylose-2 or Chiralcel OD).
-
Mobile Phase: Employ a gradient elution system. For example, a gradient of acetonitrile (B52724) in 0.1% aqueous formic acid.
-
Flow Rate: A low flow rate (e.g., 50-200 µL/min) is often required for optimal chiral separation.
-
-
Mass Spectrometry:
-
Ionization: Use negative mode electrospray ionization (ESI-).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Transitions: The characteristic transition for 12-HETE is m/z 319 → 179. Monitor the corresponding transition for the deuterated internal standard.
-
-
Quantification: Create a standard curve using synthetic 12(R)- and 12(S)-HETE standards. Calculate the concentration of each enantiomer in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
Protocol 3: Molecular Cloning and Expression of 12R-Lipoxygenase (ALOX12B)
This protocol was key to definitively proving that 12(R)-HETE is the product of a distinct lipoxygenase.
-
RNA Extraction & cDNA Synthesis: Extract total RNA from a relevant source, such as normal human keratinocytes. Prepare first-strand cDNA using an oligo(dT) primer and reverse transcriptase.
-
Polymerase Chain Reaction (PCR):
-
Design specific primers based on the known or suspected sequence of the human ALOX12B gene.
-
Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of the gene.
-
-
Cloning: Ligate the purified PCR product into a suitable expression vector (e.g., a mammalian expression vector like pcDNA3.1).
-
Transfection and Expression:
-
Transfect the expression vector containing the ALOX12B cDNA into a host cell line that does not endogenously produce 12-HETE (e.g., HeLa or HEK293 cells).
-
Allow the cells to express the protein for 24-48 hours.
-
-
Functional Assay:
-
Harvest the transfected cells and incubate them with exogenous arachidonic acid (e.g., 20 µM for 30 minutes).
-
Extract the lipids from the cells and media as described in Protocol 1.
-
Analyze the products using chiral LC-MS/MS (Protocol 2) to confirm the stereospecific production of 12(R)-HETE.
-
Caption: Experimental workflow for this compound analysis.
Conclusion
The discovery of 12(R)-HETE and its dedicated biosynthetic enzyme, 12R-lipoxygenase, expanded the known complexity of the arachidonic acid cascade. Initial characterization has established its importance in skin and corneal physiology and implicated it in inflammation and the regulation of intraocular pressure. The distinct biological activities of 12(R)-HETE compared to its 12(S) counterpart underscore the critical importance of stereochemistry in lipid mediator signaling. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the roles of 12(R)-HETE in health and disease, paving the way for the potential development of novel therapeutic agents targeting this specific pathway.
An In-depth Technical Guide on 12(R)-HEPE and its Role in Glucose Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
12(R)-hydroxyeicosapentaenoic acid, or 12(R)-HEPE, is an active lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). This molecule is synthesized through the enzymatic action of 12-lipoxygenase (12-LOX). Recent scientific investigations have highlighted this compound and its stereoisomer, 12(S)-HEPE, as significant signaling molecules in the regulation of glucose homeostasis. Specifically, these molecules, termed "batokines," are released from brown adipose tissue (BAT) in response to stimuli such as cold exposure or β3-adrenergic stimulation.[1][2] This guide provides a comprehensive overview of the current understanding of this compound's function in glucose metabolism, its mechanism of action, and detailed protocols for its study.
Chemical Properties of this compound
| Property | Value |
| Full Name | (5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| Source | Metabolite of Eicosapentaenoic Acid (EPA) |
| Enzyme | 12-Lipoxygenase (12-LOX) |
Role in Glucose Metabolism
12-HEPE plays a crucial role in enhancing glucose uptake and improving overall glucose metabolism. It functions as an endocrine and paracrine factor, primarily targeting adipocytes and skeletal muscle cells.[1][2] The release of 12-HEPE from brown adipose tissue is a key mechanism by which BAT communicates with other tissues to regulate systemic energy balance.[1]
Quantitative Effects on Glucose Metabolism
The following table summarizes the key quantitative findings from studies on the effects of 12(S)-HEPE, a closely related and more extensively studied isomer of this compound. The biological activities are expected to be similar.
| Experimental Model | Treatment | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | Intraperitoneal injection of 12(S)-HEPE | Marked improvement in glucose tolerance. | [1] |
| Lean Mice | Acute treatment with 12(S)-HEPE | Significantly increased [³H]2-deoxyglucose uptake into BAT and skeletal muscle. | [3] |
| Differentiated Murine Brown Adipocytes | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [1][3] |
| Differentiated Human Brown Adipocytes | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [3] |
| C2C12 Myotubes | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [1][3] |
| Differentiated Murine White Adipocytes (3T3-F442A) | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [3] |
| Differentiated Human White Adipocytes | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [3] |
Signaling Pathway
12-HEPE exerts its effects on glucose metabolism through a specific intracellular signaling cascade. It acts via a G-protein coupled receptor (GPCR), although the specific receptor has not yet been identified.[4] The activation of this receptor initiates a downstream pathway analogous to insulin (B600854) signaling.
Gs-Protein Coupled Receptor (GsPCR) Activation
Studies have shown that the effects of 12-HEPE on glucose uptake are mediated by a Gs-protein coupled receptor (GsPCR).[1] Inhibition of Gs protein signaling abolishes the 12-HEPE-induced glucose uptake.[1]
PI3K/Akt/GLUT4 Pathway
Following the activation of the GsPCR, the signaling cascade involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[1] This pathway is a well-established regulator of glucose transport. Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[5] This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell.[1]
Figure 1. Signaling pathway of this compound-mediated glucose uptake.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in glucose metabolism.
In Vivo Administration of 12(S)-HEPE and Glucose Tolerance Test (GTT) in Mice
This protocol describes the intraperitoneal (i.p.) administration of 12(S)-HEPE to mice followed by a glucose tolerance test to assess its effect on glucose homeostasis in vivo.
Materials:
-
12(S)-HEPE
-
Vehicle (e.g., saline or PBS with a carrier like ethanol)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for i.p. injection
-
Mice (e.g., C57BL/6J, diet-induced obese models)
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 12-16 hours) with free access to water.[6][7]
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level from the tail vein.
-
12(S)-HEPE Administration: Administer 12(S)-HEPE or vehicle via intraperitoneal injection. A typical dose might be in the range of 1-10 µg/kg body weight.
-
Glucose Challenge: 30 minutes after the 12(S)-HEPE or vehicle injection, administer a glucose solution (e.g., 2 g/kg body weight) via i.p. injection.[6]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6][7]
-
Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC in the 12(S)-HEPE-treated group compared to the vehicle group indicates improved glucose tolerance.
Figure 2. Workflow for in vivo glucose tolerance test.
In Vitro [³H]2-Deoxyglucose (2-DG) Uptake Assay
This protocol measures the rate of glucose uptake in cultured cells by quantifying the uptake of a radiolabeled glucose analog, [³H]2-deoxyglucose.
Materials:
-
Differentiated adipocytes (e.g., from 3T3-L1 or primary culture) or myotubes (e.g., C2C12)
-
12(S)-HEPE
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
[³H]2-deoxyglucose
-
Cytochalasin B (as a negative control for glucose transport)
-
Insulin (as a positive control)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate cells to mature adipocytes or myotubes in appropriate multi-well plates.
-
Serum Starvation: Serum-starve the cells for 2-4 hours in serum-free medium to reduce basal glucose uptake.
-
Pre-incubation: Wash cells with KRPH buffer and pre-incubate with KRPH buffer for 30 minutes at 37°C.
-
Treatment: Treat the cells with 12(S)-HEPE (e.g., 100 nM), vehicle, insulin (e.g., 100 nM), or cytochalasin B for 30 minutes at 37°C.
-
Glucose Uptake: Add [³H]2-deoxyglucose (e.g., 0.5 µCi/mL) to each well and incubate for 5-10 minutes at 37°C.
-
Wash: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the protein concentration of each well.
Figure 3. Workflow for in vitro [³H]2-deoxyglucose uptake assay.
Conclusion and Future Directions
This compound has emerged as a novel regulator of glucose metabolism, acting as a batokine to enhance glucose uptake in key metabolic tissues. Its insulin-like signaling mechanism through a GsPCR and the PI3K/Akt/GLUT4 pathway presents a promising avenue for the development of new therapeutic strategies for metabolic disorders such as type 2 diabetes.
Future research should focus on:
-
Identification of the specific GsPCR for this compound: This will be crucial for targeted drug development.
-
In-depth investigation of the therapeutic potential of this compound and its analogs: This includes long-term studies in animal models of metabolic disease.
-
Elucidation of the regulation of 12-LOX expression and activity in BAT: Understanding how this compound production is controlled will provide further insights into its physiological role.
The continued exploration of the biology of this compound and other specialized pro-resolving mediators holds significant promise for advancing our understanding and treatment of metabolic diseases.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Lipoxygenase Regulates Cold Adaptation and Glucose Metabolism by Producing the Omega-3 Lipid 12-HEPE from Brown Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yhtsenglab.org [yhtsenglab.org]
- 4. Leveraging GPCR signaling in thermogenic fat to counteract metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine substituted sulfonylureas: IRS–PI3K–PKC–AKT–GLUT4 insulin signalling pathway intriguing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
The Interaction of 12(R)-HEPE with Cellular Receptors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) and its cellular receptors. While research has more extensively focused on its stereoisomer, 12(S)-HEPE, emerging evidence suggests that both molecules share similar biological activities, including anti-inflammatory and metabolic regulatory functions. This guide will detail the identified cellular receptors for 12-HEPE, primarily the G-protein coupled receptor 120 (GPR120) and the nuclear receptor Retinoid X Receptor alpha (RXRα). It will further elucidate the downstream signaling pathways activated upon ligand binding, present available quantitative data, and provide detailed experimental protocols for studying these interactions.
Introduction
This compound is an oxygenated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced through the action of the 12-lipoxygenase (12-LOX) enzyme.[1][2] This lipid mediator is implicated in a variety of physiological processes, with a growing interest in its therapeutic potential. Understanding its interaction with cellular receptors is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways.
Cellular Receptors for this compound
Current research has identified two primary receptors that interact with 12-HEPE:
-
G-Protein Coupled Receptor 120 (GPR120): Also known as Free Fatty Acid Receptor 4 (FFAR4), GPR120 is a cell surface receptor that is activated by medium to long-chain fatty acids, including omega-3 fatty acids.[3][4] Studies have shown that 12-HEPE can activate GPR120, initiating downstream signaling cascades.[5]
-
Retinoid X Receptor Alpha (RXRα): RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression.[6] Evidence suggests that 12-HEPE can act as a ligand for RXRα, thereby modulating the transcription of target genes involved in inflammation and metabolism.[4]
Signaling Pathways
The interaction of this compound with its receptors triggers distinct downstream signaling pathways that mediate its biological effects.
GPR120 Signaling
Activation of GPR120 by 12-HEPE leads to the engagement of two major signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for metabolic regulation. Upon GPR120 activation, the Gαq/11 subunit activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (Protein Kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[4]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and inflammation. GPR120 activation can lead to the phosphorylation and activation of Extracellular signal-regulated kinases (ERK1/2), part of the Mitogen-activated protein kinase (MAPK) cascade.[5]
RXRα Signaling
As a nuclear receptor, RXRα, upon binding to 12-HEPE, translocates to the nucleus and forms a heterodimer with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription. One of the key outcomes of this pathway is the downregulation of pro-inflammatory chemokines, such as CXCL1 and CXCL2, in keratinocytes.[4][6]
Quantitative Data
Quantitative data on the binding affinity and functional potency of this compound for its receptors are limited in publicly available literature. Most studies have focused on the S-isoform or used mixtures. The following table summarizes available data for related compounds and serves as a reference point.
| Ligand | Receptor | Assay Type | Value | Reference |
| Omega-3 Fatty Acids (general) | GPR120 | SRE-luc Reporter Assay | EC₅₀: 1-10 µM | [7] |
| GW9508 (synthetic agonist) | GPR120 | β-arrestin2 Recruitment | pEC₅₀: 5.1 ± 0.1 | [8] |
| Oleic Acid | GPR120 | β-arrestin2 Recruitment | pEC₅₀: 4.4 ± 0.1 | [8] |
| Compound 14d (synthetic agonist) | GPR120 | Calcium Flux Assay | EC₅₀: 304–681 nM | [9] |
| Grifolic acid 7 | GPR120 | Proliferation Inhibition | IC₅₀: 5.7 µM | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the interaction of this compound with its cellular receptors.
GPR120 Activation Assay (Calcium Mobilization)
This protocol describes a method to measure the activation of GPR120 by assessing intracellular calcium mobilization.
Materials:
-
GPR120-expressing cells (e.g., CHO or HEK293 cells)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed GPR120-expressing cells into 96-well plates at a suitable density and incubate overnight.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions and incubate with the cells.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement:
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic fluorescence reading to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
RXRα Transcriptional Activation Assay (Luciferase Reporter Assay)
This protocol outlines a method to assess the activation of RXRα by measuring the expression of a reporter gene.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression vector for RXRα
-
Luciferase reporter vector containing an RXR response element (RXRE)
-
Transfection reagent
-
96-well white, opaque plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates.
-
Transfection: Co-transfect the cells with the RXRα expression vector and the RXRE-luciferase reporter vector.
-
Treatment: After a suitable incubation period, treat the cells with various concentrations of this compound.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the fold induction against the concentration of this compound to determine the EC₅₀.
Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation
This protocol describes the detection of phosphorylated Akt and ERK as markers of pathway activation.
References
- 1. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega-3 polyunsaturated fatty acids and its metabolite 12-HEPE rescue busulfan disrupted spermatogenesis via target to GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemical Distinction and Biological Significance of 12(R)-HEPE and 12(S)-HEPE
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosanoids, derived from the oxygenation of polyunsaturated fatty acids, are a class of potent lipid mediators integral to a vast array of physiological and pathological processes. Among these, 12-hydroxyeicosapentaenoic acid (12-HEPE), a metabolite of eicosapentaenoic acid (EPA), has garnered significant attention for its roles in inflammation, glucose metabolism, and platelet function.[1][2] 12-HEPE exists as two distinct stereoisomers, 12(R)-HEPE and 12(S)-HEPE, which, despite having identical chemical formulas, exhibit unique biological activities. This technical guide provides an in-depth exploration of the core structural differences between these enantiomers, their distinct biosynthetic pathways, their differential biological functions, and the experimental protocols necessary for their separation and characterization.
The Core Structural Difference: Chirality at C-12
The fundamental distinction between this compound and 12(S)-HEPE lies in their stereochemistry. They are enantiomers, meaning they are non-superimposable mirror images of each other. This difference arises from the spatial orientation of the hydroxyl (-OH) group at the 12th carbon position of the eicosapentaenoic acid backbone.
-
12(S)-HEPE : The 'S' designation, from the Latin sinister (left), indicates that according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents around the chiral center (C-12) is counter-clockwise. Its full IUPAC name is (5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid.[3]
-
This compound : The 'R' designation, from the Latin rectus (right), indicates a clockwise arrangement of substituents around the C-12 chiral center.
This seemingly minor variation in three-dimensional structure is the primary determinant of their specific interactions with enzymes and receptors, leading to distinct downstream biological effects.
Biosynthesis: An Enzymatically Controlled Divergence
The stereochemical fate of EPA metabolism is dictated by the specific lipoxygenase (LOX) or cytochrome P450 (CYP) enzyme that catalyzes the oxygenation reaction.
-
12(S)-HEPE Synthesis : This isomer is predominantly synthesized by the "platelet-type" 12-lipoxygenase (12-LOX, encoded by the ALOX12 gene).[1] This enzyme stereospecifically abstracts a hydrogen atom and inserts oxygen to form the precursor 12(S)-hydroperoxyeicosapentaenoic acid (12-HpEPE), which is subsequently reduced to 12(S)-HEPE by cellular peroxidases like glutathione (B108866) peroxidase.[4]
-
This compound Synthesis : The R-enantiomer is generated by a distinct enzyme, 12R-lipoxygenase (12R-LOX, encoded by the ALOX12B gene), which is primarily expressed in the skin and cornea.[1][5] Additionally, cytochrome P450 enzymes can metabolize EPA to produce mixtures of 12(S)- and this compound, often with the R-stereoisomer predominating.[6]
The enzymatic origin is the critical factor that separates the production of these two distinct signaling molecules within the body.
Caption: Biosynthetic pathways of 12(S)-HEPE and this compound from EPA.
Quantitative Data and Comparative Summary
The precise quantification of each enantiomer is crucial for understanding their roles. The following tables summarize their key attributes.
Table 1: Core Differences Between this compound and 12(S)-HEPE
| Feature | 12(S)-HEPE | This compound |
| IUPAC Name | (5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid[3] | (5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
| Stereochemistry | S-configuration at C-12 | R-configuration at C-12 |
| Primary Enzyme | 12-Lipoxygenase (12-LOX / ALOX12)[1] | 12R-Lipoxygenase (12R-LOX / ALOX12B)[1] |
| Key Tissues | Platelets, Brown Adipose Tissue, Leukocytes[1][4] | Skin, Cornea[1][7] |
| Known Roles | Anti-platelet activity, pro-resolving, improves glucose uptake[1][2] | Primarily associated with skin barrier function (inferred from 12(R)-HETE)[8] |
Table 2: Biological Activity and Concentration Data
| Parameter | Finding | Organism/Model | Citation |
| Circulating Levels | Significantly lower levels of 12-HEPE in overweight and obese humans compared to lean individuals. | Human | [1] |
| Cold Exposure | Cold stimulation increases the biosynthesis and release of 12-LOX metabolites, including 12-HEPE, from brown adipose tissue (BAT). | Mouse, Human | [1] |
| Platelet Aggregation | 12(S)-HEPE potently inhibits agonist-stimulated platelet aggregation, granule secretion, and integrin activation. | Human (in vitro) | [2] |
| Glucose Metabolism | Cold-induced 12-HEPE acts as a "batokine" to promote glucose uptake into adipocytes and skeletal muscle. | Mouse | [1] |
| Inflammation | 12(S)-HEPE participates in platelet-neutrophil interactions and may contribute to the anti-inflammatory effects of dietary n-3 fatty acids. | Human (in vitro) |
Signaling Pathways and Functional Divergence
The structural enantiomerism of 12-HEPE translates directly into distinct functional roles mediated by specific signaling pathways. While research into 12-HEPE-specific receptors is ongoing, significant insights have been gained.
12(S)-HEPE Signaling: Recent studies have identified 12-HEPE, likely the 12(S) isomer produced by 12-LOX, as a signaling molecule ("batokine") released from brown adipose tissue upon cold stimulation.[1] This molecule enhances glucose uptake in muscle and fat cells by activating an insulin-like intracellular signaling pathway.[1] This pathway is believed to be initiated via a G-protein coupled receptor (GPCR), likely a Gs-coupled receptor, which in turn activates the PI3K/Akt cascade, culminating in the translocation of GLUT4 transporters to the cell membrane.[1] Furthermore, 12(S)-HEPE has been shown to be a potent regulator of platelet activity, inhibiting key functions like aggregation and granule secretion, suggesting it plays a role in cardiovascular protection.[2]
This compound Signaling: The specific signaling pathways for this compound are less characterized than its S-enantiomer. Much of its proposed function is extrapolated from its arachidonic acid-derived analogue, 12(R)-HETE. 12(R)-HETE is a known product of 12R-LOX in the skin and is crucial for the formation of the epidermal water barrier.[7][8] It is likely that this compound plays a similar specialized role in epithelial tissues.
Caption: Putative signaling pathway for 12-HEPE-mediated glucose uptake.
Experimental Protocols
The distinct biological activities of this compound and 12(S)-HEPE necessitate their accurate separation and quantification.
Protocol for Chiral Separation by LC-MS/MS
This method is highly sensitive and suitable for quantifying enantiomers in complex biological matrices.
1. Sample Preparation (Solid-Phase Extraction): a. To 1 mL of plasma or tissue homogenate, add an appropriate deuterated internal standard (e.g., 12(S)-HETE-d8). b. Acidify the sample to pH ~3.5 with 0.1 M HCl. c. Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water. d. Load the acidified sample onto the cartridge. e. Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities. f. Elute the lipids with 5 mL of methyl formate (B1220265) or ethyl acetate. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 50-100 µL of the initial mobile phase.
2. LC-MS/MS Analysis: a. LC System: UPLC or HPLC system capable of binary gradients. b. Column: Chiral stationary phase column, e.g., ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or equivalent.[9] c. Mobile Phase:
- Solvent A: Water with 0.1% formic or acetic acid.
- Solvent B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic or acetic acid. d. Gradient: A linear gradient optimized for baseline separation of the enantiomers (e.g., 60% B to 95% B over 10 minutes). e. Flow Rate: 0.5 mL/min. f. Column Temperature: 40 °C. g. Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode. h. Ionization: Electrospray Ionization (ESI). i. Detection (MRM): Monitor the specific precursor-to-product ion transition for HEPE (e.g., m/z 317 -> 179).[10]
Protocol for Enzymatic Synthesis of 12(S)-HEPE
This protocol allows for the generation of the 12(S) isomer for use as a standard or for biological assays.
1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 2 mM CaCl2). b. To a reaction vessel, add purified recombinant human 12-LOX enzyme to a final concentration of 10-50 nM. c. Add the substrate, eicosapentaenoic acid (EPA), to a final concentration of 25-50 µM.
2. Incubation and Termination: a. Incubate the reaction mixture at 37°C for 15-30 minutes with gentle agitation. b. Terminate the reaction by adding two volumes of cold methanol, which will precipitate the enzyme.
3. Reduction and Purification: a. The initial product is 12(S)-HpEPE. To reduce it to 12(S)-HEPE, add a reducing agent like trimethylphosphite or sodium borohydride (B1222165) and incubate for a further 30 minutes at room temperature.[2] b. Centrifuge the mixture to pellet the precipitated protein. c. Purify the 12(S)-HEPE from the supernatant using solid-phase extraction as described above, followed by reverse-phase HPLC for final purification.[2]
Caption: General experimental workflow for chiral separation of HEPE isomers.
Conclusion
The structural difference between this compound and 12(S)-HEPE is a classic example of how stereochemistry dictates biological function. Their distinct enzymatic origins lead to specific enantiomers being produced in different tissues, where they enact unique, and sometimes opposing, physiological roles—from regulating glucose metabolism and platelet activity in the case of 12(S)-HEPE to putative functions in epithelial barrier integrity for this compound. For professionals in research and drug development, the ability to distinguish, quantify, and study these isomers independently is not merely a technical challenge but a fundamental requirement for accurately understanding their therapeutic potential and roles in health and disease.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. 12S-Hepe | C20H30O3 | CID 5283191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Significance of 12-HEPE Isomers: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Signaling, and Biological Functions of 12(R)-HEPE and 12(S)-HEPE
Introduction
Eicosapentaenoic acid (EPA)-derived lipid mediators, known as oxylipins, are at the forefront of research into the resolution of inflammation and the modulation of cellular signaling. Among these, 12-hydroxyeicosapentaenoic acid (12-HEPE) has emerged as a key molecule with diverse biological activities. The stereochemistry at the 12-carbon position, yielding this compound and 12(S)-HEPE, dictates the specific enzymatic pathways of their biosynthesis and their subsequent interactions with cellular targets, leading to distinct physiological and pathophysiological outcomes. This technical guide provides a comprehensive overview of the core differences between these two stereoisomers, tailored for researchers, scientists, and drug development professionals.
Biosynthesis of 12-HEPE Stereoisomers
The production of this compound and 12(S)-HEPE is governed by the stereospecificity of different enzyme families.
12(S)-HEPE Synthesis: The predominant pathway for 12(S)-HEPE production is through the action of 12-lipoxygenases (12-LOX), particularly the platelet-type 12-LOX (ALOX12). This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-12 position of EPA, forming 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), which is then rapidly reduced to 12(S)-HEPE by cellular peroxidases[1].
This compound Synthesis: The formation of this compound is primarily attributed to two enzymatic routes:
-
12R-Lipoxygenase (12R-LOX): A specific 12R-LOX enzyme, encoded by the ALOX12B gene, has been identified in human skin and is responsible for the direct synthesis of 12(R)-HpEPE from EPA, which is subsequently reduced to this compound[1][2].
-
Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can also metabolize EPA to a racemic mixture of 12(S)-HEPE and this compound, often with a predominance of the R-enantiomer[3].
Quantitative Data on Receptor Activation
The biological effects of 12-HEPE stereoisomers are mediated through their interaction with specific G protein-coupled receptors (GPCRs). While direct binding data for HEPE isomers is limited, extensive research on their arachidonic acid-derived analogs, 12(S)-HETE and 12(R)-HETE, provides valuable insights into their receptor affinities.
| Ligand | Receptor | Binding Affinity (Kd) | Effective Concentration (EC50) | Cell Type | Reference |
| 12(S)-HETE | GPR31 | 4.8 ± 0.12 nM | 0.28 ± 1.26 nM (GTPγS coupling) | CHO cells transfected with GPR31 | [4] |
| 12(R)-HETE | GPR31 | No specific binding/activation | - | CHO cells transfected with GPR31 | [4] |
| 12(S)-HETE | BLT2 | - | Induces calcium mobilization and chemotaxis | CHO-BLT2 cells | [3] |
| 12(R)-HETE | BLT2 | - | Induces calcium mobilization and chemotaxis | CHO-BLT2 cells | [3] |
Note: The data presented for HETE isomers are considered a reliable proxy for the receptor interactions of the corresponding HEPE isomers due to their structural similarity.
Signaling Pathways of 12-HEPE Stereoisomers
The stereospecific recognition of 12-HEPE isomers by their receptors triggers distinct downstream signaling cascades.
12(S)-HEPE Signaling
12(S)-HEPE, primarily through the activation of GPR31, initiates a signaling cascade that is predominantly coupled to Gαi/o proteins. This leads to the activation of several key downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. These pathways are critically involved in regulating cellular processes such as proliferation, migration, and inflammation[3][5].
In the context of glucose metabolism, 12(S)-HEPE has been shown to act as a "batokine" released from brown adipose tissue upon cold exposure. It improves glucose uptake in adipocytes and skeletal muscle through a Gs protein-coupled receptor, activating a PI3K/Akt-like signaling pathway, leading to the translocation of GLUT4 to the cell membrane[1].
This compound Signaling
The signaling pathways of this compound are less well-defined. It is known to be a ligand for the BLT2 receptor, similar to 12(S)-HEPE. Activation of BLT2 by HETE isomers has been shown to induce intracellular calcium mobilization and chemotaxis[3]. However, a comprehensive understanding of the downstream effectors and cellular responses specific to this compound is an active area of research.
Experimental Protocols
Enzymatic Synthesis of 12(S)-HEPE
This protocol describes the synthesis of 12(S)-HEPE from EPA using a commercially available 12-lipoxygenase, such as soybean lipoxygenase, which predominantly produces the S-enantiomer.
Materials:
-
Eicosapentaenoic acid (EPA)
-
Soybean Lipoxygenase (Type I-B)
-
Sodium borate (B1201080) buffer (0.2 M, pH 9.0)
-
Sodium borohydride (B1222165) (NaBH4)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
HPLC system with a C18 column
Procedure:
-
Enzymatic Reaction:
-
Dissolve EPA in ethanol to a final concentration of 10 mg/mL.
-
Add the EPA solution to the sodium borate buffer, pre-warmed to room temperature, to a final EPA concentration of 0.5 mg/mL.
-
Initiate the reaction by adding soybean lipoxygenase (approximately 100 units per mg of EPA).
-
Incubate the reaction mixture at room temperature with gentle stirring for 30 minutes.
-
-
Reduction of Hydroperoxide:
-
Stop the reaction by adding two volumes of methanol.
-
Add an excess of sodium borohydride (NaBH4) to reduce the hydroperoxy intermediate (12(S)-HpEPE) to the more stable hydroxyl group (12(S)-HEPE).
-
Allow the reduction to proceed for 30 minutes at room temperature.
-
-
Extraction and Purification:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the lipids three times with equal volumes of ethyl acetate.
-
Pool the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude 12(S)-HEPE by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
-
HPLC Analysis:
-
Confirm the purity of the synthesized 12(S)-HEPE by reverse-phase HPLC on a C18 column with a mobile phase of methanol:water:acetic acid (e.g., 85:15:0.1, v/v/v). Monitor the elution at 235 nm.
-
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 12(R)-HEPE by 12R-Lipoxygenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) utilizing 12R-lipoxygenase (12R-LOX). This compound, a metabolite of eicosapentaenoic acid (EPA), is an emerging bioactive lipid mediator with potential therapeutic applications. This document details the biochemical properties of 12R-lipoxygenase, its substrate specificity, and the stereospecific mechanism of this compound synthesis. Furthermore, it provides detailed experimental protocols for the expression and purification of recombinant 12R-lipoxygenase, the enzymatic synthesis of this compound, and its subsequent purification and quantification. Finally, this guide elucidates the known signaling pathways of this compound, offering insights into its biological functions and potential as a therapeutic target.
Introduction to 12R-Lipoxygenase and this compound
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) to produce hydroperoxy fatty acids.[1] Mammalian LOXs typically produce S-enantiomers. However, 12R-lipoxygenase (ALOX12B) is a unique mammalian lipoxygenase that synthesizes R-enantiomers.[1][2] Initially identified in psoriatic skin, 12R-LOX is crucial for the formation of the epidermal barrier.[1][3]
The enzyme's primary substrate in the skin is arachidonic acid (AA), which it converts to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[1] However, 12R-LOX can also utilize other PUFAs, such as eicosapentaenoic acid (EPA), to produce the corresponding 12(R)-hydroxy derivative, this compound.[4] Recent studies have highlighted the role of 12-HEPE as a "batokine" that regulates glucose metabolism, making its targeted synthesis a subject of significant interest for research in metabolic diseases.[4][5]
Enzymatic Synthesis of this compound
The synthesis of this compound by 12R-lipoxygenase is a two-step process. First, the enzyme catalyzes the stereospecific abstraction of the pro-R hydrogen from the C-10 position of EPA and the insertion of molecular oxygen at the C-12 position to form 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HPEPE).[1][2] This intermediate is then reduced to the more stable hydroxy form, this compound, a reaction that can occur spontaneously or be facilitated by cellular peroxidases.
Quantitative Data
While extensive research has been conducted on the interaction of 12R-lipoxygenase with its primary substrate, arachidonic acid, specific kinetic data for its reaction with eicosapentaenoic acid (EPA) is not extensively documented in publicly available literature. The following tables summarize the available data for 12R-lipoxygenase.
| Table 1: Substrate Specificity of Human 12R-Lipoxygenase | |
| Substrate | Relative Activity |
| Arachidonic Acid (AA) | High |
| Eicosapentaenoic Acid (EPA) | Active, but quantitative comparison to AA is not well-documented.[4] |
| Linoleic Acid | Poor substrate[1] |
| Table 2: Biochemical Properties of Human 12R-Lipoxygenase | |
| Parameter | Value |
| Optimal pH | 7.5 (for rat basophilic leukemia 12-lipoxygenase)[6] |
| Optimal Temperature | 35-40 °C (for other lipoxygenases)[7] |
| Cofactors | Non-heme iron |
| Inhibitors | Baicalein, NCTT956, LOXBlock-1[4] |
Note: The optimal pH and temperature are based on data from related lipoxygenases and may need to be optimized for the specific reaction with EPA.
Experimental Protocols
Recombinant Human 12R-Lipoxygenase Expression and Purification
This protocol describes the expression of human 12R-LOX in a prokaryotic system and its subsequent purification.
Materials:
-
Human 12R-LOX cDNA in a suitable expression vector (e.g., pET vector with a His-tag)
-
E. coli expression host (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the 12R-LOX expression vector into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.[8]
-
Starter Culture: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.[8]
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged 12R-LOX with elution buffer.[8]
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Buffer Exchange: If necessary, exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.
Enzymatic Synthesis of this compound
This protocol outlines the in vitro synthesis of this compound from EPA using purified recombinant 12R-lipoxygenase.
Materials:
-
Purified recombinant human 12R-lipoxygenase
-
Eicosapentaenoic acid (EPA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)[9]
-
Reducing agent (e.g., triphenylphosphine (B44618) or sodium borohydride)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Substrate Preparation: Prepare a stock solution of EPA in ethanol (B145695).
-
Reaction Setup: In a reaction vessel, combine the reaction buffer and the purified 12R-lipoxygenase.
-
Initiation: Initiate the reaction by adding the EPA substrate to the reaction mixture. A typical substrate concentration is in the range of 50-100 µM.[4] The final ethanol concentration should be kept low (<1%) to avoid enzyme denaturation.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes) with gentle agitation.[1]
-
Reaction Termination and Reduction: Terminate the reaction by adding a reducing agent to convert the initially formed 12(R)-HPEPE to this compound. Subsequently, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).
-
Extraction: Extract the lipid products from the aqueous phase using an organic solvent. Repeat the extraction two to three times to ensure complete recovery.
-
Drying and Storage: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of inert gas. Store the dried lipid extract at -80°C until further purification and analysis.
Purification and Quantification of this compound
This protocol describes the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC) and its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.3.1. Purification by HPLC
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column or a normal-phase silica (B1680970) column[1]
-
HPLC-grade solvents (e.g., methanol, water, acetic acid, hexane, isopropanol)
-
This compound standard
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in the mobile phase.
-
HPLC Separation:
-
Detection: Monitor the elution profile at 235 nm, the characteristic absorbance wavelength for the conjugated diene in HEPEs.[1]
-
Fraction Collection: Collect the fractions corresponding to the retention time of the this compound standard.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of inert gas.
3.3.2. Quantification by LC-MS/MS
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column suitable for LC-MS
-
Deuterated internal standard (e.g., 12(S)-HETE-d8)[10]
-
LC-MS grade solvents
Procedure:
-
Sample Preparation: Reconstitute the purified this compound and prepare a calibration curve using a this compound standard. Spike all samples and standards with the deuterated internal standard.
-
LC Separation: Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation.
-
MS/MS Detection: Operate the mass spectrometer in negative ESI mode. Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For example, the transition for 12-HETE is m/z 319 -> 179.[11]
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Biological Function of this compound
Recent research has begun to unravel the signaling pathways through which this compound exerts its biological effects, particularly in the context of glucose metabolism.
This compound-Mediated Glucose Uptake
This compound has been identified as a "batokine," a signaling molecule released from brown adipose tissue (BAT) that can influence the metabolism of other tissues.[4] It has been shown to enhance glucose uptake in adipocytes and skeletal muscle.[4]
Caption: this compound signaling pathway for glucose uptake.
The proposed mechanism involves the binding of this compound to a Gs protein-coupled receptor (GsPCR) on the cell surface.[4] This activates a signaling cascade involving the activation of PI3K and Akt, which in turn promotes the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake into the cell.[4]
Experimental Workflow for Studying this compound Synthesis and Activity
Caption: Experimental workflow for this compound synthesis and analysis.
Conclusion
The enzymatic synthesis of this compound by 12R-lipoxygenase offers a precise method for producing this stereospecific bioactive lipid. This guide provides a foundational framework for researchers to produce and study this compound. Further investigation into the specific kinetic parameters of 12R-LOX with EPA and the elucidation of the complete receptor-mediated signaling pathways of this compound will be crucial for advancing our understanding of its physiological roles and for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.
References
- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Lipoxygenase Regulates Cold Adaptation and Glucose Metabolism by Producing the Omega-3 Lipid 12-HEPE from Brown Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 12(R)-HEPE: Precursors, Metabolic Pathway, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(R)-hydroxyeicosapentaenoic acid, or 12(R)-HEPE, is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family of signaling molecules, this compound is implicated in a range of physiological processes. This technical guide provides a comprehensive overview of the precursors and metabolic pathway of this compound, detailed experimental protocols for its study, and a summary of relevant quantitative data.
This compound Precursors and Metabolic Pathway
The primary precursor for the biosynthesis of this compound is eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid. The metabolic pathway involves a series of enzymatic reactions, with the potential for further metabolism into downstream products.
Biosynthesis of this compound
The synthesis of this compound is primarily catalyzed by the enzyme 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene[1]. This enzyme stereospecifically introduces molecular oxygen at the carbon-12 position of EPA, forming the intermediate 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE). This unstable hydroperoxide is then rapidly reduced to the more stable hydroxyl form, this compound, by cellular peroxidases, such as glutathione (B108866) peroxidases.
While 12R-LOX is the principal enzyme in this pathway, some studies suggest that cytochrome P450 (CYP) enzymes may also contribute to the formation of 12-HEPE isomers from EPA, although this route is less well-characterized for the specific R-enantiomer.
Downstream Metabolism of this compound
The metabolic fate of this compound is an area of ongoing research. Based on the metabolism of the analogous arachidonic acid-derived molecule, 12(R)-HETE, it is hypothesized that this compound can undergo further enzymatic conversions. One potential pathway is the oxidation of the hydroxyl group to form 12-oxo-HEPE. Another possibility is further metabolism via peroxisomal β-oxidation, a process that shortens the fatty acid chain from the carboxyl end[2][3]. This would lead to a series of chain-shortened metabolites. The specific enzymes involved in the downstream metabolism of this compound are yet to be fully elucidated.
Figure 1: Biosynthesis pathway of this compound from its precursor, EPA.
Quantitative Data
The following table summarizes available quantitative data related to this compound and its precursors. It is important to note that specific enzyme kinetic parameters for human 12R-LOX with EPA as a substrate are not yet well-defined in the literature.
| Parameter | Value | Species/Tissue | Conditions | Reference |
| 12-HEPE Serum Levels | ~50 nmol/L | Mouse | 7 days at 5°C | [1] |
| 12-HEPE Serum Levels | Significantly lower in overweight and obese individuals | Human | Basal | [1] |
| 12-HEPE in BAT | Significantly lower in diet-induced obese mice | Mouse | High-fat diet | [1] |
| 12-HEPE Secretion | Increased with β3-adrenergic stimulation | Murine and Human Brown Adipocytes | In vitro | [1] |
Experimental Protocols
Heterologous Expression and Purification of Active 12R-Lipoxygenase (12R-LOX)
This protocol describes the expression and purification of recombinant human 12R-LOX from E. coli for use in in vitro assays.
Materials:
-
pET expression vector containing the human ALOX12B gene with an N-terminal His-tag
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium, ampicillin, and IPTG
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 1 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged 12R-LOX with elution buffer.
-
Dialyze the purified enzyme against a suitable storage buffer and store at -80°C.
12R-Lipoxygenase Enzyme Activity Assay
This protocol outlines a method to determine the activity of purified 12R-LOX or the activity in cell/tissue lysates by measuring the formation of the hydroperoxy product from EPA.
Materials:
-
Purified 12R-LOX or cell/tissue lysate
-
Eicosapentaenoic acid (EPA) substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
UV-transparent cuvettes or microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the EPA substrate solution in a suitable solvent (e.g., ethanol) and dilute it in the assay buffer to the desired final concentration.
-
Add the assay buffer and the enzyme preparation to a cuvette or microplate well and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the EPA substrate solution.
-
Immediately monitor the increase in absorbance at 234-237 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy product.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Extraction and Quantification of this compound by LC-MS/MS
This protocol describes the extraction of this compound from biological samples and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated internal standard (e.g., 12-HETE-d8, as a proxy if 12-HEPE-d8 is unavailable)
-
Methanol (B129727), acetonitrile, water, formic acid (all LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
A. Solid-Phase Extraction (SPE):
-
Acidify the sample (e.g., plasma) to approximately pH 3.5 with formic acid.
-
Add the deuterated internal standard.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
B. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. For example: 0-2 min, 30% B; 2-12 min, 30-95% B; 12-15 min, 95% B; 15.1-18 min, 30% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 12-HEPE and the internal standard. For 12-HEPE, the precursor ion ([M-H]⁻) is m/z 317.2. Common product ions for HETEs and related compounds include fragments resulting from the loss of water and cleavage at the carbon chain. A likely transition for 12-HEPE would be m/z 317.2 → 179.1 (cleavage adjacent to the hydroxyl group). For 12-HETE-d8, the transition would be m/z 327.2 → 184.1.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
While the direct signaling pathway of this compound is still under investigation, studies on its stereoisomer, 12(S)-HEPE, provide a likely model. 12(S)-HEPE has been shown to improve glucose metabolism in brown adipose tissue (BAT) and skeletal muscle[1]. This action is initiated by binding to a G-protein coupled receptor (GPCR), likely a Gs-coupled receptor. This activation triggers a downstream cascade involving the PI3K/Akt/mTOR signaling pathway, ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane and enhanced glucose uptake.
Figure 2: Proposed signaling pathway for this compound-mediated glucose uptake.
Experimental Workflow for Studying this compound Metabolism and Signaling
The following diagram outlines a comprehensive workflow for investigating the metabolic pathway and signaling effects of this compound.
Figure 3: A comprehensive workflow for the study of this compound.
Conclusion
This compound is an emerging lipid mediator with a potentially significant role in metabolic regulation. This guide provides a foundational understanding of its biosynthesis, analytical methodologies, and putative signaling mechanisms. Further research is warranted to fully elucidate the downstream metabolic fate of this compound, definitively characterize its signaling pathway, and establish its therapeutic potential in metabolic diseases. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in this expanding field.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 12(R)-HEPE for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a stereoisomer of the more commonly studied 12(S)-HEPE, this compound is gaining interest in the scientific community for its potential role in various physiological and pathological processes. The precise biological functions and therapeutic potential of this compound are currently under investigation, making the availability of reliable synthetic methods crucial for advancing research.
These application notes provide detailed protocols for the enzymatic synthesis of this compound, a method that offers high stereoselectivity. While chemical synthesis routes for similar compounds exist, enzymatic synthesis is the most direct and specific method reported for obtaining the 12(R)-enantiomer of HEPE.
Enzymatic Synthesis of this compound
The most effective method for the synthesis of this compound is through the enzymatic activity of 12R-lipoxygenase (12R-LOX). This enzyme catalyzes the stereospecific insertion of oxygen at the C-12 position of EPA, yielding 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE), which is subsequently reduced to this compound.
Key Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Enzyme | Recombinant Human 12R-lipoxygenase (ALOX12B) | [1][2] |
| Substrate | Eicosapentaenoic Acid (EPA) | [3] |
| Stereoselectivity | >98% 12(R) configuration | [1][2] |
| Typical Yield | Variable, dependent on enzyme activity and reaction conditions | [1] |
| Purification Method | Reversed-Phase and Chiral High-Performance Liquid Chromatography (HPLC) | [1] |
Experimental Protocols
1. Expression and Preparation of Recombinant 12R-Lipoxygenase
This protocol is adapted from the expression of 12R-LOX for the synthesis of 12(R)-HETE and is applicable for this compound synthesis.
-
Expression System: Human 12R-LOX (ALOX12B gene) can be expressed in various host systems, including mammalian cells (e.g., HeLa cells) or insect cells (e.g., using a baculovirus expression system).
-
Protocol:
-
Transfect host cells with a vector containing the human ALOX12B cDNA.
-
Culture the cells under appropriate conditions to allow for protein expression.
-
Harvest the cells and prepare a cell lysate by sonication or other appropriate lysis methods in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The cell lysate containing the active 12R-LOX can be used directly for the enzymatic reaction, or the enzyme can be purified using standard chromatographic techniques if a higher purity is required.
-
2. Enzymatic Reaction for this compound Synthesis
-
Materials:
-
12R-LOX containing cell lysate or purified enzyme
-
Eicosapentaenoic acid (EPA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reducing agent (e.g., sodium borohydride (B1222165) or triphenylphosphine)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer and the 12R-LOX enzyme preparation.
-
Add EPA to the reaction mixture. The final concentration of EPA should be empirically determined but is typically in the micromolar range.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a reducing agent to convert the initially formed 12(R)-HpEPE to this compound.
-
Acidify the reaction mixture to approximately pH 3-4 with a dilute acid (e.g., HCl).
-
Extract the lipid products from the reaction mixture using an organic solvent such as ethyl acetate.
-
Pool the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
3. Purification of this compound by HPLC
A two-step HPLC purification is recommended to obtain highly pure this compound.
-
Step 1: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% acetic acid.
-
Detection: UV detector at 235 nm (for the conjugated diene system).
-
Procedure:
-
Dissolve the extracted lipid residue in a small volume of the mobile phase.
-
Inject the sample onto the RP-HPLC system.
-
Collect the fraction corresponding to the 12-HEPE peak.
-
Evaporate the solvent from the collected fraction.
-
-
-
Step 2: Chiral HPLC
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5 v/v) with a small amount of acetic acid.
-
Detection: UV detector at 235 nm.
-
Procedure:
-
Dissolve the 12-HEPE fraction from the RP-HPLC step in the chiral mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Collect the fraction corresponding to the this compound enantiomer, which will be well-separated from the 12(S)-HEPE enantiomer.
-
Evaporate the solvent to obtain pure this compound.
-
-
Signaling Pathways and Biological Context
While the direct signaling pathways of this compound are still under active investigation, studies on the closely related molecule 12(R)-HETE provide valuable insights. It is hypothesized that this compound may act through similar mechanisms.
Putative Signaling Pathway of this compound/12(R)-HETE
The diagram below illustrates a potential signaling pathway for this compound, based on the known interactions of 12(R)-HETE. It is suggested that 12(R)-HETE can activate the leukotriene B4 receptor 2 (BLT2), a G-protein coupled receptor (GPCR). Activation of this receptor can lead to downstream signaling cascades involving mitogen-activated protein kinases (MAPK) and the activation of transcription factors such as NF-κB, ultimately modulating inflammatory responses.
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the overall workflow for the enzymatic synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Conclusion
The enzymatic synthesis of this compound using 12R-lipoxygenase provides a highly stereospecific and effective method for obtaining this valuable research compound. The detailed protocols provided in these application notes will enable researchers to produce this compound for in-depth studies of its biological functions and potential as a therapeutic agent. Further research is warranted to fully elucidate the signaling pathways and physiological roles of this compound.
References
Application Notes & Protocols: Purification of 12(R)-HEPE using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 12-Hydroxyeicosapentaenoic acid (12-HEPE) is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA) through the action of the 12-lipoxygenase (12-LOX) enzyme. The stereochemistry at the C-12 position is critical, with the 12(R) and 12(S) enantiomers often exhibiting distinct biological activities. 12-HEPE has been identified as a specialized pro-resolving mediator and a "batokine" secreted by brown adipose tissue, playing a role in improving glucose metabolism.[1] Accurate purification of the 12(R)-HEPE enantiomer is essential for studying its specific physiological and pathological functions. This document provides detailed high-performance liquid chromatography (HPLC) protocols for the effective purification and chiral separation of this compound.
Signaling Pathway of 12-HEPE in Glucose Metabolism
12-HEPE acts as a signaling molecule that enhances glucose uptake in tissues like adipocytes and skeletal muscle.[1] It functions by activating a Gs protein-coupled receptor (GsPCR), which initiates an insulin-like intracellular signaling cascade involving the PI3K/Akt pathway, ultimately leading to the translocation of GLUT4 transporters to the cell membrane.[1]
References
Application Note: Sensitive Quantification of 12(R)-HEPE in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an R-stereoisomer of a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1] This molecule is synthesized through the action of 12R-lipoxygenase (12R-LOX), an enzyme found in tissues such as the skin.[2][3] this compound and its S-stereoisomer, 12(S)-HEPE, are implicated in various physiological and pathological processes, including inflammation, glucose metabolism, and cell signaling.[1][4][5] Specifically, 12-HEPE has been identified as a "batokine" released from brown adipose tissue upon cold exposure, playing a role in enhancing glucose uptake in muscle and brown fat through an insulin-like signaling pathway.[1] Given its low endogenous concentrations and significant biological activity, a highly sensitive and specific analytical method is crucial for its accurate quantification in complex biological matrices like human plasma.[6]
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by chiral liquid chromatography for the separation of this compound from its stereoisomer, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
-
This compound and 12(S)-HEPE analytical standards
-
Deuterated internal standard (IS), e.g., 12(S)-HETE-d8
-
LC-MS/MS grade water, acetonitrile, methanol (B129727), and isopropanol
-
Formic acid and acetic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]
-
All solvents and reagents should be of the highest purity available.[1]
Effective sample preparation is critical to remove interfering substances like phospholipids (B1166683) from plasma and to concentrate the analyte.[7]
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: Spike 100 µL of plasma with 10 µL of the internal standard solution (e.g., 12(S)-HETE-d8 at 100 ng/mL in methanol).
-
Protein Precipitation & Acidification: Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins and acidify the sample. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40:0.02 ACN/water/acetic acid) for LC-MS/MS analysis.[8]
Chromatographic separation is performed using a chiral column to resolve the 12(R) and 12(S) enantiomers, which is essential for specific quantification.[9]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]
-
Column: Chiral HPLC Column (e.g., Chiralcel OD or similar)[2][3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min[8]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B (re-equilibration)
-
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Source Temperature: 525°C[8]
-
IonSpray Voltage: -4500 V
-
Gas Settings: Curtain Gas (CUR): 10 psi, Nebulizer Gas (GS1): 30 psi, Turbo Gas (GS2): 30 psi[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]
Data Presentation
Quantitative data is summarized in the tables below for clarity and easy comparison.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound | 317.2 | 179.1 | -30 | -19 |
| 12(S)-HETE-d8 (IS) | 327.2 | 184.1 | -35 | -22 |
Note: The precursor ion for 12-HEPE corresponds to the [M-H]⁻ ion. The product ion at m/z 179.1 results from a characteristic cleavage.[8][9] Collision energy values should be optimized for the specific instrument used.[12][13]
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linear Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Note: LOD and LOQ are defined by signal-to-noise ratios of >3 and >7, respectively.[8][14] These values demonstrate the method's high sensitivity and reliability for quantifying low endogenous levels of this compound.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: this compound synthesis and signaling pathway.
Conclusion
The LC-MS/MS method described provides a highly sensitive, specific, and robust protocol for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects, while the chiral chromatography allows for the specific measurement of the 12(R)-stereoisomer. This method is well-suited for clinical and research applications, enabling further investigation into the role of this compound in metabolic diseases and other physiological processes.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carbohydrate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: Development of a Competitive ELISA for the Quantitative Detection of 12(R)-HEPE
Audience: Researchers, scientists, and drug development professionals.
Introduction 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an oxidized lipid mediator, or oxylipin, derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2] The biosynthesis of this compound is catalyzed by the 12R-lipoxygenase (12R-LOX) enzyme.[3] Recent studies have identified this compound as a "batokine," a signaling molecule released from brown adipose tissue (BAT) in response to cold or β3-adrenergic stimulation.[3] This mediator plays a role in regulating glucose metabolism by promoting glucose uptake into adipocytes and skeletal muscle, suggesting its potential as a therapeutic target in metabolic diseases.[3] Given its biological significance, a sensitive and specific immunoassay is crucial for its quantification in biological samples. This document provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound.
Assay Principle This protocol describes a competitive ELISA, a suitable format for detecting small molecules like this compound.[4] The assay involves a competition between the this compound in the sample and a fixed amount of a this compound-enzyme conjugate (e.g., Horseradish Peroxidase - HRP) for a limited number of binding sites on a specific anti-12(R)-HEPE antibody coated onto a microplate. After incubation, unbound components are washed away. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the resulting color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the sample's optical density (OD) with a standard curve generated from known concentrations of this compound.
Signaling and Biosynthetic Pathways
The synthesis of this compound is a key step in a specialized metabolic pathway. Understanding this pathway is critical for interpreting its biological role.
Figure 1: Biosynthesis and proposed signaling pathway of this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
For accurate quantification, this compound must be extracted from complex biological matrices like plasma, serum, or tissue homogenates.[5][6] Solid Phase Extraction is a widely used technique for this purpose.[5][7]
Materials:
-
SPE Cartridges (e.g., C18 or polymeric reversed-phase)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Hexane (B92381), HPLC grade
-
Methyl Formate (B1220265) or Ethyl Acetate (B1210297)
-
Formic or Acetic Acid
-
Internal Standard (e.g., deuterated this compound)
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Acidification: Acidify the liquid sample (e.g., plasma) to a pH of approximately 3.5 using a mild acid like 0.1% formic acid. This ensures that the acidic lipid mediator is in its protonated form for efficient binding to the reversed-phase sorbent.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard to the sample to account for extraction losses and matrix effects.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of acidified water (pH 3.5).
-
-
Sample Loading: Slowly load the prepared sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash with 3 mL of hexane to remove neutral lipids.
-
-
Elution: Elute the this compound from the cartridge using 2 mL of methyl formate or ethyl acetate into a clean collection tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known, small volume of ELISA assay buffer for analysis.
Figure 2: Workflow for Solid Phase Extraction (SPE) of this compound.
Protocol 2: Competitive ELISA Development
This protocol outlines the key steps for setting up and running the competitive ELISA.
Materials and Reagents:
-
High-binding 96-well microplates
-
Anti-12(R)-HEPE monoclonal or polyclonal antibody (capture antibody)
-
This compound standard
-
This compound-HRP conjugate
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the anti-12(R)-HEPE antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare this compound standards by serial dilution in Assay Buffer.
-
Add 50 µL of standard, control, or prepared sample to the appropriate wells.
-
Add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at RT with gentle shaking.
-
-
Substrate Development:
-
Wash the plate 5 times with Wash Buffer to remove all unbound components.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at RT in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Figure 3: Experimental workflow for the this compound competitive ELISA.
Data Analysis and Performance Characteristics
Data Analysis:
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard OD from all other OD values.
-
Generate a standard curve by plotting the OD values against the corresponding this compound concentration. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve.
Representative Assay Performance Data The following tables present example data that would be generated during the validation of a newly developed this compound ELISA.
Table 1: Example this compound Standard Curve Parameters This table shows typical parameters for a standard curve. The detection range defines the quantifiable limits of the assay.
| Parameter | Representative Value |
| Assay Range | 0.1 ng/mL - 10 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Mid-point (EC₅₀) | 1.5 ng/mL |
| Curve Fit (R²) | > 0.99 |
Table 2: Example Cross-Reactivity Analysis Cross-reactivity is critical for ensuring assay specificity. It is tested by measuring the concentration of structurally similar lipids required to displace 50% of the bound this compound-HRP conjugate.
| Compound | Structure | % Cross-Reactivity |
| This compound | (Target) | 100% |
| 12(S)-HEPE | Stereoisomer | < 5% |
| 12(S)-HETE | Related Eicosanoid | < 1% |
| 15(S)-HEPE | Positional Isomer | < 0.5% |
| Eicosapentaenoic Acid (EPA) | Precursor | < 0.1% |
| Arachidonic Acid (AA) | Precursor | < 0.1% |
Table 3: Example Intra- and Inter-Assay Precision Precision is determined by assaying control samples multiple times within the same assay (intra-assay) and across different assays on different days (inter-assay). The Coefficient of Variation (CV) should ideally be less than 15%.[8]
| Control Sample | Concentration | Intra-Assay CV% (n=16) | Inter-Assay CV% (n=10) |
| Low Control | 0.5 ng/mL | 8.5% | 11.2% |
| Medium Control | 2.0 ng/mL | 6.1% | 9.5% |
| High Control | 8.0 ng/mL | 7.3% | 10.8% |
Table 4: Example Spike and Recovery Analysis To assess the effect of the sample matrix, known amounts of this compound are "spiked" into biological samples (e.g., human plasma) and the recovery percentage is calculated. Acceptable recovery is typically within 80-120%.
| Sample Matrix | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | % Recovery |
| Human Plasma | 1.0 | 0.92 | 92% |
| 5.0 | 4.65 | 93% | |
| Cell Culture Media | 1.0 | 1.05 | 105% |
| 5.0 | 5.20 | 104% |
References
- 1. hmdb.ca [hmdb.ca]
- 2. escholarship.org [escholarship.org]
- 3. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
Application Notes and Protocols for In Vitro Assays Studying 12(R)-HEPE Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an R-stereoisomer of a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of the 12R-lipoxygenase (ALOX12B) enzyme.[1] Primarily synthesized in tissues such as the skin, this compound and its arachidonic acid-derived counterpart, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), are implicated in a range of biological processes including inflammation, cell proliferation, and metabolic regulation.[1][2] Understanding the specific in vitro activity of this compound is crucial for elucidating its physiological roles and therapeutic potential.
These application notes provide detailed protocols for a selection of in vitro assays to characterize the biological activity of this compound. The methodologies are based on established techniques for similar lipid mediators and target pathways, including the Leukotriene B4 receptor 2 (BLT2), the Aryl Hydrocarbon Receptor (AHR), and cellular functional responses.[1][3]
Data Presentation: Quantitative Parameters for this compound and Related Ligands
Due to the limited availability of specific quantitative data for this compound, the following table includes data for its arachidonic acid analog, 12(R)-HETE, and other relevant ligands to guide experimental design. It is recommended to perform dose-response experiments to determine the optimal concentration range for this compound in each specific assay.
| Ligand | Assay Type | Cell Line/System | Target/Endpoint | Parameter | Value | Reference |
| (±)12-HEPE | Platelet Aggregation | Human Platelets | Aggregation Inhibition | IC₅₀ | 24 µM | [4] |
| (±)12-HEPE | Aorta Contraction | Rat Aorta | U46619-induced contraction | IC₅₀ | 8.6 - 8.8 µM | [4] |
| 12(R)-HETE | Competitive Radioligand Binding | CHO-BLT2 Membranes | [³H]LTB₄ Displacement | Ki | ~1-10 µM (estimated) | [5] |
| 12(R)-HETE | Chemotaxis | CHO-BLT2 Cells | Cell Migration | EC₅₀ | ~10-100 nM | [5] |
| 12-HHT | Calcium Mobilization | CHO-BLT2 Cells | Intracellular Ca²⁺ | EC₅₀ | 19 nM | [6] |
| LTB₄ | Calcium Mobilization | CHO-BLT2 Cells | Intracellular Ca²⁺ | EC₅₀ | 142 nM | [6] |
| LTB₄ | Radioligand Binding | HEK293-BLT2 Membranes | LTB₄ Binding | Kd | 22.7 nM | [7] |
| 12(R)-HETE | AHR Activation | HepG2/HaCaT Cells | Luciferase Reporter | Effective Conc. | High nM range | [3] |
| 12(S)-HEPE | Glucose Uptake | Brown Adipocytes | [³H]2-Deoxyglucose Uptake | Effective Conc. | 0.01 - 1 µM | [2] |
Assay 1: BLT2 Receptor Activation – Calcium Mobilization Assay
This assay measures the ability of this compound to activate the Gq-coupled BLT2 receptor, leading to an increase in intracellular calcium concentration.
Experimental Protocol
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor (CHO-BLT2) in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in black-walled, clear-bottom 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES and 2.5 mM probenecid (B1678239) (an anion-transport inhibitor to prevent dye leakage).
-
Add the dye solution to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation and Assay:
-
Prepare a 5X stock solution of this compound and control ligands (e.g., 12-HHT as a positive control, LTB₄ as a reference) in HBSS with 20 mM HEPES. A vehicle control (e.g., ethanol (B145695) or DMSO) should also be prepared.
-
Place the 96-well plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the 5X compound solutions to the wells and immediately begin kinetic fluorescence reading for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the ligand concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
-
Signaling Pathway and Workflow
Caption: Workflow and signaling for the BLT2 calcium mobilization assay.
Assay 2: Aryl Hydrocarbon Receptor (AHR) Activation – Luciferase Reporter Assay
This assay determines if this compound can indirectly activate the AHR signaling pathway, leading to the expression of a reporter gene.[3]
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture human hepatoma (HepG2) or keratinocyte (HaCaT) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate.
-
Co-transfect cells with a plasmid containing a luciferase reporter gene under the control of a xenobiotic response element (XRE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization, using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Include a positive control (e.g., TCDD) and a vehicle control.
-
Incubate the cells for another 24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of treated cells by that of the vehicle control.
-
Plot the fold activation against the log of the this compound concentration to determine the dose-response relationship.
-
Signaling Pathway and Workflow
Caption: Workflow and signaling for the AHR luciferase reporter assay.
Assay 3: Keratinocyte Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of keratinocytes, a relevant cell type given the expression of 12R-lipoxygenase in the skin.
Experimental Protocol
-
Cell Culture:
-
Culture HaCaT (human keratinocyte cell line) in DMEM with 10% FBS.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh low-serum (e.g., 1% FBS) medium containing various concentrations of this compound.
-
Include a positive control for proliferation (e.g., 10% FBS) and a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (DMSO only).
-
Express the results as a percentage of the vehicle control proliferation.
-
Logical Workflow
Caption: Workflow for the keratinocyte proliferation (MTT) assay.
Assay 4: Brown Adipocyte Glucose Uptake Assay
This assay measures the ability of this compound to stimulate glucose uptake in differentiated brown adipocytes, a key metabolic function.[2]
Experimental Protocol
-
Cell Differentiation:
-
Culture murine brown pre-adipocytes in DMEM with 10% FBS.
-
Induce differentiation into mature brown adipocytes using a standard adipogenic cocktail (e.g., containing insulin (B600854), dexamethasone, IBMX, and a PPARγ agonist). This process typically takes 7-9 days.
-
-
Glucose Uptake Assay:
-
Serum starve the differentiated adipocytes in glucose-free DMEM for 4 hours.
-
Treat the cells with this compound (e.g., 0.01-1 µM), insulin (positive control), or vehicle for 30 minutes.
-
Initiate glucose uptake by adding a transport solution containing [³H]2-deoxyglucose (0.5 µCi/mL) and unlabeled 2-deoxyglucose (5 mM) in HEPES Buffered Saline (HBS).
-
Incubate for 5-10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Measurement and Analysis:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of each well (determined by a BCA assay from a parallel plate).
-
Express glucose uptake as a fold change relative to the vehicle control.
-
Signaling Pathway and Workflow
References
- 1. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. thomassci.com [thomassci.com]
- 5. mdpi.com [mdpi.com]
- 6. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Investigation of 12(R)-HEPE Function
Introduction
12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is a specialized pro-resolving lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of the 12R-lipoxygenase (12R-LOX) enzyme.[1][2] Emerging research has identified this compound and its stereoisomer 12(S)-HEPE as potent signaling molecules with significant therapeutic potential. In vivo studies have demonstrated their roles in regulating glucose metabolism, controlling inflammation, and potentially mitigating atherosclerosis.[3][4][5] These application notes provide detailed protocols for utilizing animal models to investigate the primary functions of 12-HEPE, offering valuable tools for researchers in metabolic disease, immunology, and drug development.
Application Note 1: Investigating the Role of 12-HEPE in Glucose Homeostasis using a Diet-Induced Obesity (DIO) Mouse Model
This section details the use of a diet-induced obesity (DIO) mouse model to explore the function of 12-HEPE as a "batokine"—a signaling molecule from brown adipose tissue (BAT)—that enhances glucose uptake and improves insulin (B600854) sensitivity.[3]
Data Presentation: Effects of 12(S)-HEPE on Glucose Metabolism in DIO Mice
The following table summarizes quantitative data from studies where DIO mice were treated with 12(S)-HEPE.[3]
| Parameter | Vehicle Control Group | 12(S)-HEPE Treatment Group | Percentage Change | Reference |
| Fasting Serum Glucose (mg/dL) | ~160 | ~130 | ↓ ~18.8% | [3] |
| Glucose Tolerance Test (AUC) | Higher (impaired) | Lower (improved) | Improved Glucose Clearance | [3] |
| Insulin Tolerance Test (AUC) | Higher (resistant) | Lower (sensitive) | Improved Insulin Sensitivity | [3] |
| [³H]2-Deoxyglucose Uptake (BAT) | Baseline | Significantly Increased | ↑ Glucose Uptake | [3] |
| [³H]2-Deoxyglucose Uptake (Skeletal Muscle) | Baseline | Significantly Increased | ↑ Glucose Uptake | [3] |
| [³H]2-Deoxyglucose Uptake (White Adipose Tissue) | Baseline | No Significant Change | - | [3] |
Experimental Workflow: DIO Mouse Model for 12-HEPE Functional Analysis
Signaling Pathway: 12-HEPE-Mediated Glucose Uptake
12-HEPE promotes glucose uptake in adipocytes and skeletal muscle through a Gs protein-coupled receptor (GsPCR), activating a PI3K/Akt signaling cascade that is similar to the insulin pathway.[3]
Detailed Experimental Protocols
1. Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House mice under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet: After a 1-week acclimatization period on a standard chow diet, switch mice to a high-fat diet (HFD; e.g., 60% of calories from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Monitoring: Monitor body weight weekly.
2. 12(S)-HEPE Administration
-
Preparation: Prepare 12(S)-HEPE in a vehicle solution (e.g., saline or PBS).
-
Administration: Administer 12(S)-HEPE (e.g., 1 mg/kg body weight) or vehicle control via intraperitoneal (IP) injection daily for a period of 10-14 days.[3]
3. Glucose and Insulin Tolerance Tests (GTT & ITT)
-
GTT:
-
Fast mice for 6 hours.
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose via IP injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
ITT:
-
Fast mice for 6 hours.
-
Record baseline blood glucose.
-
Administer a 0.75 U/kg body weight bolus of human insulin via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
4. In Vivo Tissue Glucose Uptake Assay
-
Procedure:
-
Fast mice for 6 hours.
-
Administer a bolus of 12(S)-HEPE or vehicle.
-
After a set time (e.g., 30 minutes), inject a cocktail of [³H]2-deoxyglucose ([³H]2-DG) and insulin via the jugular vein.
-
After 45 minutes, collect blood and harvest tissues of interest (BAT, skeletal muscle, liver, white adipose tissue).
-
Measure plasma [³H] radioactivity.
-
Homogenize tissues and determine tissue [³H] content using scintillation counting.
-
Calculate the glucose uptake index for each tissue.[3]
-
Application Note 2: Evaluating the Anti-Inflammatory Effects of 12-HEPE in a Contact Hypersensitivity (CHS) Mouse Model
This protocol describes a model of skin inflammation to assess the ability of topically applied 12-HEPE to resolve inflammation by inhibiting neutrophil infiltration.[4]
Data Presentation: Effects of 12-HEPE on Skin Inflammation
| Parameter | Vehicle Control Group | 12-HEPE Treatment Group | Percentage Change | Reference |
| Ear Swelling (mm) | Increased | Significantly Reduced | ↓ Inflammation | [4] |
| Neutrophil Infiltration | High | Significantly Inhibited | ↓ Chemoattraction | [4] |
| CXCL1 Gene Expression (in Keratinocytes) | High | Inhibited | ↓ | [4] |
| CXCL2 Gene Expression (in Keratinocytes) | High | Inhibited | ↓ | [4] |
Signaling Pathway: 12-HEPE-Mediated Inhibition of Chemokine Expression
In keratinocytes, 12-HEPE has been shown to inhibit the expression of neutrophil chemoattractants CXCL1 and CXCL2 via the Retinoid X Receptor α (RXRα), thereby reducing inflammation.[4]
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12(R)-HEPE in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(R)-hydroxyeicosapentaenoic acid, or 12(R)-HEPE, is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It is produced through the action of the 12R-lipoxygenase (12R-LOX) enzyme, encoded by the ALOX12B gene.[1][2] This lipid mediator is distinct from its more commonly studied S-stereoisomer, 12(S)-HEPE. This compound is implicated in various physiological processes, including the regulation of inflammation and metabolism. Notably, it is an endogenous precursor to Resolvin E1 (RvE1), a potent specialized pro-resolving mediator that actively orchestrates the resolution of inflammation.[3][4] Understanding the cellular effects and signaling pathways of this compound is crucial for exploring its therapeutic potential in inflammatory and metabolic diseases.
These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments, summarizing key quantitative data and outlining relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of HEPE Isomers
The following tables summarize quantitative data from studies on 12-HEPE (specifically the S-isomer, which is often used interchangeably in functional studies due to commercial availability) to provide a baseline for experimental design.
Table 1: Effective Concentrations of 12(S)-HEPE for In-Vitro Glucose Uptake
| Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Murine Brown Adipocytes | 0.01 - 1 µM | 30 minutes | Increased glucose uptake[1] |
| Human Brown Adipocytes | 0.01 - 1 µM | 30 minutes | Increased glucose uptake[1] |
| C2C12 Myotubes | 0.01 - 1 µM | 30 minutes | Increased glucose uptake[1] |
| Murine White Adipocytes | 0.01 - 1 µM | 30 minutes | Increased glucose uptake[1] |
| Human White Adipocytes | 0.01 - 1 µM | 30 minutes | Increased glucose uptake[1] |
Table 2: Effects of 12-HEPE on Platelet Function and Inflammatory Markers
| System/Cell Type | Treatment | Concentration | Effect |
| Human Platelets | 12(S)-HEPE | Dose-dependent | Attenuation of ATP secretion (dense granule)[5] |
| Human Keratinocytes | 12-HEPE | Not specified | Inhibition of CXCL1 and CXCL2 expression[6] |
| Mouse Model | Topical 12-HEPE | Not specified | Inhibition of neutrophil infiltration in contact hypersensitivity[6] |
Signaling Pathways and Experimental Workflow
12-HEPE Signaling Pathway for Glucose Uptake
12-HEPE has been shown to enhance glucose uptake in adipocytes and muscle cells by activating an insulin-like signaling cascade.[1] This process is initiated by the stimulation of a Gs protein-coupled receptor (GsPCR), which triggers the PI3K/Akt pathway, leading to the translocation of GLUT4 transporters to the cell membrane.[1]
Caption: 12-HEPE signaling cascade for glucose uptake.
General Experimental Workflow
The following diagram outlines a typical workflow for treating cultured cells with this compound and performing downstream analysis.
Caption: General workflow for this compound cell treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Caution: this compound is a lipid that is prone to oxidation and has poor solubility in aqueous solutions. Handle it carefully, protect it from light, and use appropriate solvents.
Materials:
-
This compound (stored at -80°C)
-
Anhydrous, high-purity organic solvent (e.g., Ethanol or DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a high-concentration stock solution, typically 1-10 mM, by dissolving the this compound in the chosen organic solvent.
-
Example: To make a 10 mM stock from 1 mg of this compound (MW: 318.45 g/mol ), dissolve it in 314 µL of solvent.
-
-
Mix thoroughly by vortexing until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term stability.
Protocol 2: General Cell Culture Treatment with this compound
This protocol provides a general framework. Specific parameters like cell density, media, and incubation times should be optimized for your cell type and experimental endpoint.
Materials:
-
Cultured cells in multi-well plates (e.g., 12-well or 24-well)
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed cell culture medium (serum-free or low-serum for signaling studies)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow them to the desired confluency (typically 70-80%).[7]
-
Serum Starvation (Optional): For studies involving signaling pathways (e.g., Akt phosphorylation), it is recommended to reduce basal signaling.
-
Aspirate the growth medium.
-
Wash cells once with sterile PBS.
-
Add serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-12 hours.[8]
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Immediately before use, perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve the final desired concentrations (e.g., 10 nM to 1 µM).
-
Crucially: Add the small volume of concentrated stock solution to the larger volume of medium and mix immediately by gentle pipetting. Do not add medium directly to the concentrated lipid stock, as this can cause precipitation.
-
Prepare a "vehicle control" or "solvent control" by adding the same final concentration of the organic solvent (e.g., <0.1% DMSO) to the medium.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control to the appropriate wells.
-
-
Incubation:
-
Downstream Processing: After incubation, proceed immediately with the desired downstream assay, such as cell lysis for Western blotting, RNA extraction for qPCR, or a functional assay like glucose uptake.
Protocol 3: [³H]2-Deoxyglucose Uptake Assay
This protocol is adapted for measuring insulin- or this compound-stimulated glucose uptake in adipocytes or myotubes cultured in 12-well plates.[1][8]
Materials:
-
Cells treated with this compound as described in Protocol 2.
-
HEPES Buffered Saline (HBS) or Krebs-Ringer Bicarbonate (KRB) buffer.
-
Transport Solution: HBS/KRB buffer containing [³H]2-deoxyglucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxyglucose (e.g., 5 mM).
-
Lysis Buffer (e.g., 0.1% SDS or 0.1 M NaOH).
-
Scintillation fluid and vials.
Procedure:
-
Following the treatment incubation (Protocol 2), wash the cells once with warm HBS/KRB buffer to remove residual glucose and serum.
-
Aspirate the buffer completely.
-
Add 300 µL of the Transport Solution to each well and incubate for a defined period (e.g., 5-10 minutes) at 37°C. This step should be timed precisely.
-
To stop the uptake, quickly aspirate the Transport Solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding Lysis Buffer to each well and incubating for 20-30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid, mix well, and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for variations in cell number.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The EPA oxylipin, 12-HEPE, directly regulates human platelet activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 12(R)-HEPE in Biological Matrices using LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) in biological samples, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an important lipid mediator derived from eicosapentaenoic acid (EPA) via the 12R-lipoxygenase (12R-LOX) pathway. It plays a crucial role in various physiological processes, including the regulation of glucose metabolism and cold adaptation, making its accurate quantification essential for research in metabolic diseases and drug development.[1] This document outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative quantitative data and diagrams of the analytical workflow and the associated signaling pathway.
Introduction
This compound is a stereoisomer of hydroxyeicosapentaenoic acid, an oxygenated metabolite of the omega-3 fatty acid, EPA. The biosynthesis of this compound is primarily catalyzed by the enzyme 12R-lipoxygenase. Recent studies have identified this compound as a "batokine," a signaling molecule released from brown adipose tissue (BAT) that enhances glucose uptake in adipocytes and skeletal muscle.[1] This action is mediated through an insulin-like intracellular signaling pathway, highlighting this compound as a potential therapeutic target for metabolic disorders such as type 2 diabetes.
Accurate and precise quantification of this compound in complex biological matrices is challenging due to its low endogenous concentrations and the presence of isomeric forms, such as 12(S)-HEPE. LC-MS/MS offers the required sensitivity and specificity for this analysis, particularly when coupled with chiral chromatography to resolve the R and S enantiomers. This application note details a robust workflow for the analysis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive guide for their studies.
Materials and Reagents
-
Analytical Standards:
-
This compound (Cayman Chemical or equivalent)
-
12(S)-HEPE (Cayman Chemical or equivalent)
-
12(S)-HETE-d8 (Cayman Chemical or equivalent) as an internal standard (IS)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Isopropanol (HPLC grade)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
C18 SPE cartridges (e.g., Sep-Pak C18)
-
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from plasma. This can be adapted for other biological matrices like tissue homogenates.
-
Sample Thawing and Spiking:
-
Thaw plasma samples (e.g., 200 µL) on ice.
-
Add 10 µL of the internal standard solution (e.g., 12(S)-HETE-d8 at 50 ng/mL in methanol) to each sample. The use of a deuterated analog of the analyte is highly recommended to correct for matrix effects and variations in extraction recovery.[2]
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold methanol to the plasma sample to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of acidified water (e.g., 0.1% acetic acid).
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., methanol:water:acetic acid 95:5:0.1, v/v/v).[2]
-
LC-MS/MS Analysis
For the chiral separation of this compound and its S-enantiomer, a chiral stationary phase is required. The following conditions are based on a validated method for the analogous compound, 12(R)-HETE, and are suitable for this compound analysis.[2]
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM): The deprotonated molecules [M-H]⁻ are used as precursor ions.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 317.2 | 179.1 | Optimized for instrument |
| 12(S)-HEPE | 317.2 | 179.1 | Optimized for instrument |
| 12(S)-HETE-d8 (IS) | 327.2 | 184.1 | Optimized for instrument |
Data Presentation
The following table presents representative quantitative data for the analysis of 12(R)-HETE, which is structurally similar to this compound and for which a detailed validated method has been published.[2] These values provide a benchmark for the expected performance of a this compound assay.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Linearity (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
| Retention Time of 12(R)-HETE | ~10.2 min |
| Retention Time of 12(S)-HETE | ~12.9 min |
Data adapted from a validated method for 12(R)-HETE.[2]
Visualizations
Analytical Workflow
Caption: Workflow for the quantitative analysis of this compound.
This compound Signaling Pathway
Caption: this compound signaling pathway promoting glucose uptake.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using chiral LC-MS/MS. The described methods for sample preparation and analysis are designed to deliver high sensitivity, specificity, and accuracy, which are crucial for the reliable measurement of this important lipid mediator. The provided workflow and signaling pathway diagrams serve as valuable visual aids for researchers. This methodology can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will support further investigation into the physiological and pathological roles of this compound.
References
- 1. 12-Lipoxygenase Regulates Cold Adaptation and Glucose Metabolism by Producing the Omega-3 Lipid 12-HEPE from Brown Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of 12(R)-HEPE and 12(S)-HEPE Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyeicosapentaenoic acid (12-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of 12-lipoxygenase (12-LOX) enzymes. It exists as two stereoisomers, 12(R)-HEPE and 12(S)-HEPE, which exhibit distinct and significant biological activities. 12(S)-HEPE has been identified as a key regulator of glucose metabolism, promoting glucose uptake in adipocytes and skeletal muscle through an insulin-like signaling pathway.[1] In contrast, the biological roles of this compound are less characterized but are thought to be involved in inflammatory processes, similar to its arachidonic acid-derived analog, 12(R)-HETE.[2] Given their distinct physiological effects, the ability to accurately separate and quantify these enantiomers is crucial for advancing research in metabolic diseases, inflammation, and drug development.
This document provides detailed application notes and experimental protocols for the chiral separation of this compound and 12(S)-HEPE isomers using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Presentation
The following tables summarize typical quantitative data for the chiral separation of 12-HEPE and the closely related 12-HETE enantiomers, for which established protocols are more readily available and adaptable.
Table 1: Chiral LC-MS/MS Separation Parameters and Retention Times for 12-HETE Isomers (Adaptable for 12-HEPE)
| Parameter | Method 1 |
| Chromatographic Column | ChiralPak AD-RH (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic: Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[3] |
| Flow Rate | 300 µL/min[3] |
| Column Temperature | 40°C[3] |
| Detection | ESI-MS/MS (Negative Ion Mode)[3] |
| Retention Time 12(R)-HETE | ~10.18 min[3] |
| Retention Time 12(S)-HETE | ~12.89 min[3] |
| Internal Standard | 12(S)-HETE-d8 (~12.97 min)[3] |
Table 2: Chiral HPLC-UV Separation Parameters for 12-HETE Isomers (Adaptable for 12-HEPE)
| Parameter | Method 2 |
| Chromatographic Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Acetic Acid[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 235 nm |
| Analyte Form | Free acid |
| Retention Time 12(R)-HETE | Elutes second |
| Retention Time 12(S)-HETE | Elutes first |
Experimental Protocols
The following are detailed protocols for the sample preparation and chiral separation of 12-HEPE enantiomers. Protocol 1 is based on a validated method for the analogous 12-HETE isomers and is expected to be highly effective for 12-HEPE separation.
Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the quantification of 12-HEPE enantiomers in biological matrices.
1. Sample Preparation (from Plasma or Tissue Homogenates)
a. To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., 12(S)-HEPE-d8). b. Perform liquid-liquid extraction by adding 300 µL of ice-cold ethyl acetate. c. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully collect the upper organic supernatant and transfer to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen. f. Reconstitute the dried residue in 50 µL of the initial mobile phase.[3]
2. HPLC Analysis
a. HPLC System: A standard HPLC system coupled to a tandem mass spectrometer. b. Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm).[3] c. Mobile Phase: An isocratic mixture of Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[3] d. Flow Rate: 300 µL/min.[3] e. Column Temperature: 40°C.[3] f. Injection Volume: 10 µL.
3. Mass Spectrometry Detection
a. Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3] b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for 12-HEPE and the internal standard.
Protocol 2: Normal Phase Chiral HPLC with UV Detection
This protocol is suitable for the separation of underivatized 12-HEPE enantiomers.
1. Sample Preparation
a. Extract 12-HEPE from the biological sample using solid-phase extraction (SPE) or liquid-liquid extraction. b. Dry the extract under a stream of nitrogen. c. Reconstitute the residue in the mobile phase.
2. HPLC Analysis
a. HPLC System: A standard HPLC system equipped with a UV detector. b. Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). c. Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v) with 0.1% acetic acid.[4] d. Flow Rate: 1.0 mL/min.[4] e. Detection: UV absorbance at 235 nm.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chiral separation of 12-HEPE isomers.
Signaling Pathways
References
- 1. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Experimental Use of 12-HEPE in Platelet Aggregation Studies: Application Notes and Protocols
A Note on 12(R)-HEPE versus 12(S)-HEPE
Extensive literature searches reveal a significant lack of available scientific information regarding the experimental use of 12(R)-hydroxyeicosapentaenoic acid (this compound) in platelet aggregation studies. The vast majority of research has focused on its stereoisomer, 12(S)-HEPE . Therefore, the following application notes and protocols are based on the well-documented effects of 12(S)-HEPE on platelet function. While the enzyme responsible for the biosynthesis of this compound, encoded by the Alox12b gene, has been identified in tissues such as brown fat and skin, its role in platelets and platelet aggregation remains uncharacterized.[1][2][3][4][5] The methodologies described for 12(S)-HEPE can, however, provide a foundational framework for initiating future investigations into the potential effects of this compound on platelet aggregation.
Introduction to 12(S)-HEPE and its Role in Platelet Function
12(S)-HEPE is an oxidized lipid metabolite derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the action of the 12-lipoxygenase (12-LOX) enzyme.[6] Studies have demonstrated that 12(S)-HEPE is a potent inhibitor of agonist-stimulated platelet aggregation.[6] It is considered a key mediator of the antiplatelet and cardioprotective effects of EPA.[6][7][8] In comparison to its precursor EPA, 12(S)-HEPE has been shown to be a more potent inhibitor of platelet aggregation, dense granule secretion, and integrin αIIbβ3 activation.[6][8]
Data Presentation: Quantitative Effects of 12(S)-HEPE on Platelet Aggregation
The following tables summarize the quantitative data on the inhibitory effects of 12(S)-HEPE on human platelet aggregation.
Table 1: Inhibition of Collagen-Induced Platelet Aggregation by 12(S)-HEPE
| Concentration of 12(S)-HEPE (µM) | Agonist (Collagen) | Inhibition of Aggregation (%) | Reference |
| 0.25 - 10 | EC80 concentration | Dose-dependent inhibition | [7] |
Table 2: Comparative Potency of 12(S)-HEPE and EPA on Platelet Function
| Parameter | 12(S)-HEPE | EPA | Reference |
| Inhibition of Collagen-Induced Aggregation | More potent | Less potent | [7] |
| Inhibition of Thrombin-Induced Aggregation | More potent | Less potent | [7] |
| Attenuation of Dense Granule Secretion | More potent | Less potent | [6][8] |
| Attenuation of α-Granule Secretion | More potent | Less potent | [6] |
| Attenuation of Integrin αIIbβ3 Activation | More potent | Less potent | [6][8] |
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
Objective: To isolate human platelets from whole blood for subsequent aggregation studies.
Materials:
-
Human whole blood from healthy donors
-
Acid-Citrate-Dextrose (ACD) solution
-
Phosphate-Buffered Saline (PBS)
-
Prostacyclin (PGI2)
-
Apyrase
-
HEPES buffer
-
Centrifuge
Procedure:
-
Collect human whole blood into tubes containing ACD as an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add PGI2 to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., PBS containing PGI2 and apyrase).
-
Repeat the centrifugation and washing steps twice.
-
Resuspend the final platelet pellet in a suitable buffer for aggregation studies (e.g., HEPES buffer) and adjust the platelet count to the desired concentration (e.g., 3 x 10^8 cells/mL).
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of 12(S)-HEPE on agonist-induced platelet aggregation.
Materials:
-
Washed human platelets (from Protocol 1)
-
12(S)-HEPE stock solution (in a suitable solvent like DMSO)
-
Platelet agonists (e.g., collagen, thrombin)
-
Lumi-aggregometer
-
Stir bars
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add a specific volume of the platelet suspension to the aggregometer cuvettes containing a stir bar.
-
Incubate the platelets with varying concentrations of 12(S)-HEPE or vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring.
-
Add a platelet agonist (e.g., an EC80 concentration of collagen or thrommin) to initiate aggregation.[9]
-
Record the change in light transmission for a set period (e.g., 10 minutes) to measure the extent of platelet aggregation.
-
Analyze the data to determine the dose-dependent inhibitory effect of 12(S)-HEPE.
Protocol 3: Flow Cytometry Analysis of Platelet Activation Markers
Objective: To assess the effect of 12(S)-HEPE on the surface expression of platelet activation markers like P-selectin and activated integrin αIIbβ3.
Materials:
-
Washed human platelets
-
12(S)-HEPE
-
Platelet agonists
-
Fluorescently labeled antibodies against P-selectin (CD62P) and activated αIIbβ3 (PAC-1)
-
Flow cytometer
Procedure:
-
Treat washed platelets with 12(S)-HEPE or vehicle control as described in the aggregation assay.
-
Stimulate the platelets with an agonist.
-
Add fluorescently labeled antibodies to the platelet suspension and incubate in the dark.
-
Fix the platelets with a suitable fixative (e.g., paraformaldehyde).
-
Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing the activation markers.
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of 12(S)-HEPE and its inhibitory effect on platelets.
Caption: Workflow for assessing 12(S)-HEPE's effect on platelet aggregation.
Caption: Proposed signaling pathway for 12(S)-HEPE-mediated platelet inhibition.[8]
Biosynthesis of this compound
While its function in platelets is unknown, the biosynthesis of this compound is catalyzed by the enzyme arachidonate (B1239269) 12-lipoxygenase, 12R-type (ALOX12B).[1][4] This enzyme is encoded by the ALOX12B gene.[2][4] ALOX12B is expressed in tissues such as the skin and brown adipose tissue.[1][3] In these tissues, it is involved in processes like the formation of the epidermal barrier and the regulation of glucose metabolism.[1][5]
Conclusion and Future Directions
The available evidence strongly supports the role of 12(S)-HEPE as a significant inhibitor of platelet aggregation and a key mediator of the antiplatelet effects of EPA. The protocols and data presented here provide a comprehensive guide for researchers studying the effects of this lipid mediator.
The conspicuous absence of data on this compound in the context of platelet biology presents a clear knowledge gap and an opportunity for future research. The experimental designs and methodologies outlined for 12(S)-HEPE can be readily adapted to investigate the potential role of this compound in platelet aggregation. Such studies would be crucial in determining if the stereochemistry at the 12-position of HEPE influences its biological activity in platelets, which could have important implications for the development of novel antiplatelet therapies.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. ALOX12B - Wikipedia [en.wikipedia.org]
- 5. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EPA oxylipin, 12-HEPE, directly regulates human platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper: 12-Hepe Regulates the Antiplatelet Effects of Epa, the ω-3 Fatty Acid [ash.confex.com]
- 8. 418 The antiplatelet effects of EPA, an omega-3 fatty acid, are mediated by its 12-lipoxygenase metabolite, 12-HEPE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols for Studying Skin Inflammation Using 12(R)-HEPE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) in the study of skin inflammation. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Introduction to this compound in Skin Inflammation
This compound is a lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by the 12-lipoxygenase (12-LOX) enzyme. It has emerged as a significant modulator of inflammatory processes within the skin. Notably, this compound has been shown to elicit pro-inflammatory responses, including the induction of redness (erythema) and the recruitment of neutrophils to the site of inflammation. Understanding its mechanisms of action is crucial for developing novel therapeutic strategies for inflammatory skin diseases such as psoriasis and atopic dermatitis.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and related compounds on skin inflammation.
Table 1: Comparison of Pro-inflammatory Effects of 12(R)-HETE and 12(S)-HETE in Human Skin
| Parameter | 12(R)-HETE (5 µ g/site ) | 12(S)-HETE (5 µ g/site ) | Reference |
| Epidermal Neutrophil Infiltrate (cells/hpf) | 25.2 +/- 13 | 0.02 +/- 0.02 | [1] |
| Dermal Neutrophil Infiltrate (cells/hpf) | 13.2 +/- 5.1 | 1.02 +/- 0.7 | [1] |
| Dermal Mononuclear Cell Accumulation | Similar to 12(S)-HETE | Similar to 12(R)-HETE | [1] |
| Erythema and Blood Flow | Dose-related increase | Dose-related increase (not significantly different from 12(R)-HETE) | [1] |
hpf: high-power field
Table 2: Comparison of Neutrophil Chemotactic Response to 12(R,S)-HETE and Leukotriene B4 (LTB4) in Human Skin
| Compound | Dose for Similar Neutrophil Response | Reference |
| 12(R,S)-HETE | 20 µg | [2] |
| Leukotriene B4 (LTB4) | 50 ng | [2] |
Experimental Protocols
Protocol 1: Topical Application of this compound on Human Skin
This protocol describes the topical application of this compound to healthy human volunteer skin to assess erythema and neutrophil infiltration.[1]
Materials:
-
This compound
-
Ethanol (B145695) (vehicle)
-
Occlusive dressings (e.g., Finn Chambers)
-
Laser Doppler flowmeter (for blood flow measurement)
-
Biopsy punch (4 mm)
-
Formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (H&E) stain reagents
-
Microscope
Procedure:
-
Dissolve this compound in ethanol to achieve the desired concentrations (e.g., 0.5 - 20 µg per site).
-
Select a suitable area of skin on the forearm of the volunteer.
-
Apply a defined volume of the this compound solution (or vehicle control) to a 1 cm² area of skin.
-
Cover the application site with an occlusive dressing for 6 hours.
-
After 6 and 24 hours, remove the dressing and measure the area of erythema and the blood flow at the application site using a laser Doppler flowmeter.
-
At 24 hours, perform a 4 mm punch biopsy of the application site.
-
Fix the biopsy sample in formalin and embed it in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness and mount on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltrates.
-
Quantify the number of neutrophils in the epidermis and dermis by counting cells per high-power field under a microscope.
Protocol 2: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol details the induction of a psoriasis-like skin inflammation model in BALB/c mice using imiquimod (B1671794) cream, which can be used to study the effects of this compound.[3][4][5][6]
Materials:
-
BALB/c mice (female, 8-12 weeks old)
-
Imiquimod cream (5%)
-
Vehicle control cream (e.g., Vaseline)
-
Calipers
-
Psoriasis Area and Severity Index (PASI) scoring guide (see Table 3)
-
This compound solution for topical or systemic administration
-
Anesthesia (optional, for shaving)
Procedure:
-
One day before the start of the experiment, shave the dorsal skin of the mice.
-
For 6 consecutive days, topically apply 62.5 mg of 5% imiquimod cream to the shaved back skin of the experimental group. Apply an equivalent amount of vehicle cream to the control group.
-
Monitor the mice daily for signs of inflammation and record their body weight.
-
Assess the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness on a scale of 0-4 (see Table 3). The sum of the three scores gives the total PASI score.
-
To study the effect of this compound, it can be administered topically to the inflamed skin or systemically (e.g., via intraperitoneal injection) during the imiquimod treatment period.
-
At the end of the experiment (e.g., day 7), euthanize the mice and collect skin tissue for further analysis (e.g., histology, MPO assay).
Table 3: Psoriasis Area and Severity Index (PASI) Scoring for Mice
| Score | Erythema (Redness) | Scaling | Thickness |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Very Marked | Very Marked | Very Marked |
Protocol 3: Myeloperoxidase (MPO) Assay for Neutrophil Quantification in Skin Tissue
This protocol describes a colorimetric assay to quantify myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, in skin tissue homogenates.[7][8][9]
Materials:
-
Mouse skin tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0)
-
O-dianisidine dihydrochloride (B599025) solution (substrate)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer (plate reader)
-
96-well microplate
Procedure:
-
Excise the skin tissue and weigh it.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 1 ml per 100 mg of tissue).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the MPO enzyme.
-
In a 96-well plate, add a specific volume of the supernatant.
-
Add the assay buffer and the O-dianisidine solution to each well.
-
Initiate the reaction by adding hydrogen peroxide.
-
Immediately measure the change in absorbance at 460 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the MPO activity.
-
MPO activity can be expressed as units per milligram of tissue.
Protocol 4: Histological Analysis of Neutrophil Infiltration
This protocol provides a standard procedure for Hematoxylin and Eosin (H&E) staining of skin biopsies to visualize and quantify neutrophil infiltration.[10][11][12][13][14]
Materials:
-
Formalin-fixed, paraffin-embedded skin tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Distilled water
-
Harris Hematoxylin solution
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Bluing reagent (e.g., Scott's tap water substitute)
-
Eosin Y solution
-
Mounting medium
-
Coverslips
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through a descending series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris Hematoxylin solution for 5-15 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Quickly dip slides in acid-alcohol to remove excess stain.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in a bluing reagent for 30-60 seconds to turn the hematoxylin blue.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Transfer through an ascending series of ethanol: 95% (2 changes, 2 minutes each), 100% (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Apply mounting medium and a coverslip.
-
-
Quantification:
-
Examine the stained sections under a microscope.
-
Count the number of neutrophils (characterized by their multi-lobed nuclei and granular cytoplasm) per high-power field (hpf) in the epidermis and dermis.
-
Signaling Pathways and Visualizations
This compound exerts its pro-inflammatory effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR31 and the low-affinity leukotriene B4 receptor, BLT2.[15][16][17][18] The activation of these receptors on keratinocytes and neutrophils initiates downstream signaling cascades that lead to the production of inflammatory cytokines and chemokines, and the promotion of cell migration.
Caption: Signaling pathway of this compound in skin inflammation.
This diagram illustrates how this compound binds to its receptors, GPR31 and BLT2, on the cell surface. This binding activates intracellular G-proteins, which in turn trigger downstream signaling cascades, including the p38 MAPK and NF-κB pathways. The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines and chemokines, which then promote the migration of neutrophils to the site of inflammation, thus perpetuating the inflammatory response.
Caption: General experimental workflow for studying this compound in skin inflammation.
This workflow outlines the key stages of an experiment designed to investigate the effects of this compound on skin inflammation. The process begins with the induction of an inflammatory response, either through direct topical application of this compound in humans or by using a disease model like the imiquimod-induced psoriasis model in mice. The resulting inflammation is then assessed clinically and through the collection of skin biopsies. Finally, quantitative analysis of the biopsies is performed using techniques such as histology and MPO assays to determine the extent of neutrophil infiltration.
References
- 1. A comparison of the proinflammatory effects of 12(R)- and 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutaneous responses to 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) and 5,12-dihydroxyeicosatetraenoic acid (leukotriene B4) in psoriasis and normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. mycetoma.edu.sd [mycetoma.edu.sd]
- 11. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 12. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [diposit.ub.edu]
Application Notes and Protocols for Long-Term Storage and Stability of 12(R)-HEPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an active lipid metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced via the 12R-lipoxygenase (12R-LOX) pathway. Emerging research has identified 12-HEPE as a "batokine," a signaling molecule secreted by brown adipose tissue (BAT) that plays a role in improving glucose metabolism.[1][2] Specifically, it has been shown to enhance glucose uptake in adipocytes and skeletal muscle through an insulin-like signaling pathway.[1][2] Given its therapeutic potential, ensuring the long-term stability and integrity of this compound is critical for accurate and reproducible research findings, as well as for the development of potential therapeutic agents.
These application notes provide detailed protocols for the long-term storage and stability assessment of this compound, based on established principles from the International Council for Harmonisation (ICH) guidelines for drug substance stability testing.
Recommended Long-Term Storage
Proper storage is crucial to prevent the degradation of this compound. As a polyunsaturated fatty acid derivative, it is susceptible to oxidation.
Storage Conditions
For long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Justification |
| Temperature | -80°C | Minimizes chemical degradation and oxidation. |
| Solvent | Anhydrous Ethanol (B145695) | Provides a non-aqueous environment, reducing hydrolytic degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation. |
| Light | Amber Vial / Protected from Light | Prevents photodegradation. |
Handling Recommendations:
-
Upon receipt, immediately store the vial at -80°C.
-
Minimize freeze-thaw cycles. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials.
-
When preparing aqueous solutions for experiments, evaporate the ethanol under a gentle stream of inert gas and immediately dissolve the resulting neat oil in a suitable buffer (e.g., PBS, pH 7.2).[1] Aqueous solutions should be used immediately.[1]
Experimental Protocols for Stability Assessment
The following protocols are designed to assess the stability of this compound under various conditions, in accordance with ICH Q1A(R2) guidelines.[3]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] These studies should be performed on a single batch of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Methodology:
-
Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Add an equal volume of 0.1 M HCl or 0.1 M NaOH.
-
Incubate at room temperature or an elevated temperature (e.g., 40°C) and collect samples at various time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature and collect samples at different intervals.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C).
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose solid this compound and a solution of this compound to light conditions as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both exposed and control samples.
-
Long-Term and Accelerated Stability Studies
These studies are designed to establish a re-test period for this compound.[3] At least three primary batches should be evaluated.
| Study | Storage Condition | Testing Frequency | Minimum Duration |
| Long-Term | -80°C | Year 1: Every 3 monthsYear 2: Every 6 monthsThereafter: Annually | 12 months |
| Accelerated | -20°C | 0, 3, and 6 months | 6 months |
Methodology:
-
Package this compound (preferably as a solution in anhydrous ethanol) in amber glass vials under an inert atmosphere.
-
Place the vials in stability chambers maintained at the conditions specified in the table above.
-
At each time point, withdraw a vial and analyze the contents for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method.
Analytical Method for Stability Assessment
A validated stability-indicating analytical method is required to separate and quantify this compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended.
Proposed RP-HPLC Method
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to separate this compound from potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm (characteristic for the conjugated diene system in HEPEs)[5] |
| Injection Volume | 10 µL |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Illustrative Stability Data for this compound under Long-Term Storage (-80°C)
| Time (Months) | Purity (%) | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 99.8 | 100.2 | ND | ND |
| 3 | 99.7 | 99.9 | ND | ND |
| 6 | 99.8 | 100.1 | ND | ND |
| 9 | 99.6 | 99.8 | ND | ND |
| 12 | 99.5 | 99.6 | < 0.05 | ND |
| ND: Not Detected. Data is for illustrative purposes only. |
Table 2: Illustrative Stability Data for this compound under Accelerated Storage (-20°C)
| Time (Months) | Purity (%) | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 99.8 | 100.2 | ND | ND |
| 3 | 99.2 | 99.1 | 0.1 | ND |
| 6 | 98.5 | 98.3 | 0.2 | < 0.05 |
| ND: Not Detected. Data is for illustrative purposes only. |
Signaling Pathway of 12-HEPE
12-HEPE has been shown to improve glucose metabolism by activating an insulin-like intracellular signaling pathway in adipocytes and skeletal muscle.[1][2] This pathway is initiated by the binding of 12-HEPE to a G-protein coupled receptor (GPCR).
Caption: Signaling pathway of 12-HEPE in promoting glucose uptake.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for ensuring the long-term stability and proper handling of this compound. Adherence to these recommendations will support the generation of reliable and reproducible data in research and development settings. The provided stability-indicating analytical method and data presentation formats offer a structured approach to stability assessment, while the signaling pathway diagram provides a visual representation of the molecule's biological context.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Lipoxygenase Regulates Cold Adaptation and Glucose Metabolism by Producing the Omega-3 Lipid 12-HEPE from Brown Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Measuring 12(R)-HEPE Levels in Plasma and Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an endogenous lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by lipoxygenase (LOX) enzymes. As a member of the specialized pro-resolving mediators (SPMs) family, this compound is implicated in the resolution of inflammation, making it a molecule of significant interest in drug discovery and development for inflammatory diseases. Accurate and robust quantification of this compound in biological matrices such as plasma and tissue is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the measurement of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of 12-HETE Precursors
The biosynthesis of 12-hydroxyeicosatetraenoic acid (12-HETE), a related and more extensively studied eicosanoid, provides a model for understanding the generation of hydroxylated fatty acids. Arachidonic acid is converted to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE) by 12-lipoxygenase (12-LOX), which is then rapidly reduced to 12(S)-HETE by glutathione (B108866) peroxidase (GPx).[1][2] The 12(R) enantiomer is produced by the 12R-lipoxygenase enzyme, ALOX12B.[3] These lipid mediators can then interact with specific G-protein coupled receptors, such as GPR31 for 12(S)-HETE, to initiate downstream signaling cascades.[2]
Caption: Biosynthesis and signaling of 12-HETE.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of 12-HETE isomers in biological samples using LC-MS/MS, providing an indication of the expected analytical performance.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Analytical Method | Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1] |
| Column | ChiralPak AD-RH (150 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Methanol (B129727):Water:Acetic Acid (95:5:0.1, v/v/v) | [1] |
| Flow Rate | 300 µL/min | [1] |
| Ionization Mode | Electrospray Ionization (ESI) Negative | [1] |
| Linearity Range | 1 - 5,000 ng/mL | [1] |
| Internal Standard | 12(S)-HETE-d8 | [1] |
Table 2: Reported Levels of 12-HETE in Biological Samples
| Sample Type | Condition | 12(R)-HETE Level | 12(S)-HETE Level | Reference |
| Mouse Plasma | Control (AOO-treated) | ~10 ng/mL | ~20 ng/mL | [1] |
| Mouse Plasma | Atopic Dermatitis (DNCB-treated) | ~30 ng/mL | ~60 ng/mL | [1] |
| Mouse Skin | Control (AOO-treated) | ~5 ng/g tissue | ~10 ng/g tissue | [1] |
| Mouse Skin | Atopic Dermatitis (DNCB-treated) | ~25 ng/g tissue | ~40 ng/g tissue | [1] |
| Human Serum | Healthy Subjects | Not specified | 0.976 ng/mL (LLOQ) | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of this compound from plasma and tissue samples.
Protocol 1: Extraction of this compound from Plasma
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., 12(S)-HETE-d8)
-
Methanol (LC-MS grade)
-
Ethyl acetate
-
Formic acid
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1% formic acid.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 8-10) and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Extraction of this compound from Tissue
Materials:
-
Tissue samples (e.g., skin, brain)
-
Internal Standard (IS) solution (e.g., 12(S)-HETE-d8)
-
Homogenizer
-
Methanol (LC-MS grade)
-
Phosphate Buffered Saline (PBS)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Add 500 µL of cold PBS and 10 µL of the internal standard solution.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Add 1 mL of cold methanol to the homogenate to precipitate proteins.[5]
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for measuring this compound in biological samples is depicted below.
Caption: General workflow for this compound analysis.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the robust and sensitive measurement of this compound in plasma and tissue samples. The use of chiral LC-MS/MS is essential for distinguishing between the 12(R) and 12(S) enantiomers, which may have different biological activities. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data, facilitating a deeper understanding of the role of this compound in health and disease and aiding in the development of novel therapeutics.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 12-HEPE and 12-HETE: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for the Specific Detection and Quantification of 12-HEPE and 12-HETE
This document provides detailed application notes and experimental protocols for the differentiation, detection, and quantification of 12-hydroxyeicosapentaenoic acid (12-HEPE) and 12-hydroxyeicosatetraenoic acid (12-HETE). These lipid mediators, while structurally similar, possess distinct biological activities, making their accurate differentiation critical for research in inflammation, diabetes, and cancer. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
12-HEPE and 12-HETE are bioactive lipid mediators derived from the enzymatic oxidation of omega-3 (eicosapentaenoic acid, EPA) and omega-6 (arachidonic acid, AA) polyunsaturated fatty acids, respectively, primarily through the action of 12-lipoxygenase (12-LOX).[1][2] Although they share a hydroxyeicosanoid structure, the presence of an additional double bond in 12-HEPE's precursor, EPA, results in subtle structural differences that lead to distinct biological functions. 12-HETE is a well-known pro-inflammatory molecule implicated in conditions such as diabetic retinopathy, while 12-HEPE has been identified as a mediator of glucose uptake and cold adaptation.[1][2] Furthermore, both molecules can exist as stereoisomers (e.g., 12(S)-HETE and 12(R)-HETE), which exhibit different biological activities.[3][4] Given their distinct roles, the ability to accurately differentiate and quantify these molecules is paramount for advancing our understanding of their physiological and pathological significance.
Structural and Physicochemical Differences
The primary structural difference between 12-HEPE and 12-HETE lies in the number of double bonds in their acyl chains. 12-HEPE, derived from EPA (20:5n-3), contains five double bonds, whereas 12-HETE, derived from AA (20:4n-6), has four. This difference in unsaturation affects their molecular weight and chromatographic behavior, which can be exploited for their separation.
| Feature | 12-HEPE | 12-HETE |
| Precursor | Eicosapentaenoic Acid (EPA) | Arachidonic Acid (AA) |
| Chemical Formula | C₂₀H₃₀O₃ | C₂₀H₃₂O₃ |
| Molecular Weight | 318.45 g/mol | 320.47 g/mol |
| Number of Double Bonds | 5 | 4 |
Analytical Techniques for Differentiation
The most effective method for differentiating and quantifying 12-HEPE and 12-HETE is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chiral chromatography is essential for resolving the stereoisomers of these compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of 12-HEPE and 12-HETE. The separation is typically achieved using reverse-phase chromatography, where 12-HEPE, being slightly more polar due to the extra double bond, may elute at a different retention time than 12-HETE. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each analyte, ensuring accurate quantification.
Chiral Chromatography
To separate the enantiomers, such as 12(S)-HETE and 12(R)-HETE, chiral stationary phases are necessary.[5][6][7] Columns like ChiralPak AD-RH or Lux Amylose-2 are commonly used.[4][5][8] This separation is crucial as the biological activity of these eicosanoids is often stereospecific.
Experimental Protocols
Protocol 1: Quantification of 12-HEPE and 12-HETE in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 12-HEPE and 12-HETE from biological matrices such as plasma or tissue homogenates.
1. Sample Preparation (Solid-Phase Extraction)
a. To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., 12(S)-HETE-d8). b. Acidify the sample to pH ~3.5 with 0.1% formic acid. c. Condition a C18 solid-phase extraction (SPE) cartridge with 3 mL of methanol (B129727) followed by 3 mL of water. d. Load the acidified sample onto the SPE cartridge. e. Wash the cartridge with 3 mL of 10% methanol in water to remove impurities. f. Elute the analytes with 1 mL of methanol. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate the analytes (e.g., 40-95% B over 10 minutes)
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HEPE | 317.2 | 177.1 |
| 12-HETE | 319.2 | 179.1 |
| 12(S)-HETE-d8 (IS) | 327.2 | 184.1 |
Note: The specific MRM transitions may need to be optimized for the instrument used.
Protocol 2: Chiral Separation of 12-HETE Enantiomers
This protocol is designed for the separation of 12(R)-HETE and 12(S)-HETE.
1. Sample Preparation:
Follow the sample preparation steps outlined in Protocol 1.
2. Chiral LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or Lux Amylose-2 (150 x 2.0 mm, 3 µm)[4][5][8]
-
Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[4][5]
-
Flow Rate: 0.3 mL/min[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12(R)-HETE | 319.2 | 179.1 |
| 12(S)-HETE | 319.2 | 179.1 |
| 12(S)-HETE-d8 (IS) | 327.2 | 184.1 |
Note: Retention times for the enantiomers will need to be determined using authentic standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct signaling pathways of 12-HEPE and 12-HETE and a general experimental workflow for their differentiation.
Caption: Distinct signaling pathways of 12-HEPE and 12-HETE.
Caption: Experimental workflow for differentiating 12-HEPE and 12-HETE.
Conclusion
The accurate differentiation of 12-HEPE and 12-HETE is crucial for understanding their distinct roles in health and disease. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively separate and quantify these important lipid mediators. The use of LC-MS/MS, in conjunction with chiral chromatography, provides the necessary specificity and sensitivity for these challenging analyses.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Accurate 12(R)-HEPE Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the accurate quantification of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The accurate quantification of this compound is challenging due to several factors:
-
Isomeric Interference: this compound has an enantiomer, 12(S)-HEPE, and other positional isomers of HEPE that can interfere with accurate measurement. Chiral chromatography is essential to separate these isomers.[1]
-
Matrix Effects: Biological samples are complex matrices. Co-eluting substances can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[2][3][4][5][6]
-
Analyte Stability: As a lipid mediator, this compound can be unstable and susceptible to degradation during sample collection, storage, and extraction.[7] Proper handling and storage are critical.
-
Low Endogenous Levels: this compound is often present at low concentrations in biological samples, requiring highly sensitive analytical methods for detection and quantification.
Q2: Why is chiral separation necessary for this compound analysis?
A2: 12-HEPE exists as two stereoisomers, this compound and 12(S)-HEPE. These molecules have the same mass and similar physicochemical properties, making them indistinguishable by standard mass spectrometry. However, they can have different biological activities. Therefore, chiral separation, typically using a chiral chromatography column, is mandatory to differentiate and accurately quantify the 12(R)-enantiomer.[1]
Q3: How can I minimize matrix effects in my this compound LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use robust extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances such as phospholipids.[8][9]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 12(S)-HETE-d8, is the most effective way to compensate for matrix effects.[10][11] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the study samples can also help to compensate for matrix effects.[12]
Q4: What is the recommended internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. However, if that is not commercially available, a deuterated analog with similar chemical properties is recommended. 12(S)-HETE-d8 is a commonly used and suitable internal standard for the quantification of 12-HETE isomers and can be applied to 12-HEPE analysis due to structural similarity.[1][11] It is crucial to add the internal standard at the very beginning of the sample preparation process to account for analyte loss during extraction.[10]
Q5: What are the best practices for sample handling and storage to ensure this compound stability?
A5: To prevent the degradation of this compound, follow these best practices:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice during processing. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[7][11]
-
Antioxidants: Consider adding antioxidants, such as butylated hydroxytoluene (BHT), during sample extraction to prevent oxidation.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. It is advisable to store samples in single-use aliquots.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the sample and reinject. If peak shape improves, the column was overloaded. |
| Secondary Interactions | 1. For basic analytes, add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. 2. For acidic analytes like this compound, ensure the mobile phase pH is low enough to maintain the protonated form (e.g., add 0.1% formic or acetic acid).[1] |
| Column Contamination/Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, the column may be degraded and require replacement.[13] |
| Injection Solvent Effects | 1. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for consistency in volumes, timing, and technique. 2. Ensure complete evaporation and reconstitution of the final extract. |
| Uncompensated Matrix Effects | 1. Verify that the internal standard is functioning correctly. 2. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to a neat standard.[2] 3. If matrix effects are significant, further optimize the sample cleanup procedure. |
| Internal Standard Degradation | 1. Check the stability of the internal standard in the storage and sample processing conditions. |
| Instrument Instability | 1. Run a system suitability test with a standard solution to check for instrument performance (e.g., retention time stability, peak area reproducibility). |
Issue 3: No or Low Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | 1. Review sample handling and storage procedures to ensure analyte stability.[7] 2. Prepare fresh samples and standards. |
| Inefficient Extraction | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Check for correct pH during extraction. |
| Mass Spectrometer Settings | 1. Ensure the correct precursor and product ions are being monitored in the MRM method. 2. Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound. |
| LC System Issues | 1. Check for leaks, blockages, or pump malfunctions in the LC system.[14][15][16] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the LC-MS/MS analysis of 12-HETE isomers, which can serve as a reference for setting up this compound quantification methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| 12(R)-HETE | Mouse Plasma | 0.5 ng/mL | 1 ng/mL | [1] |
| 12(S)-HETE | Mouse Plasma | 0.5 ng/mL | 1 ng/mL | [1] |
| 12(R)-HETE | Mouse Skin | 0.5 ng/mL | 1 ng/mL | [1] |
| 12(S)-HETE | Mouse Skin | 0.5 ng/mL | 1 ng/mL | [1] |
Table 2: Method Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| 12(R)-HETE | Mouse Plasma | 1 | 8.9 | 105.2 | [1] |
| 100 | 5.4 | 101.8 | [1] | ||
| 1000 | 4.1 | 98.7 | [1] | ||
| 12(S)-HETE | Mouse Plasma | 1 | 9.2 | 106.1 | [1] |
| 100 | 5.8 | 102.3 | [1] | ||
| 1000 | 4.5 | 99.1 | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol describes a general procedure for the solid-phase extraction (SPE) of this compound from plasma samples.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add an antioxidant (e.g., BHT to a final concentration of 0.05%).
-
Spike the sample with the internal standard (e.g., 12(S)-HETE-d8) to a final concentration of 10 ng/mL.
-
Vortex briefly to mix.
-
Add 600 µL of cold methanol (B129727) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Dilute the supernatant with water to a final methanol concentration of <10%.
-
Acidify the sample to pH ~3.5 with 0.1 M HCl.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% aqueous methanol to remove polar impurities. Then, wash with 1 mL of hexane (B92381) to remove non-polar lipids.
-
Elution: Elute the this compound and internal standard with 1 mL of methyl formate (B1220265) or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% acetic acid).
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Signaling Pathways and Workflows
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Challenges in 12(R)-HEPE Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with low endogenous levels of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) in experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why are endogenous levels of this compound often low and difficult to measure?
A1: Measuring endogenous this compound is challenging due to a combination of physiological and analytical factors. Physiologically, the expression and activity of the synthesizing enzyme, 12R-lipoxygenase (ALOX12B), can be low in certain tissues.[1] Additionally, circulating levels of 12-LOX products, including 12-HEPE, have been found to be significantly lower in overweight and obese human subjects compared to lean individuals.[2] Analytically, the precursor to this compound, 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE), is inherently unstable and is rapidly converted to the more stable this compound by cellular peroxidases.[3] This instability requires stringent sample handling to prevent analyte loss before measurement.
Q2: What is the recommended analytical method for accurately quantifying low levels of this compound?
A2: For sensitive and specific quantification of low-abundance lipid mediators like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2][3] This technique offers the high sensitivity needed to detect picogram or femtogram amounts and the specificity to distinguish this compound from other isomers and interfering substances in a complex biological matrix.
Q3: How can I maximize the recovery of this compound during sample extraction?
A3: To maximize recovery, a robust sample extraction method such as Solid Phase Extraction (SPE) is recommended.[2] Key steps include acidifying the sample to a pH of approximately 3.5, using a C18 reverse-phase cartridge to bind the lipid, washing away polar interferences, and eluting with an appropriate organic solvent like methyl formate.[2] Crucially, incorporating a deuterium-labeled internal standard (e.g., d8-5-HETE) before extraction allows for the normalization of recovery losses during sample preparation and analysis.[2]
Q4: What are the critical best practices for sample collection, handling, and storage to ensure this compound stability?
A4: Due to the instability of oxylipins, strict sample handling is paramount. For liquid samples like cell culture media or serum, immediate snap-freezing in liquid nitrogen is advised.[2] For tissues, homogenization should occur in ice-cold methanol (B129727), often containing an antioxidant and an internal standard, followed by storage at -80°C until extraction.[2] Minimizing freeze-thaw cycles and protecting samples from light and air exposure are essential to prevent degradation.
Q5: Is it possible to stimulate the production of 12-HEPE in an experimental setting to obtain higher concentrations?
A5: Yes, depending on the experimental model. In vivo studies in mice have shown that cold exposure (5°C for 7 days) or stimulation with a β3-adrenergic agonist can significantly increase the biosynthesis and release of 12-LOX metabolites, including 12-HEPE, from brown adipose tissue (BAT).[2] In vitro, treating differentiated brown adipocytes with agents like forskolin (B1673556) or the β3-adrenergic agonist CL316,243 has also been shown to increase the secretion of these lipids into the culture medium.[2]
Troubleshooting Guide: Low or Undetectable this compound Signal
This guide addresses the common issue of failing to detect a sufficient signal for this compound during LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Analyte Degradation | Ensure samples were snap-frozen immediately after collection and consistently stored at -80°C.[2] Perform all extraction steps on ice or at 4°C. Add antioxidants (e.g., BHT) during homogenization to prevent auto-oxidation. |
| Poor Extraction Recovery | Verify the pH of the sample is acidic (~3.5) before loading onto the SPE cartridge.[2] Confirm the SPE cartridge has been properly conditioned and equilibrated. Use a fresh, appropriate elution solvent like methyl formate.[2] Use a deuterated internal standard to accurately assess and correct for recovery efficiency.[2] |
| Insufficient Endogenous Concentration | Increase the starting amount of tissue, plasma, or cell culture medium. If ethically and experimentally feasible, consider pooling samples from multiple subjects or experiments. For cell culture models, stimulate cells with known agonists (e.g., β3-adrenergic agonists for adipocytes) to boost 12-HEPE production.[2] |
| Suboptimal LC-MS/MS Method | Infuse an analytical standard of this compound to optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for the specific precursor-product ion transitions. Ensure the chromatographic method effectively separates this compound from its isomers (e.g., 12(S)-HEPE), which may require a chiral column.[1][4] |
Data Presentation
The following tables summarize quantitative data related to 12-HEPE levels found in preclinical models, providing a benchmark for expected concentrations.
Table 1: Circulating 12-HEPE Levels in Mice Under Different Stimuli
| Condition | Model | Sample Type | 12-HEPE Concentration (Relative or Absolute) | Source |
| Thermoneutrality (30°C) | C57BL/6J Male Mice | Serum | Baseline | [2] |
| Cold Exposure (5°C, 7 days) | C57BL/6J Male Mice | Serum | ~50 nmol/L (Significantly increased vs. baseline) | [2] |
| Vehicle (PBS) Injection | Diet-Induced Obese (DIO) Mice | Plasma | Baseline | [2] |
| 12(S)-HEPE Injection (200µg/kg) | Diet-Induced Obese (DIO) Mice | Plasma | 2.5-fold increase 30 min post-injection | [2] |
Experimental Protocols
Protocol 1: Targeted Lipidomics Analysis of this compound from Biological Samples
This protocol is adapted from methodologies demonstrated to successfully quantify 12-LOX products.[2]
1. Sample Collection and Stabilization:
- Tissues (e.g., Adipose Tissue): Immediately after collection, mince the tissue in ice-cold methanol containing a deuterated internal standard (e.g., d8-5-HETE) to assess extraction recovery.[2]
- Serum/Plasma: Add 2-3 volumes of ice-cold methanol containing the internal standard.[2]
- Cell Culture Media: Collect 100 µL of medium and immediately snap-freeze in liquid nitrogen.[2] Before extraction, add ice-cold methanol with the internal standard.
- Store all stabilized samples at -80°C until further processing.
2. Solid Phase Extraction (SPE):
- Thaw samples on ice. Centrifuge at 3,000 rpm to pellet proteins and debris.
- Collect the supernatant. Acidify to pH 3.5 with a dilute acid (e.g., HCl).
- Condition a C18 SPE cartridge (e.g., C18-SPE from Biotage) with methanol, followed by water.[2]
- Load the acidified sample onto the cartridge.
- Wash the cartridge with water to remove salts and polar impurities.
- Dry the cartridge thoroughly under a vacuum or a stream of nitrogen.
- Elute the lipid mediators with methyl formate.[2]
- Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
3. LC-MS/MS Analysis:
- Reconstitute the dried extract in a suitable mobile phase (e.g., methanol/water mixture).
- Inject the sample into an LC-MS/MS system equipped with a suitable C18 column.
- Perform chromatographic separation using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.
- Use a mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the deuterated internal standard.
- Quantify the amount of this compound by comparing its peak area to that of the known concentration of the internal standard.
Visualizations
Diagrams of Key Pathways and Workflows
The following diagrams, generated using DOT language, illustrate critical pathways and processes relevant to this compound research.
Caption: Biosynthesis of 12-HEPE from its precursor EPA via the 12-Lipoxygenase enzyme.[2]
Caption: Standard experimental workflow for the extraction and quantification of this compound.
References
- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
preventing the degradation of 12(R)-HEPE during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an oxidized lipid mediator, also known as an oxylipin, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It is synthesized by the enzyme 12R-lipoxygenase (12R-LOX).[2][3] Like many polyunsaturated fatty acid (PUFA) derivatives, this compound is highly susceptible to degradation due to its chemical structure. The primary concerns are oxidation, enzymatic breakdown, and isomerization, which can lead to inaccurate quantification and misinterpretation of its biological role.[4][5]
Q2: What are the main causes of this compound degradation during sample handling?
The degradation of this compound can be attributed to several factors:
-
Enzymatic Degradation: Endogenous enzymes such as peroxidases and esterases present in the biological sample can continue to metabolize or alter this compound after collection if not properly inactivated.[4]
-
Auto-oxidation: The double bonds in the fatty acid chain of this compound are vulnerable to attack by reactive oxygen species (ROS), leading to non-enzymatic degradation.[4][5] This process, also known as lipid peroxidation, can be initiated by exposure to air (oxygen), light, and trace metal ions.[5]
-
Temperature Instability: Elevated temperatures accelerate both enzymatic and non-enzymatic degradation.[6][7] Conversely, repeated freeze-thaw cycles can damage sample integrity and promote degradation by releasing degradative enzymes and promoting oxidation.[7]
-
pH Extremes: Unstable pH conditions can catalyze the chemical degradation of lipids. Maintaining a physiological pH during the initial stages of extraction is important.
Q3: What is the first critical step to prevent degradation upon sample collection?
The most critical first step is to inhibit enzymatic activity immediately. This can be achieved by:
-
Working Quickly and Keeping Samples Cold: Process samples on ice at all times to slow down enzymatic reactions.[6]
-
Adding Antioxidants and Inhibitors: Immediately add an antioxidant, such as butylated hydroxytoluene (BHT), and a cocktail of protease/lipase inhibitors to the collection tube or homogenization buffer.[6][8]
-
Flash-Freezing: If immediate processing is not possible, flash-freeze the biological samples in liquid nitrogen and store them at -80°C.[6]
Q4: Which antioxidants are recommended and at what concentration?
Butylated hydroxytoluene (BHT) is a commonly used antioxidant in lipidomics to prevent auto-oxidation. A typical working concentration is 50 µg/mL added to the extraction solvent.[8] Other antioxidants like Vitamin E (α-tocopherol) or Edaravone can also offer protection.[9][10] The choice may depend on the sample matrix and downstream analytical method.
Q5: What are the optimal storage conditions for samples and extracts containing this compound?
-
Short-term Storage (Samples): For unprocessed biological samples (e.g., plasma, tissue), storage at -80°C is strongly recommended over -20°C to minimize residual enzymatic activity and chemical degradation.[6]
-
Long-term Storage (Extracts): Lipid extracts should be stored under an inert atmosphere (e.g., nitrogen or argon) at -80°C.[5] The solvent should be evaporated, and the lipid film stored dry to prevent hydrolysis and oxidation, which can still occur in solution.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | 1. Degradation during collection/storage: Enzymatic activity or oxidation occurred before processing. 2. Inefficient Extraction: The chosen solvent system is not optimal for this compound. 3. Degradation during extraction: Sample was exposed to heat, light, or oxygen for extended periods. | 1. Review collection protocol. Ensure immediate cooling, addition of antioxidants (e.g., BHT), and prompt freezing at -80°C.[6][8] 2. Use a validated lipid extraction method like Folch or Bligh-Dyer, or Solid Phase Extraction (SPE) optimized for oxylipins.[2][8] 3. Perform all extraction steps on ice, minimize exposure to light, and work quickly. Use pre-chilled solvents.[6] |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in time from collection to freezing, or variable freeze-thaw cycles. 2. Non-homogenous sample: For tissue samples, the analyte may not be evenly distributed. 3. Oxidation during workup: Some replicates may have been exposed to more air/light than others. | 1. Standardize the entire workflow from collection to extraction. Avoid any freeze-thaw cycles.[7] 2. Ensure tissue is thoroughly homogenized before taking an aliquot for extraction. 3. Purge collection and storage tubes with nitrogen or argon gas before sealing. Add antioxidant to all samples consistently.[5] |
| Presence of unexpected or interfering peaks in LC-MS/MS analysis | 1. Auto-oxidation products: this compound may have degraded into other oxidized species. 2. Isomerization: The R-stereoisomer may have converted to the S-stereoisomer or other positional isomers. 3. Matrix effects: Contaminants from the sample matrix are interfering with detection. | 1. Implement stringent antioxidant protection from the moment of collection.[8] Store extracts under inert gas at -80°C.[5] 2. Use a chiral column for LC separation to resolve this compound from 12(S)-HEPE if stereoisomeric purity is critical.[11] 3. Optimize the sample cleanup step. A Solid Phase Extraction (SPE) step can effectively remove interfering substances.[8] |
| Poor recovery after Solid Phase Extraction (SPE) | 1. Incorrect SPE cartridge/solvent: The sorbent material or elution solvents are not appropriate for this compound. 2. Sample overload: Too much sample was loaded onto the cartridge. 3. Analyte breakthrough or irreversible binding: Elution volumes may be insufficient or the analyte is binding too strongly. | 1. Use a C18 or a mixed-mode cation exchange SPE cartridge suitable for eicosanoids. Validate elution solvents and pH. 2. Follow the manufacturer's guidelines for cartridge capacity. 3. Optimize elution solvent strength and volume. Test fractions to ensure complete elution. Spike a known amount of standard post-extraction to assess recovery. |
Quantitative Data Summary
The stability of eicosanoids is highly dependent on storage temperature. While specific data for this compound is limited, the general principles for lipid stability provide clear guidance.
Table 1: General Impact of Temperature on Biological Sample Stability
| Storage Temperature | Time Frame | Expected Impact on this compound | Recommendation |
| Room Temperature (~22°C) | Minutes to Hours | Rapid enzymatic degradation and oxidation.[12] | Avoid. Keep on ice at all times. |
| 4°C (Refrigerator) | Hours to Days | Slows enzymatic activity but does not stop it. Oxidation continues.[12] | Suitable for very short-term storage (e.g., during sample processing) only. |
| -20°C (Standard Freezer) | Weeks | Some enzymatic activity may persist. Risk of degradation over time.[6] | Not recommended for long-term storage of sensitive lipids. |
| -80°C (Ultra-low Freezer) | Months to Years | Considered the gold standard for preserving the integrity of lipids and other biomolecules.[6] | Highly Recommended for all samples and extracts. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma using Solid Phase Extraction (SPE)
This protocol is adapted from standard methods for eicosanoid analysis.[8]
Materials:
-
Plasma collected with EDTA and immediately supplemented with BHT (final conc. 50 µg/mL).
-
Internal Standard (IS): Deuterated 12(S)-HEPE-d8 (or similar).
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C.
-
Formic Acid (FA).
-
SPE Cartridges (e.g., C18, 100 mg).
-
Acetonitrile and Hexane (B92381).
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation & Lysis: To 200 µL of plasma in a polypropylene (B1209903) tube, add the internal standard. Add 800 µL of ice-cold methanol containing BHT. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Incubate at -20°C for 30 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dilution: Dilute the supernatant with 4 mL of 0.1% formic acid in water to ensure proper binding to the SPE cartridge.
-
SPE Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities. Follow with a wash of 2 mL of hexane to remove neutral lipids.
-
Elution: Elute the this compound and other oxylipins with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
Visualizations
Biosynthesis of this compound
Caption: Biosynthesis of this compound from membrane phospholipids.
Workflow for Stable this compound Sample Preparation
Caption: Recommended workflow for preparing biological samples for this compound analysis.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of oxidative stress and antioxidant treatments on eicosanoid synthesis and lipid peroxidation in long term human umbilical vein endothelial cells culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebroprotectant - Wikipedia [en.wikipedia.org]
- 11. The Quantitative Profiling of Oxylipins from Arachidonic Acid by LC-MS/MS in Feces at Birth 3 Days and 21 Days of Piglets [mdpi.com]
- 12. Thermal Stability of Hepatitis E Virus as Estimated by a Cell Culture Method - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 12(R)-HEPE instability in cell culture media
Welcome to the technical support center for 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the stability of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a lipid mediator, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced by the enzyme 12R-lipoxygenase (12R-LOX). It is investigated for its roles in various biological processes. For instance, the related stereoisomer 12(S)-HEPE has been shown to improve glucose homeostasis by increasing glucose uptake into brown adipose tissue and skeletal muscle. In the skin, 12-HEPE is a dominant metabolite that can alleviate inflammation associated with contact hypersensitivity by downregulating neutrophil chemoattractants. Given its biological activities, this compound is a molecule of interest for studying metabolic disorders and inflammatory diseases.
Q2: I am not observing the expected biological effect of this compound in my cell culture experiments. What are the common causes?
A2: The lack of an observable effect is a common issue often linked to the inherent instability of lipid mediators. The primary causes include:
-
Compound Degradation: this compound, as a polyunsaturated fatty acid derivative, is highly susceptible to degradation through oxidation. This can occur during storage, handling, or incubation in the cell culture media.
-
Suboptimal Concentration: The concentration used may be too low to elicit a response or too high, leading to cytotoxicity.
-
Solubility Issues: Improper dissolution can cause the compound to precipitate out of the culture medium, reducing its effective concentration.
-
Cell Culture Media Components: Certain components in the media, exposure to light, or repeated freeze-thaw cycles can accelerate degradation.
Troubleshooting Guide: this compound Instability
This guide addresses the most common problem: the degradation of this compound leading to inconsistent or negative experimental results.
Problem: No observable or reproducible cellular response to this compound treatment.
Step 1: Review Storage and Handling Procedures
Lipid mediators are sensitive to temperature, light, and oxygen. Improper handling is a primary source of degradation.
Best Practices for this compound Handling and Storage
| Parameter | Recommendation | Rationale | Citation |
| Long-Term Storage | Store at -80°C in an amber vial under an inert gas (argon or nitrogen). | Minimizes oxidation and thermal degradation. A stability of ≥ 2 years is reported at -20°C for a similar compound, but -80°C is standard for minimizing degradation of sensitive lipids. | |
| Solvent for Stock | Use high-purity, anhydrous organic solvents like ethanol (B145695) or DMSO. | This compound is more stable in organic solvents than in aqueous solutions. | |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | Each cycle can introduce moisture and accelerate degradation. | |
| Light Exposure | Minimize exposure to light during all handling steps by using amber vials and working in low-light conditions. | Prevents photodegradation. | |
| Working Solutions | Prepare fresh working solutions from the stock solution immediately before each experiment. Keep on ice. | Stability in aqueous cell culture media is limited. |
Step 2: Verify Compound Integrity
If handling procedures are correct, the next step is to assess the purity of your this compound stock. The primary degradation product is often the corresponding ketone or other oxidized species. This can be checked using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 3: Optimize Cell Culture Conditions
If the compound is pure, aspects of the experimental setup may be accelerating its degradation.
Troubleshooting Experimental Parameters
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor solubility in aqueous media. Final solvent concentration is too high, causing precipitation upon dilution. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is low (typically <0.1%) to avoid both precipitation and solvent-induced cytotoxicity. Add the stock solution to the medium with vigorous mixing. |
| Accelerated Degradation in Media | Exposure to light during incubation. Reactive oxygen species (ROS) generated by cells or media components (e.g., riboflavin). Presence of peroxidases or other enzymes in serum. | Incubate plates in the dark. Consider using media with reduced levels of photosensitizers if possible. If using serum, test if reducing the serum concentration or using serum-free media for the treatment period improves reproducibility. |
| Incorrect Working Concentration | The effective concentration is unknown due to degradation or the dose is not optimal for the specific cell type and endpoint. | Perform a dose-response experiment with a freshly prepared solution over a broad concentration range (e.g., 10 nM to 10 µM) to determine the optimal working concentration for your specific system. |
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting this compound instability.
Potential Degradation Pathways
This compound is susceptible to several modes of chemical degradation, primarily driven by its polyunsaturated structure. Understanding these pathways can help in designing mitigation strategies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the proper method for preparing solutions for cell culture experiments.
Materials:
-
This compound (stored at -80°C)
-
Anhydrous, high-purity DMSO or ethanol
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation: Under sterile conditions (e.g., in a biological safety cabinet), prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound in the chosen organic solvent (e.g., DMSO). Mix thoroughly by vortexing.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Overlay with an inert gas like argon or nitrogen if possible, cap tightly, and store at -80°C.
-
Working Solution Preparation: Just before treating cells, thaw a single aliquot of the stock solution. Prepare the final working concentration by diluting the stock solution into pre-warmed cell culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, perform a 1:10,000 dilution (e.g., add 1 µL of stock to 10 mL of medium).
-
Application: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells. Ensure the final solvent concentration is below cytotoxic levels (e.g., <0.1%).
Protocol 2: Stability Assessment of this compound by RP-HPLC
This protocol provides a general method for assessing the purity of a this compound solution. This is a stability-indicating method that can separate the parent compound from its more polar degradation products.
Materials and Reagents:
-
This compound sample (e.g., stock solution)
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade acetic acid or formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water/Acetonitrile/Acetic Acid (70:30:0.1, v/v/v)
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v)
-
Gradient: A linear gradient appropriate to separate lipophilic compounds. For example:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm (for the conjugated diene chromophore)
-
Injection Volume: 10-20 µL
-
Column Temperature: 35°C
Procedure:
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution in the initial mobile phase to a suitable concentration for UV detection (e.g., 1-10 µg/mL).
-
Forced Degradation (Optional): To confirm the method is stability-indicating, a sample can be intentionally degraded (e.g., by exposure to air or UV light for a set period) and run alongside a fresh sample.
-
Analysis: Inject the prepared sample(s) onto the equilibrated HPLC system.
-
Data Interpretation: Monitor the chromatogram for the appearance of new, typically earlier-eluting (more polar) peaks, which indicate degradation products. A decrease in the area of the main this compound peak over time or compared to a fresh standard confirms its degradation. Purity can be estimated by the relative peak area of this compound.
Technical Support Center: Optimizing Mass Spectrometry for 12(R)-HEPE
Welcome to the technical support center for the analysis of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) using mass spectrometry. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
This compound is a monohydroxylated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is produced via the 12-lipoxygenase (12-LOX) pathway. As a lipid mediator, it is involved in various physiological and pathological processes, including inflammation. Accurate quantification is crucial for understanding its biological role and for potential therapeutic development.
Q2: Which analytical technique is best for quantifying this compound?
Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1] This technique allows for the separation of this compound from its stereoisomer, 12(S)-HEPE, and provides the high sensitivity and selectivity required for quantification in complex biological matrices.
Q3: What are the typical MRM transitions for this compound analysis?
For this compound (molecular weight ~318.45 g/mol ), analysis is typically performed in negative electrospray ionization mode (ESI-). The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 317.2. Fragmentation of this ion often involves the loss of water (H₂O) and carbon dioxide (CO₂). While specific transitions should be optimized empirically, common product ions for similar hydroxy fatty acids can be used as a starting point.
Q4: How do I separate this compound from its 12(S)-HEPE enantiomer?
Enantiomeric separation requires a chiral stationary phase column.[1][2] Commonly used columns include those based on polysaccharide derivatives, such as cellulose (B213188) or amylose, coated on a silica (B1680970) support (e.g., Chiralcel OD). The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, must be carefully optimized to achieve baseline resolution.[2]
Experimental Protocols
Protocol 1: Sample Preparation (Solid Phase Extraction - SPE)
This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma or cell culture media.
-
Acidification: Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 0.1 M HCl) to protonate the carboxylic acid group of HEPE.
-
Internal Standard: Spike the sample with a deuterated internal standard (e.g., 12(S)-HETE-d₈) to correct for extraction losses and matrix effects.[1]
-
SPE Column Conditioning: Condition a C18 SPE cartridge sequentially with methanol (B129727) and then water (or an acidic buffer).
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and other lipids with a high-percentage organic solvent like methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Chiral LC-MS/MS Method Development
This protocol provides starting parameters for developing a quantitative method for this compound.
Table 1: Recommended Starting Parameters for Chiral LC-MS/MS Analysis
| Parameter | Recommended Setting | Notes |
| Liquid Chromatography | ||
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Essential for separating R and S enantiomers.[1][2] |
| Mobile Phase | Hexane:Isopropanol with 0.1% Acetic Acid | Adjust the ratio (e.g., 95:5 v/v) to optimize resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimize for best peak shape and separation. |
| Column Temperature | 25 - 40 °C | Temperature can influence chiral separation. |
| Injection Volume | 5 - 20 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray (ESI-) | Standard for acidic lipids. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for maximum signal intensity.[3] |
| Nebulizer Gas | 20 - 40 psi | Optimize for stable spray.[3] |
| Drying Gas Flow | 8 - 12 L/min | Depends on the instrument and solvent flow rate.[3] |
| Drying Gas Temp. | 250 - 350 °C | Optimize to ensure efficient desolvation without analyte degradation.[3] |
| Precursor Ion (Q1) | m/z 317.2 | [M-H]⁻ for HEPE. |
| Product Ion (Q3) | Empirically Determined (e.g., ~m/z 113, 273) | Optimize using direct infusion of a standard. |
| Collision Energy (CE) | Empirically Determined | Titrate to find the optimal energy for the desired fragment. |
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound.
Issue 1: Poor or No Signal Intensity
Possible Causes & Solutions
| Cause | Solution |
| Improper Ionization | Verify the mass spectrometer is in negative ionization mode. Ensure the electrospray needle is properly positioned and free of clogs. Check for a stable spray.[4] |
| Suboptimal Source Parameters | Systematically optimize capillary voltage, nebulizer pressure, and gas temperature/flow rates using a 12-HEPE standard.[3] |
| Incorrect MRM Transitions | Infuse a standard solution of 12-HEPE directly into the mass spectrometer to confirm the precursor mass and identify the most intense, stable product ions. |
| Sample Degradation | Prepare fresh samples and standards. Avoid prolonged exposure to light and high temperatures. Store extracts at -80°C. |
| Low Sample Concentration | Ensure the sample concentration is within the instrument's detection limits. If necessary, concentrate the sample or increase the injection volume.[5] |
| Ion Suppression/Matrix Effects | Dilute the sample or improve the sample cleanup procedure (e.g., optimize SPE). Use a deuterated internal standard that co-elutes with the analyte to compensate for suppression.[6] |
Issue 2: Poor Chromatographic Resolution or Peak Shape
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Column | Confirm you are using a chiral column suitable for lipid enantiomers. For achiral separation issues, a standard C18 column may be used.[7] |
| Suboptimal Mobile Phase | For chiral separation, carefully adjust the ratio of hexane to isopropanol. Small changes can significantly impact resolution. For reversed-phase, optimize the gradient profile. |
| Column Contamination | Implement a column wash step after each run. If performance degrades, flush the column with a strong solvent (check manufacturer's guidelines). |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase to prevent peak distortion. |
| System Leaks or Dead Volume | Check all fittings for leaks. Ensure all tubing is cut cleanly and properly seated to minimize dead volume. |
Issue 3: High Background Noise
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[8] |
| Contaminated System | Clean the ion source. Flush the LC system with a series of strong solvents to remove contaminants. |
| Gas Impurities | Ensure high-purity nitrogen is used for the nebulizer and drying gas. The use of gas filters is recommended.[8] |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler method, using a strong solvent. Inject blank samples between experimental samples to check for carryover. |
Visualizations
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
addressing matrix effects in 12(R)-HEPE analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of an LC-MS/MS analysis.[1] In biological samples like plasma or tissue homogenates, phospholipids (B1166683) are a primary cause of matrix effects, as they can co-extract with this compound and interfere with its ionization.[1]
Q2: My this compound signal is low and inconsistent. Could this be a matrix effect?
A2: Yes, low and inconsistent signals are classic signs of ion suppression, a common matrix effect. This often occurs when components from your sample matrix, especially phospholipids, co-elute with this compound and compete for ionization in the mass spectrometer's source.[1]
Q3: How can I confirm that matrix effects are affecting my this compound assay?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration. The percentage difference in signal response reveals the extent of the matrix effect.[1]
Q4: What is the best way to compensate for matrix effects in my this compound analysis?
A4: The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated this compound analog.[1][2] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations during quantification.
Q5: Which sample preparation technique is best for reducing matrix effects for this compound?
A5: While protein precipitation is a simple method, it is often not effective at removing phospholipids.[1] More robust techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte. Reversed-phase (e.g., C18) or mixed-mode SPE cartridges can significantly reduce matrix interferences.[1]
-
Liquid-Liquid Extraction (LLE): LLE can provide clean extracts but may have lower recovery for more polar analytes.[1]
-
HybridSPE®-Phospholipid: This is a specialized technique that uses zirconia-coated silica (B1680970) particles to selectively remove phospholipids, resulting in very clean extracts.[1]
Troubleshooting Guides
Issue 1: Low Recovery of this compound after Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Improper Cartridge Conditioning/Equilibration | Ensure the SPE cartridge is adequately conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample. Failure to do so can lead to poor retention of this compound. |
| Sample Loading Flow Rate is Too High | A high flow rate can prevent efficient binding of this compound to the sorbent. Aim for a slow, consistent flow rate, typically around 1 mL/min. |
| Incorrect Sample pH | For reversed-phase SPE, the sample should be acidified (pH ~4) to ensure that the carboxylic acid group of this compound is protonated, which enhances its retention on the C18 sorbent. |
| Wash Solvent is Too Strong | A wash solvent with a high percentage of organic content can prematurely elute the this compound from the cartridge. Use a weaker wash solvent (e.g., a lower percentage of methanol (B129727) in water) to remove interferences without affecting the analyte. |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to desorb this compound from the sorbent. Try a stronger solvent or increase the volume of the elution solvent. |
| Analyte Lost in Flow-through or Wash Fractions | To diagnose where the loss is occurring, collect and analyze the flow-through and wash fractions. If this compound is present in these fractions, it indicates a problem with sample loading or the wash steps. |
Issue 2: Significant Ion Suppression in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Optimize your chromatographic method to improve the separation of this compound from phospholipids. This can involve adjusting the mobile phase gradient, changing the analytical column, or using a column with a different chemistry. |
| Inadequate Sample Cleanup | If using protein precipitation, consider switching to a more effective cleanup method like SPE or LLE to remove a larger portion of the matrix components before injection. |
| High Sample Concentration | If the sample is too concentrated, it can overload the mass spectrometer and exacerbate matrix effects. Try diluting the final extract before injection. |
| Suboptimal Ion Source Parameters | Optimize the ion source parameters on your mass spectrometer, such as the spray voltage, gas flows, and temperature, to maximize the ionization of this compound and minimize the influence of matrix components. |
| Use of a Stable Isotope-Labeled Internal Standard | As mentioned in the FAQs, a SIL-IS is the most reliable way to correct for ion suppression and ensure accurate quantification. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
The following data is based on studies of various drug compounds in plasma and serves as a general guide. Results for this compound may vary and should be empirically determined.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 50-80% | 60-90% | >85% |
| Matrix Effect | High | Moderate | Low |
| Phospholipid Removal | Poor | Good | Excellent |
| Simplicity & Speed | High | Moderate | Moderate |
| Solvent Consumption | Moderate | High | Low |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma, add a known amount of a deuterated this compound internal standard.
-
Add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent degradation.
-
Acidify the sample to a pH of approximately 3-4 with a weak acid (e.g., formic or acetic acid).
-
Centrifuge to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma, add a known amount of a deuterated this compound internal standard and an antioxidant.
-
Acidify the sample to a pH of approximately 3-4.
-
-
Extraction:
-
Add 2-3 volumes of an appropriate organic solvent (e.g., ethyl acetate or a hexane/isopropanol mixture).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
-
-
Dry Down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental workflow for this compound analysis with a focus on matrix effect mitigation.
Simplified signaling pathway of this compound.
References
selecting the appropriate internal standard for 12(R)-HEPE
Topic: Selecting the Appropriate Internal Standard for 12(R)-HEPE
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and using an internal standard for the accurate quantification of 12(R)-hydroxyeicosapentaenoic acid (this compound) via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for quantifying this compound?
A: An internal standard (IS) is essential for accurate and reliable quantification in LC-MS/MS analysis.[1] It is a compound of known concentration added to samples, calibrators, and quality controls at the beginning of the sample preparation process.[2] The IS is used to correct for variations that can occur during sample extraction, handling, and the instrument's analytical response.[1][3] By comparing the signal of the target analyte (this compound) to the signal of the co-analyzed internal standard, the method accounts for potential analyte loss and variations in ionization efficiency, thereby improving the accuracy and precision of the results.[4]
Q2: What are the ideal characteristics of an internal standard for this compound?
A: The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. Key characteristics include:
-
Structural Similarity: It should be chemically almost identical to this compound to ensure similar behavior during sample extraction and chromatographic separation.[1]
-
Co-elution: It should elute from the liquid chromatography (LC) column at or very near the same retention time as this compound.
-
Similar Ionization Efficiency: It should ionize similarly in the mass spectrometer's source to effectively compensate for matrix effects.[1]
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) to be distinguishable from this compound by the mass spectrometer.
-
Purity and Stability: The standard should be of high purity and stable throughout the entire analytical process.
The best choice that fulfills these criteria is a stable isotope-labeled (e.g., deuterated) version of the analyte itself.[4][5]
Q3: What is the best and most recommended internal standard for this compound analysis?
A: The gold standard and most recommended internal standard is a stable isotope-labeled this compound , such as This compound-d8 . These standards are structurally identical to the analyte but contain heavy isotopes (like deuterium), which increases their molecular weight. This allows the mass spectrometer to differentiate between the analyte and the standard while ensuring they behave identically during sample processing and analysis, providing the most accurate quantification.[1][4]
Q4: What if a stable isotope-labeled this compound is unavailable? Can I use a structurally related compound?
A: While a stable isotope-labeled analog of this compound is strongly preferred, if it is not available, a deuterated structural isomer or a closely related eicosanoid can be used as an alternative.[1] For example, a deuterated version of another hydroxyeicosanoid like 12(S)-HETE-d8 could be considered. However, this approach has limitations. Different isomers may have slightly different extraction efficiencies, chromatographic retention times, and ionization responses. Therefore, using a structural analog requires more extensive method validation to ensure it adequately corrects for the behavior of this compound.[1][5]
Data Presentation: Comparison of Potential Internal Standards
| Internal Standard | Type | Key Considerations & Performance Metrics | Recommendation |
| This compound-d8 | Stable Isotope-Labeled Analog | Ideal Choice. Exhibits nearly identical extraction recovery, chromatographic retention, and ionization efficiency as the analyte. Provides the highest accuracy and precision.[4] | Highest |
| 12(S)-HETE-d8 | Stable Isotope-Labeled Positional Isomer | A common IS for HETE isomers.[1] Structurally very similar to this compound but derived from arachidonic acid instead of EPA. Requires thorough validation to confirm it adequately tracks this compound. | Acceptable |
| PGE2-d4 | Stable Isotope-Labeled, Different Eicosanoid Class | Not recommended for accurate quantification. Structural and polarity differences will lead to different extraction and ionization behavior, introducing significant quantification errors.[5] | Not Recommended |
Experimental Protocol: General Workflow for this compound Quantification
This protocol provides a general methodology for the extraction and analysis of this compound from biological samples (e.g., plasma, cell culture media).
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the sample, add 300 µL of cold methanol (B129727).
-
Crucial Step: Add a known amount (e.g., 10 µL of a 100 ng/mL solution) of the chosen internal standard (ideally this compound-d8) to each sample, calibrator, and quality control.[4][6] This should be done as early as possible.[4]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for solid-phase extraction (SPE).
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elute the lipids with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution suitable for lipid mediators.
-
Detect the analyte and internal standard using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).[7]
-
Example MRM transition for HEPE: m/z 319 -> m/z 179
-
Example MRM transition for a d8-IS: m/z 327 -> m/z 184
-
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Diagrams
Caption: Decision workflow for selecting an internal standard for this compound analysis.
Caption: General experimental workflow for quantifying this compound using an internal standard.
Troubleshooting Guide
Q1: My internal standard recovery is low or highly variable. What are the possible causes?
A: This issue often points to problems in the sample preparation or extraction steps.
-
**Suboptimal SPE: ** Check the conditioning, washing, and elution steps of your solid-phase extraction protocol. Ensure the solvents used are correct and of high purity.
-
Analyte Degradation: Eicosanoids can be unstable. Ensure samples are kept cold and processing is done quickly. Store extracts at -80°C and avoid multiple freeze-thaw cycles.[8]
-
Pipetting Errors: Ensure accurate and consistent addition of the internal standard to all samples.
Q2: I see a peak for my analyte (this compound) in my blank samples that contain only the internal standard. Why?
A: This indicates contamination.
-
Contaminated Internal Standard: The internal standard solution may contain a small amount of the non-labeled (native) this compound.[4] Analyze the internal standard solution by itself to assess its purity. If contaminated, this amount must be subtracted from the sample measurements, or a new, purer standard should be obtained.[7]
-
System Carryover: The LC-MS/MS system may have carryover from a previous high-concentration sample. Run several solvent blanks between samples to ensure the system is clean.
Q3: The ratio of my analyte to the internal standard is not consistent when I analyze serial dilutions of my sample. What does this indicate?
A: This often points to uncorrected matrix effects.[9] The matrix effect is the influence of co-eluting compounds from the sample matrix on the ionization of the analyte and internal standard.[9] If the analyte and IS are affected differently, the ratio will be inconsistent.
-
Poor Choice of Internal Standard: This is more likely to occur if you are not using a stable isotope-labeled version of this compound. A non-ideal IS may not co-elute perfectly or respond to ionization suppression/enhancement in the same way as the analyte.
-
Need for Improved Cleanup: Your sample extraction may not be sufficient to remove interfering matrix components. Consider optimizing the SPE wash steps or using a different extraction technique.
-
Lowering Sample Concentration: Diluting the sample can sometimes mitigate matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 12(R)-HEPE Measurement Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) measurement assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of the 12R-lipoxygenase (12R-LOX) enzyme. It is a stereoisomer of the more commonly studied 12(S)-HEPE. Accurate measurement of this compound is crucial for understanding its physiological and pathological roles, particularly in processes like inflammation, glucose metabolism, and skin barrier function.[1]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The two main analytical methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, especially when using chiral chromatography to separate this compound from its S-enantiomer.[2][3] ELISAs offer a higher-throughput and more cost-effective alternative, but may have limitations in terms of specificity and cross-reactivity.
Q3: Why is chiral separation important for this compound analysis?
A3: 12-HEPE exists as two stereoisomers, this compound and 12(S)-HEPE, which may have different biological activities. Chiral separation, typically achieved using a chiral chromatography column in an LC-MS/MS system, is essential to differentiate and accurately quantify the individual enantiomers.[2] Without chiral separation, the reported concentration would be a combination of both isomers, potentially leading to misinterpretation of the biological significance.
Q4: What are the critical considerations for sample collection and storage to ensure the stability of this compound?
A4: this compound, like other eicosanoids, is susceptible to ex vivo formation and degradation. To ensure accurate results, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene - BHT). Plasma should be separated promptly by centrifugation at low temperatures. Samples should be immediately frozen and stored at -80°C until analysis to minimize degradation.[4]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound analysis using LC-MS/MS and ELISA.
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Sample solvent stronger than the mobile phase. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 2. Use a guard column and ensure proper sample cleanup. 3. Reconstitute the final extract in the initial mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature. 2. Ensure mobile phases are well-mixed and degassed. 3. Purge the pump to remove any trapped air bubbles. |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal ionization parameters. 2. Matrix effects (ion suppression). 3. Inefficient extraction. | 1. Optimize ESI voltage, source temperature, and gas flows. 2. Improve sample cleanup (e.g., using solid-phase extraction). Use a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8) to compensate for matrix effects. 3. Optimize the extraction protocol (LLE or SPE) for pH and solvent choice. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Co-elution of interfering compounds. | 1. Use high-purity solvents and flush the LC system. 2. Clean the ion source components. 3. Improve chromatographic separation by optimizing the gradient or using a different column. |
ELISA Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background | 1. Insufficient washing. 2. HRP conjugate concentration too high. 3. Contaminated reagents. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Dilute the HRP conjugate according to the manufacturer's instructions. 3. Use fresh, properly stored reagents. |
| Low Signal | 1. Inactive HRP conjugate. 2. Insufficient incubation time. 3. Low concentration of this compound in the sample. | 1. Use a fresh vial of HRP conjugate. 2. Ensure adherence to the recommended incubation times and temperatures. 3. Concentrate the sample prior to the assay, if possible. |
| High Variability between Replicates | 1. Pipetting errors. 2. Inconsistent washing. 3. Temperature variation across the plate. | 1. Use calibrated pipettes and ensure consistent technique. 2. Ensure all wells are washed uniformly. 3. Ensure the plate is incubated at a uniform temperature. |
| Poor Standard Curve | 1. Improper standard preparation. 2. Degraded standards. 3. Incorrect plate reader settings. | 1. Carefully follow the instructions for standard dilution. 2. Use freshly prepared or properly stored standards. 3. Verify the correct wavelength and other settings on the plate reader. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for this compound measurement assays.
Table 1: LC-MS/MS Assay Performance Characteristics for 12(R)-HETE (a closely related analyte)
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Data is representative and may vary between laboratories and specific methodologies. Based on data for 12(R)-HETE.[3] |
Table 2: ELISA Kit Performance Characteristics for 12-HEPE
| Parameter | Value |
| Detection Range | 0.5 - 10 ng/mL |
| Sensitivity | 0.1 ng/mL |
| Sample Volume | 100 µL |
| Assay Time | ~90 minutes |
| Data from a commercially available Human 12-HEPE ELISA Kit. Specificity for the (R) isomer should be confirmed with the manufacturer.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma for LC-MS/MS Analysis
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an antioxidant (e.g., 10 µL of 0.2 mg/mL BHT in methanol) and a deuterated internal standard (e.g., 12(S)-HETE-d8).
-
Acidify the sample to pH ~3.5 with a dilute acid (e.g., 1 M HCl).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of acidified water (pH 3.5).
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified water to remove polar impurities.
-
Wash the cartridge with 3 mL of hexane (B92381) to remove non-polar impurities.
-
-
Elution:
-
Elute this compound from the cartridge with 2 mL of methyl formate (B1220265) or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 2: General ELISA Procedure for 12-HEPE
-
Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
-
Incubation:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated 12-HEPE to each well.
-
Incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
-
Substrate Addition:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for the time specified in the kit protocol (e.g., 15-20 minutes at 37°C).
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the 12-HEPE concentration in the samples.
-
Visualizations
This compound Biosynthesis and Downstream Signaling Pathway
Caption: Biosynthesis of this compound from EPA and its proposed downstream signaling pathway leading to increased glucose uptake.
General Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound from biological samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. zefsci.com [zefsci.com]
- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neobiolab.com [neobiolab.com]
Technical Support Center: 12(R)-HEPE Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
A1: this compound is a bioactive lipid mediator derived from the enzymatic oxidation of eicosapentaenoic acid (EPA) by the 12R-lipoxygenase (12R-LOX) enzyme.[1] As a polyunsaturated fatty acid (PUFA), its structure contains multiple double bonds, which are susceptible to attack by reactive oxygen species, leading to auto-oxidation. This process can alter its biological activity and lead to experimental variability.
Q2: How should I store my this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored at -80°C in a solution of an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide.[2] It is crucial to aliquot the stock solution into small, single-use volumes in amber tubes to protect from light and to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][4]
Q3: What are the signs that my this compound may have oxidized?
A3: Oxidation of this compound can lead to the formation of various degradation products. While visual inspection may not reveal changes, analytical techniques such as HPLC or LC-MS/MS can be used to assess the purity of the compound. The appearance of unexpected peaks in the chromatogram could indicate the presence of oxidation products. A non-enzymatic oxidation product to look out for is 9-HEPE.[5]
Q4: Can I use antioxidants to protect my this compound during experiments?
A4: Yes, the use of antioxidants is highly recommended to prevent the degradation of lipid species during sample preparation.[4] Butylated hydroxytoluene (BHT) is a common antioxidant used in lipidomics to suppress oxidative processes.[6][7] It can be added to solvents and solutions during extraction and sample preparation at a final concentration of 0.005% to 0.2%.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed in cell culture experiments. | 1. Degradation of this compound: The compound may have oxidized due to improper storage or handling. 2. Suboptimal Concentration: The concentration used may be too low to elicit a response or too high, causing cytotoxicity. 3. Solubility Issues: The compound may have precipitated out of the aqueous culture medium. | 1. Purchase fresh this compound or use a new, properly stored aliquot. Prepare stock solutions fresh and use them immediately.[2] 2. Perform a dose-response study to determine the optimal working concentration range (e.g., 10 nM to 10 µM).[2] 3. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid cytotoxicity and precipitation. Visually inspect the medium for any signs of precipitation after adding the compound.[2] |
| High variability in in vivo experimental results. | 1. Instability of this compound in vehicle solution: The compound may be degrading after being prepared for injection. 2. Rapid in vivo metabolism: this compound may be quickly metabolized or cleared from circulation. | 1. Prepare the injection solution immediately before use. Due to its instability, the preparation should be done following the manufacturer's instructions. If the compound is supplied in ethanol, evaporate the ethanol under a gentle stream of nitrogen and dissolve the resulting oil in a suitable vehicle like PBS (pH 7.2).[5] 2. For in vivo studies, consider the timing of sample collection relative to the injection. For instance, after intraperitoneal injection, the circulating levels of 12-HEPE have been shown to increase at 60 minutes and return to basal levels by 120 minutes.[9] |
| Suspected sample degradation during extraction for lipidomic analysis. | 1. Enzymatic degradation: Endogenous enzymes in the sample may still be active. 2. Oxidation during processing: Exposure to air and light can promote auto-oxidation. | 1. Quench enzymatic activity immediately upon sample collection by flash freezing in liquid nitrogen or using cold organic solvents like methanol.[4] 2. Perform all sample preparation steps on ice and in a cold environment. Use antioxidants such as BHT in your extraction solvents.[4] Store lipid extracts in organic solvents at -20°C or lower in an airtight container, protected from light and oxygen.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol is adapted from procedures for the similar and more readily studied 12(S)-HpEPE and is intended as a guide. Researchers should validate this procedure for their specific cell line and experimental conditions.
Materials:
-
This compound
-
Anhydrous ethanol or DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (optional, for complexation)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free or low-serum recommended for signaling studies)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions, dissolve the appropriate amount of this compound in anhydrous ethanol or DMSO to prepare a high-concentration stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (Immediately before use):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed, serum-free, or low-serum cell culture medium to achieve the final desired concentrations for your experiment.
-
Note: The final concentration of the organic solvent in the cell culture medium should be kept below 0.1% to prevent solvent-induced cytotoxicity.[2]
-
-
Cell Treatment:
-
If studying signaling pathways, it may be beneficial to serum-starve the cells for 4-12 hours prior to treatment to reduce basal signaling.[2]
-
Carefully remove the existing culture medium from the cells.
-
Gently wash the cells once with sterile PBS if required by your assay.
-
Add the freshly prepared this compound working solutions to the appropriate wells.
-
Include a vehicle control (medium with the same final concentration of the organic solvent) in your experimental design.
-
Protocol 2: Preparation and Administration of this compound for In Vivo Studies
This protocol is based on published in vivo studies using 12(S)-HEPE and should be adapted and validated for the specific animal model and research question.
Materials:
-
This compound (typically supplied in an organic solvent like ethanol)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
A gentle stream of nitrogen gas
-
Sterile syringes and needles
Procedure:
-
Preparation of Injection Solution (Immediately before injection):
-
Take a known amount of this compound solution (in ethanol).
-
Under a gentle stream of nitrogen gas, carefully evaporate the ethanol until a neat oil of this compound remains.
-
Immediately dissolve the neat oil in sterile PBS (pH 7.2) to the desired final concentration for injection.[5] For example, a study with 12(S)-HEPE used a concentration that allowed for a 200 µg/kg body weight intraperitoneal injection.[5]
-
Ensure the solution is homogenous before drawing it into the syringe.
-
-
Administration:
-
Administer the freshly prepared this compound solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Administer an equivalent volume of the vehicle (PBS) to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway promoting glucose uptake.
References
- 1. uniprot.org [uniprot.org]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 12(R)-HEPE Handling and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE). Adherence to these guidelines is critical to ensure the integrity and stability of this bioactive lipid mediator in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for neat this compound?
A1: Neat this compound should be stored at -20°C for long-term stability. At this temperature, it is stable for at least two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound in organic solvents should be stored at -80°C. It is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.
Q3: Which solvents are suitable for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents. The choice of solvent will depend on the specific requirements of your experiment.
| Solvent | Solubility |
| Ethanol (B145695) | Miscible |
| Dimethyl Sulfoxide (DMSO) | Miscible |
| N,N-Dimethylformamide (DMF) | Miscible |
| 0.1 M Na₂CO₃ | 2 mg/ml |
| PBS (pH 7.2) | 0.8 mg/ml |
Data sourced from Cayman Chemical product information. [1]
Q4: Is this compound sensitive to air and light?
A4: Yes. As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation. Exposure to air (oxygen) and light can accelerate its degradation. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and store solutions in amber vials or containers protected from light.
Q5: How can I prepare an aqueous solution of this compound for cell-based assays?
A5: Due to its limited solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as ethanol or DMSO. This stock solution can then be further diluted into your aqueous experimental buffer or cell culture medium. Ensure the final concentration of the organic solvent is minimal to avoid any vehicle effects on your cells. A common practice is to evaporate the organic solvent from an aliquot of the stock solution under a gentle stream of nitrogen and then reconstitute the resulting neat oil in the desired aqueous buffer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper handling or storage. | - Ensure this compound has been stored at the correct temperature (-20°C for neat, -80°C for solutions).- Minimize exposure to air and light during handling.- Prepare fresh working solutions from a new aliquot for each experiment.- Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| Precipitate forms when diluting the organic stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Increase the proportion of the aqueous buffer to organic solvent.- Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance solubility.- Evaporate the organic solvent under nitrogen and reconstitute the neat oil directly in the aqueous buffer with sonication or vortexing. |
| Low or no biological activity observed. | - Degradation of this compound.- Inaccurate concentration of the stock solution. | - Verify the integrity of your this compound stock by a suitable analytical method (e.g., LC-MS).- Prepare a fresh stock solution from a new vial of neat this compound.- Re-evaluate the dilution calculations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Allow the vial of neat this compound to warm to room temperature before opening.
-
Under a stream of inert gas (nitrogen or argon), add the desired volume of anhydrous ethanol or DMSO to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Cap the vial tightly and vortex gently until the compound is fully dissolved.
-
For light-sensitive handling, use amber vials.
-
Store the stock solution at -80°C in single-use aliquots.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw a single-use aliquot of the this compound organic stock solution.
-
In a separate, clean vial, place the required volume of the stock solution.
-
Under a gentle stream of nitrogen, evaporate the organic solvent until a thin film or neat oil of this compound remains.
-
Add the desired volume of pre-warmed (if for cell culture) aqueous buffer or medium to the vial.
-
Vortex or sonicate briefly to ensure complete dissolution. Use the solution immediately.
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: Simplified degradation pathway of this compound due to oxidation.
References
Technical Support Center: Synthesis of 12(R)-HEPE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of synthetic 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges in the chemical synthesis of this compound revolve around achieving high stereoselectivity for the (R)-configuration at the C12 position, preventing the isomerization of the cis double bonds, and avoiding oxidation of the polyunsaturated fatty acid (PUFA) backbone. Protecting group strategy and purification of the final product from closely related isomers also present significant hurdles.
Q2: Is enzymatic synthesis a viable alternative to chemical synthesis for obtaining this compound?
A2: Yes, enzymatic synthesis using 12R-lipoxygenase (12R-LOX) is a highly effective method for producing this compound with excellent stereospecificity from eicosapentaenoic acid (EPA).[1] This method is often used to produce analytical standards. However, for larger-scale production, chemical synthesis may be more cost-effective and scalable, provided that the stereoselectivity challenges can be overcome.
Q3: What is the typical starting material for the chemical synthesis of this compound?
A3: A common strategy for the synthesis of complex eicosanoids involves a convergent approach, starting from smaller, chiral building blocks that are then coupled together. For this compound, a plausible route would involve starting with a protected, chiral precursor containing the C12 hydroxyl group in the correct (R)-configuration, which is then elaborated to the full carbon chain.
Q4: How can I confirm the stereochemistry of my synthetic this compound?
A4: The stereochemistry of synthetic this compound can be confirmed by chiral high-performance liquid chromatography (HPLC) analysis, comparing the retention time to a known standard of this compound or by derivatization with a chiral agent followed by NMR or GC-MS analysis.
Q5: What are the critical parameters to control during the purification of this compound?
A5: Purification of this compound typically involves reversed-phase HPLC.[2] Critical parameters include the choice of column, the mobile phase composition (often a mixture of acetonitrile (B52724), water, and a small amount of acid like formic or acetic acid), and the flow rate.[2] It is also crucial to handle the purified compound under an inert atmosphere and at low temperatures to prevent degradation.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor (R) vs. (S) Ratio)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Chiral Auxiliary or Catalyst | Screen a variety of chiral auxiliaries or asymmetric catalysts to find one that provides the best facial bias for the introduction of the C12 hydroxyl group. |
| Incorrect Lewis Acid | The choice of Lewis acid is critical in stereoselective reactions.[3] Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to optimize the diastereomeric ratio. |
| Reaction Temperature Too High | Asymmetric reactions are highly sensitive to temperature.[3] Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance diastereoselectivity.[3] |
| Inappropriate Solvent | The solvent can influence the transition state geometry.[3] Test a range of anhydrous, aprotic solvents to find the optimal medium for the stereoselective step. |
Issue 2: Low Overall Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reactions | Monitor reaction progress carefully using TLC or LC-MS. Ensure all reagents are of high purity and are added in the correct stoichiometry. |
| Side Reactions (e.g., Isomerization, Oxidation) | Perform all reactions under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. Consider the use of antioxidants like BHT if oxidation is a major issue. |
| Product Decomposition During Workup or Purification | Use mild workup conditions (e.g., avoid strong acids or bases). Purify the product at low temperatures and evaporate solvents under reduced pressure at a low temperature. |
| Poor Protecting Group Strategy | Select protecting groups that are stable to the reaction conditions but can be removed under mild conditions to avoid degradation of the sensitive PUFA backbone. |
Issue 3: Formation of Impurities
Possible Causes & Solutions
| Cause | Recommended Solution |
| Isomerization of Double Bonds | Avoid prolonged exposure to heat, light, or acidic/basic conditions. Use of silver salts can sometimes help preserve cis-double bond geometry. |
| Epoxide Ring-Opening Side Products | If an epoxide is a key intermediate, undesired ring-opening can occur.[4] Use carefully controlled reaction conditions and mild reagents for subsequent steps. |
| Racemization | Racemization can occur at stereocenters adjacent to carbonyl groups or under harsh reaction conditions.[5][6] Use non-nucleophilic bases and low temperatures for reactions involving such centers. |
| Incomplete Removal of Protecting Groups | Monitor deprotection reactions closely by TLC or LC-MS to ensure complete removal. Optimize deprotection conditions (reagent, temperature, time) as needed. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction to Introduce C12 Chirality (Illustrative)
This protocol is a general guideline based on established methods for asymmetric synthesis and should be optimized for the specific substrates used in the synthesis of this compound.
-
Preparation of the Chiral Auxiliary-Derived Enolate:
-
Dissolve the chiral auxiliary-bearing acetate (B1210297) precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise, followed by a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
-
Aldol Reaction:
-
To the enolate solution, add the aldehyde coupling partner (1.0 eq) in anhydrous DCM dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
-
Workup:
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product or by chiral HPLC after removal of the auxiliary.
-
Protocol 2: Purification of Synthetic this compound by Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 250 x 10 mm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting point is 55:45 (acetonitrile:water) with 0.1% formic acid.[2]
-
Flow Rate: Approximately 4 mL/min.[2]
-
Detection: UV detector at 235 nm, the characteristic absorbance for the conjugated diene system in HEPEs.[2][7]
-
-
Fraction Collection and Processing:
-
Collect the fractions corresponding to the this compound peak.
-
Immediately neutralize the collected fractions with a dilute solution of ammonium (B1175870) hydroxide (B78521) if formic acid was used in the mobile phase.
-
Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator at low temperature.
-
Extract the aqueous residue with an organic solvent like ethyl acetate, dry the organic layer, and evaporate to yield the purified this compound.
-
Visualizations
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Increasing the Sensitivity of 12(R)-HEPE Detection
Welcome to the technical support center for the detection of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The gold standard for sensitive and specific detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and quantification capabilities. Immunoassays like ELISA can be a higher-throughput and more cost-effective option, but they may have limitations in specificity compared to LC-MS/MS.[1]
Q2: How can I improve the sensitivity of my this compound measurement?
A2: To enhance sensitivity, consider the following strategies:
-
Optimize Sample Preparation: Utilize Solid Phase Extraction (SPE) to effectively clean up your sample and concentrate the this compound.[2][3]
-
High-Quality LC Column: Employ a C18 reversed-phase column with a small particle size (e.g., 1.8 µm) for optimal chromatographic separation.[4]
-
Fine-Tune MS Parameters: Carefully optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies specifically for this compound.
-
Chemical Derivatization: Derivatizing the carboxylic acid group of this compound can significantly boost its ionization efficiency and, consequently, detection sensitivity.[3]
Q3: What are the critical first steps in sample preparation for accurate this compound measurement?
A3: Proper sample handling from the outset is crucial. Immediately after collection, add an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.[3] Keep samples on ice during processing and store them at -80°C for long-term stability. It is also important to avoid repeated freeze-thaw cycles.[3] For extraction, a robust method like the Bligh and Dyer technique or solid-phase extraction is recommended.[5]
Q4: What is chemical derivatization and how can it increase this compound detection sensitivity?
A4: Chemical derivatization involves chemically modifying the this compound molecule to improve its analytical properties. For LC-MS/MS, derivatizing the carboxylic acid group can introduce a permanently charged moiety, which enhances ionization in the mass spectrometer's source. This leads to a stronger signal and improved sensitivity. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) have been shown to significantly increase the detection sensitivity of fatty acids.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal / Poor Sensitivity | Inefficient Extraction or Sample Loss: Analyte is lost during sample preparation. | Optimize the solid-phase extraction (SPE) protocol. Ensure the sample pH is acidified to ~3.5 before loading onto the C18 cartridge to improve retention.[2][3] Use low-adsorption tubes and pipette tips to prevent the hydrophobic this compound from sticking to plasticware.[3] |
| Analyte Degradation: this compound is unstable and can degrade during sample handling. | Add an antioxidant (e.g., BHT) to the sample immediately after collection.[3] Process samples on ice and store them at -80°C. Avoid multiple freeze-thaw cycles.[3] | |
| Suboptimal MS Parameters: The mass spectrometer is not tuned for optimal detection of this compound. | Optimize collision energy and other MS parameters for the specific MRM transitions of this compound. A common transition for similar HEPE molecules is m/z 317 → 259.[3] | |
| Poor Ionization Efficiency: The this compound molecule does not ionize well in the MS source. | Consider chemical derivatization of the carboxylic acid group with a reagent like AMPP to enhance ionization efficiency.[3] | |
| Poor Peak Shape (Tailing or Broadening) | Column Overload or Contamination: Too much sample is being injected, or the column is dirty. | Dilute the sample or use a column with a higher loading capacity. Implement a column wash step between injections.[1] |
| Inappropriate Mobile Phase: The mobile phase composition is not optimal for this compound. | Adjust the mobile phase pH or the organic solvent composition to improve peak shape.[1] A typical mobile phase consists of an aqueous component with 0.1% acetic acid and an organic component of acetonitrile/methanol (B129727) with acetic acid.[4] | |
| Inconsistent Retention Times | Fluctuations in Column Temperature: The temperature of the LC column is not stable. | Use a column oven to maintain a consistent and stable temperature.[1] |
| Air Bubbles in the System: Air is trapped in the pump or column. | Degas the mobile phases and purge the pumps to remove any air bubbles.[1] | |
| High Background Noise | Contaminated LC System or Solvents: The system or solvents are introducing interfering signals. | Flush the LC system with an appropriate cleaning solution. Use high-purity solvents and freshly prepared mobile phases.[1] |
| Dirty Ion Source: The mass spectrometer's ion source is contaminated. | Clean the ion source according to the manufacturer's instructions.[1] | |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elution with Interfering Substances: Other molecules from the sample matrix are affecting the ionization of this compound. | Improve sample cleanup with a more rigorous SPE protocol.[3] Adjust the LC gradient to better separate this compound from interfering compounds.[1] Use a deuterated internal standard (e.g., this compound-d8) to compensate for matrix effects.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is a general guideline and should be optimized for your specific sample type.
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 1 mL of the sample, add an antioxidant (e.g., BHT) and a deuterated internal standard.[3]
-
Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 1M HCl). This protonates the carboxylic acid group of this compound, improving its retention on the C18 sorbent.[3]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing it sequentially with methanol and then water.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the this compound and other lipid mediators with a more polar solvent like methyl formate (B1220265) or ethyl acetate.[2]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Chemical Derivatization of this compound with AMPP
This protocol is adapted from methods for other fatty acids and can significantly enhance detection sensitivity.[3]
-
Reagent Preparation:
-
Prepare a solution of AMPP (N-(4-aminomethylphenyl)pyridinium) in a suitable solvent.
-
Prepare a 10 mg/mL solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water.[1]
-
Prepare a 5 mg/mL solution of N-hydroxysuccinimide (NHS) in acetonitrile.[1]
-
-
Derivatization Reaction:
-
Sample Preparation for LC-MS/MS:
-
After incubation, cool the sample to room temperature.
-
The sample can then be directly injected into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
dealing with isomeric interference in 12-HEPE analysis
Welcome to the technical support center for the analysis of 12-hydroxyeicosapentaenoic acid (12-HEPE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomeric interference in 12-HEPE analysis.
Frequently Asked Questions (FAQs)
Q1: What is 12-HEPE and why is its accurate quantification important?
A1: 12-Hydroxyeicosapentaenoic acid (12-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of the 12-lipoxygenase (12-LOX) enzyme.[1][2] It plays a significant role in various physiological processes, including the regulation of inflammation and glucose metabolism.[2][3] Accurate quantification of 12-HEPE is crucial for understanding its role in health and disease, identifying potential therapeutic targets, and developing new drugs.[2]
Q2: What are the main challenges in the analysis of 12-HEPE?
A2: The primary challenge in 12-HEPE analysis is the potential for interference from its isomers. These isomers have the same mass-to-charge ratio (m/z) as 12-HEPE, making them indistinguishable by mass spectrometry alone.[4] Therefore, chromatographic separation is essential for accurate quantification. The main types of interfering isomers are:
-
Positional isomers: These isomers differ in the position of the hydroxyl group on the eicosapentaenoic acid backbone (e.g., 5-HEPE, 8-HEPE, 11-HEPE, 15-HEPE).[4]
-
Stereoisomers: These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of atoms. For 12-HEPE, the key stereoisomers are 12(S)-HEPE and 12(R)-HEPE, which can have different biological activities.[5][6]
Q3: How can I prevent the artificial formation of isomers during sample preparation?
A3: Isomerization can be induced by heat, light, and harsh pH conditions during sample preparation.[7] To minimize the artificial formation of isomers, the following precautions are recommended:
-
Work at low temperatures: Perform all sample preparation steps on ice or at 4°C whenever possible.[7]
-
Protect from light: Use amber-colored vials and minimize exposure to direct light.[7]
-
Avoid strong acids and bases: Use mild extraction and derivatization conditions.[7]
-
Use antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to the sample to prevent auto-oxidation, which can generate various isomers.
-
Purge with inert gas: Evaporate solvents under a gentle stream of nitrogen or argon to prevent oxidation.[7]
Troubleshooting Guide
Problem 1: Poor chromatographic resolution between 12-HEPE and its isomers.
-
Possible Cause: Suboptimal liquid chromatography (LC) conditions.
-
Solution:
-
Column Selection: For separating positional isomers, a high-resolution reversed-phase column (e.g., C18) is recommended.[8][9] For separating stereoisomers (12(S)-HEPE and this compound), a chiral column is necessary.[5][6]
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve separation. A common mobile phase for reversed-phase separation of HEPE isomers is a gradient of water and acetonitrile (B52724) with a small amount of formic acid.[9] For chiral separations, isocratic elution with a mixture of solvents like methanol, water, and acetic acid is often used.[5]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance resolution.[10]
-
Problem 2: Inability to distinguish between 12-HEPE and its isomers by mass spectrometry.
-
Possible Cause: Co-elution of isomers and identical mass-to-charge ratios.
-
Solution:
-
Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to generate fragment ions that are specific to each isomer. While precursor ions are identical, the fragmentation patterns of positional isomers can differ. It is crucial to identify unique fragment ions for each isomer to allow for their specific detection and quantification.[11]
-
Chromatographic Separation: As mentioned above, effective chromatographic separation is paramount. Even with MS/MS, co-eluting isomers can lead to inaccurate quantification due to overlapping fragmentation patterns.
-
Problem 3: Low signal intensity or poor sensitivity for 12-HEPE.
-
Possible Cause: Matrix effects, inefficient ionization, or sample loss during preparation.
-
Solution:
-
Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., 12-HEPE-d8) to correct for matrix effects and sample loss.[12]
-
Derivatization: Chemical derivatization can improve the ionization efficiency of 12-HEPE, leading to enhanced sensitivity in LC-MS analysis.[8]
-
Experimental Protocols
Protocol 1: Chiral Separation of 12(S)-HEPE and this compound by LC-MS/MS
This protocol is adapted from methodologies for the chiral separation of similar eicosanoids.[5][6]
-
Sample Preparation:
-
Spike the sample with a deuterated internal standard (e.g., 12(S)-HETE-d8, as a proxy if 12-HEPE-d8 is unavailable).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or a similar chiral column.[5]
-
Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 12-HEPE and the internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HEPE | 319.2 | 179.1 |
| 12(S)-HETE-d8 (Internal Standard) | 327.2 | 184.1 |
| Table 1: Example MRM transitions for 12-HEPE and a deuterated internal standard. Note: Optimal transitions should be determined empirically. |
Data Presentation
| Parameter | Method A (Reversed-Phase) | Method B (Chiral) |
| Column | C18 (e.g., Acquity BEH C18, 1.7 µm)[8] | ChiralPak AD-RH (5 µm)[5] |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid[8] | Isocratic Methanol/Water/Acetic Acid (95:5:0.1)[5] |
| Separation Goal | Positional Isomers (e.g., 5-, 8-, 11-, 12-, 15-HEPE) | Stereoisomers (12(S)-HEPE vs. This compound) |
| Typical Resolution (Rs) | > 1.5 between adjacent positional isomers | > 1.5 between enantiomers |
| Table 2: Comparison of typical LC methods for HEPE isomer analysis. |
Visualizations
Caption: Biosynthesis and signaling pathway of 12(S)-HEPE.
Caption: Workflow for the chiral analysis of 12-HEPE.
Caption: Logical workflow for troubleshooting isomeric interference in 12-HEPE analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Oxidized Eicosapentaenoic Acid Sodium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. d-nb.info [d-nb.info]
- 12. lipidmaps.org [lipidmaps.org]
Technical Support Center: Best Practices for Working with 12(R)-HEPE in the Lab
Welcome to the technical support center for 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on the effective use of this compound in a laboratory setting. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges that may arise during the handling, storage, and use of this compound in experimental settings.
1. Storage and Stability
-
Question: How should I store this compound upon receipt and after reconstitution? Answer:
-
Long-term storage: For optimal stability, this compound should be stored as supplied, typically in an organic solvent, at -20°C or -80°C. When stored properly, it should be stable for at least two years.
-
After reconstitution: If you need to prepare a stock solution in a different solvent, it is best to prepare it fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable and should be prepared immediately before use and used within a few hours.
-
-
Question: Is this compound sensitive to light or air? Answer: Yes. As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation when exposed to air and light. It is recommended to handle the compound under an inert atmosphere and to use amber vials or vials wrapped in foil to protect it from light.
-
Troubleshooting: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution: Ensure that the compound has been stored at the recommended temperature and protected from light and air. Prepare fresh working solutions for each experiment from a properly stored stock.
-
2. Solubility and Solution Preparation
-
Question: In which solvents is this compound soluble? Answer: this compound is expected to have similar solubility to its stereoisomer, 12(S)-HEPE, and the racemic mixture (±)12-HEPE. It is soluble in organic solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in aqueous buffers. For cell culture experiments, it is common to dissolve it first in an organic solvent and then dilute it into the aqueous medium.
-
Question: How do I prepare a working solution of this compound for cell culture experiments? Answer:
-
Allow the vial of this compound in organic solvent to warm to room temperature.
-
Under sterile conditions, prepare a high-concentration stock solution in an appropriate organic solvent like ethanol or DMSO.
-
To prepare the working solution, dilute the stock solution into your pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% for DMSO) to prevent cytotoxicity.
-
-
Troubleshooting: Precipitation of this compound in cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution:
-
Ensure the final concentration of the organic solvent is as low as possible.
-
Prepare the working solution immediately before use.
-
Consider using a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to improve solubility. A common method is to pre-complex the lipid with BSA before adding it to the cell culture medium.
-
-
3. Safety and Handling
-
Question: Are there any specific safety precautions I should take when handling this compound? Answer: A specific Material Safety Data Sheet (MSDS) for this compound is not readily available. However, as with any chemical, good laboratory practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.
Quantitative Data
The biological activity of this compound is still under investigation, and there is limited quantitative data available for this specific stereoisomer. The following table summarizes available data for the related racemic mixture, (±)12-HEPE.
| Assay | Organism/Cell Line | Agonist | IC50 | Reference |
| Platelet Aggregation | Human | Collagen | 24 µM | --INVALID-LINK-- |
| Platelet Aggregation | Human | Thrombin | 2.8 µM (for 12(S)-HEPE) | [1] |
| Smooth Muscle Contraction | Rat Aorta | U46619 | 8.6-8.8 µM | --INVALID-LINK-- |
Experimental Protocols
While specific protocols for this compound are not widely published, the following protocols for the closely related 12(S)-HEPE can be adapted. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.
Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes [2]
Objective: To measure the effect of this compound on glucose uptake in differentiated adipocytes.
Methodology:
-
Cell Culture and Differentiation: Culture and differentiate your chosen adipocyte cell line (e.g., 3T3-L1) to maturity.
-
Serum Starvation: Before the experiment, serum-starve the differentiated adipocytes for 4 hours in a glucose-free DMEM.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in ethanol. Immediately before use, evaporate the ethanol under a gentle stream of nitrogen and dissolve the lipid in PBS (pH 7.2) to the desired concentration.
-
Cell Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (PBS) for 30 minutes. An insulin-treated group (1 µM) can be used as a positive control.
-
Glucose Uptake Measurement:
-
Wash the cells once with HEPES Buffered Saline (HBS).
-
Add a transport solution containing [³H]2-deoxyglucose (0.5 µCi/mL) and 5 mM 2-deoxyglucose in HBS.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the reaction by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the results to the protein content of each well.
-
Protocol 2: In Vivo Administration in Mice [2]
Objective: To assess the in vivo effects of this compound on metabolic parameters.
Methodology:
-
Animal Model: Use an appropriate mouse model (e.g., C57BL/6J mice on a high-fat diet).
-
Preparation of this compound for Injection: Prepare the this compound solution as described in Protocol 1 (dissolved in PBS).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose determined by preliminary studies (e.g., a starting point could be 200 µg/kg body weight). A vehicle control group receiving PBS should be included.
-
Endpoint Analysis: Depending on the experimental design, various endpoints can be measured at different time points after injection. These can include:
-
Glucose Tolerance Test (GTT): Fast the mice for 6 hours, then administer a glucose bolus (e.g., 2 g/kg) i.p. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Tissue-specific Glucose Uptake: Co-inject [³H]2-deoxyglucose with the glucose bolus during a GTT. At the end of the test, collect tissues of interest (e.g., adipose tissue, muscle, liver), homogenize them, and measure radioactivity to determine glucose uptake.
-
Blood and Tissue Collection: Collect blood and tissues for analysis of lipid profiles, gene expression, or protein phosphorylation.
-
Visualizations
Signaling Pathway
The signaling pathway for 12-HEPE in promoting glucose uptake is believed to be initiated through a G-protein coupled receptor (GPCR), leading to the activation of the PI3K/Akt pathway.
References
- 1. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 12(R)-HEPE and 12(S)-HEPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two stereoisomers of 12-hydroxyeicosapentaenoic acid (12-HEPE): 12(R)-HEPE and 12(S)-HEPE. These lipid mediators, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), are gaining attention for their distinct roles in various physiological and pathological processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes their known signaling pathways to aid in research and drug development.
Introduction
12-Hydroxyeicosapentaenoic acid (12-HEPE) is a metabolite of eicosapentaenoic acid (EPA) formed through the action of lipoxygenase (LOX) enzymes. The stereochemistry at the 12-carbon position, resulting in either the (R) or (S) isomer, dictates the molecule's three-dimensional structure and, consequently, its biological function. 12(S)-HEPE is primarily synthesized by 12-lipoxygenase (12-LOX) and has been implicated in anti-inflammatory, anti-platelet, and metabolic regulatory pathways.[1][2] In contrast, this compound is produced by 12R-lipoxygenase (ALOX12B) and its biological roles are less extensively characterized, with current research pointing towards its involvement in skin inflammation.[3]
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and 12(S)-HEPE. It is important to note that direct comparative studies are limited, and much of the data is derived from studies focusing on a single isomer.
Table 1: Effects on Inflammatory Responses
| Parameter | This compound | 12(S)-HEPE | Cell/System | Comments |
| Neutrophil Infiltration | Inhibits neutrophil infiltration in a mouse model of contact hypersensitivity.[3] | Can be metabolized by neutrophils; its precursor 12S-HPEPE inhibits neutrophil aggregation and serotonin (B10506) release.[4][5] | Mouse skin, Human neutrophils | This compound's effect is linked to downregulation of CXCL1 and CXCL2.[3] |
| Cytokine Production | No direct data available. | Precursor 12S-HPEPE shows inhibitory effects on inflammatory responses. | Not specified | |
| PPAR Activation | No direct comparative data. | Activates PPARγ, leading to anti-atherosclerotic effects by inhibiting foam cell formation.[6] | Macrophages | Other HEPE isomers (8-HEPE and 9-HEPE) show greater PPAR activation than 12-HEPE.[7] |
Table 2: Effects on Platelet Aggregation
| Agonist | IC50 for 12(S)-HEPE | IC50 for EPA | Platelet Source | Comments |
| Collagen | 0.6 µM[2] | 6.5 µM[2] | Human Platelets | 12(S)-HEPE is approximately 10-fold more potent than its precursor, EPA.[2] |
| Thrombin | 2.8 µM[2] | 9.9 µM[2] | Human Platelets | 12(S)-HEPE is approximately 3.5-fold more potent than EPA.[2] |
| No quantitative data is currently available for the effect of this compound on platelet aggregation. |
Table 3: Effects on Glucose Metabolism
| Parameter | 12(S)-HEPE | Cell/System | Comments |
| Glucose Uptake | Increases glucose uptake. | Differentiated murine and human brown adipocytes, C2C12 myotubes.[8] | Effect is mediated through a GsPCR/PI3K/Akt pathway.[8] |
| Insulin (B600854) Sensitivity | Improves insulin sensitivity in diet-induced obese mice.[8] | In vivo (mice) | |
| No quantitative data is currently available for the effect of this compound on glucose metabolism. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of this compound and 12(S)-HEPE on the directional migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils isolated from fresh peripheral blood.
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size).
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or f-Met-Leu-Phe (fMLP)).
-
This compound and 12(S)-HEPE of high purity.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Cell staining and counting reagents.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using density gradient centrifugation (e.g., using Ficoll-Paque and Dextran sedimentation).
-
Assay Setup:
-
Place the chemoattractant solution in the lower chamber of the Boyden apparatus.
-
Place the polycarbonate membrane over the lower chamber.
-
Pre-incubate isolated neutrophils with various concentrations of this compound, 12(S)-HEPE, or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Quantification:
-
After incubation, remove the membrane.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the presence of the HEPE isomers to the vehicle control to determine the percentage of inhibition or stimulation of chemotaxis.
Platelet Aggregation Assay
This assay measures the ability of 12(S)-HEPE to inhibit platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human blood from healthy, drug-free donors.
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
Platelet agonists (e.g., collagen, thrombin, ADP).
-
12(S)-HEPE of high purity.
-
Saline or appropriate vehicle control.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Collect blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add different concentrations of 12(S)-HEPE or vehicle to the PRP and incubate for a specified time (e.g., 10 minutes).
-
Place the cuvette in the aggregometer and add the platelet agonist.
-
Record the change in light transmission for several minutes as platelets aggregate.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of 12(S)-HEPE. Calculate the IC50 value, which is the concentration of 12(S)-HEPE that inhibits 50% of the maximal platelet aggregation.
In Vitro Glucose Uptake Assay
This assay measures the effect of 12(S)-HEPE on glucose uptake in adipocytes or muscle cells.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12).
-
12(S)-HEPE of high purity.
-
Radio-labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture and differentiate the cells in multi-well plates.
-
Assay:
-
Wash the cells with KRH buffer.
-
Incubate the cells with various concentrations of 12(S)-HEPE or vehicle in KRH buffer for a specified time.
-
Add the radio-labeled glucose analog and incubate for a short period (e.g., 10 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the glucose uptake in cells treated with 12(S)-HEPE to the vehicle-treated cells.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the known signaling pathways for this compound and 12(S)-HEPE.
Caption: Signaling pathway of 12(S)-HEPE-mediated glucose uptake.
Caption: Signaling pathway of this compound in skin inflammation.
Conclusion
The available evidence suggests that this compound and 12(S)-HEPE possess distinct biological activities, largely dictated by their stereochemistry. 12(S)-HEPE has demonstrated potent anti-platelet and pro-metabolic effects, suggesting its potential as a therapeutic agent in cardiovascular and metabolic diseases. The biological functions of this compound are less understood, with current research pointing to a role in the modulation of skin inflammation.
Further research, particularly direct comparative studies, is crucial to fully elucidate the differential effects and therapeutic potential of these two isomers. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct such investigations. A deeper understanding of the unique biological profiles of this compound and 12(S)-HEPE will undoubtedly open new avenues for the development of targeted therapies for a range of inflammatory and metabolic disorders.
References
- 1. The EPA oxylipin, 12-HEPE, directly regulates human platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of eicosapentaenoic acid and docosahexaenoic acid on proliferation, cytokine production, and pleiotropic gene expression in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Anti-Inflammatory Effects of 12(R)-HEPE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) against other established anti-inflammatory agents. The information is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has demonstrated notable anti-inflammatory effects, particularly in the context of skin inflammation. Experimental evidence indicates that its mechanism of action involves the suppression of key neutrophil chemoattractants, thereby reducing inflammatory cell infiltration. While direct comparative data with potent corticosteroids or specialized pro-resolving mediators (SPMs) like resolvins is limited, this guide consolidates the available information to provide a framework for evaluating the therapeutic potential of this compound.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of this compound and comparator agents in a mouse model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a common model for allergic contact dermatitis.
Table 1: Effect of Topical this compound on Ear Swelling in DNFB-Induced Contact Hypersensitivity
| Treatment Group | Dose/Administration | Mean Ear Swelling (mm) | % Reduction vs. Vehicle |
| Vehicle (Ethanol/PBS) | Topical | 0.12 | - |
| This compound | 1 µ g/ear , topical | 0.06 | 50% |
Data extrapolated from graphical representations in Saika et al., 2021.
Table 2: Histological Assessment of Inflammation
| Treatment Group | Key Histological Findings |
| Vehicle | Marked epidermal hyperplasia and significant immune cell infiltration. |
| This compound (1 µ g/ear ) | Reduced epidermal thickening and decreased infiltration of inflammatory cells.[1] |
Table 3: Comparative Efficacy of Anti-Inflammatory Agents (Conceptual)
| Agent | Class | Potency | Key Mechanism of Action |
| This compound | Lipid Mediator | Moderate | Downregulation of CXCL1/CXCL2 via RXRα.[1] |
| Clobetasol Propionate | Corticosteroid | Very High | Broad anti-inflammatory, immunosuppressive, and anti-mitotic effects.[2][3] |
| Resolvin E1 | Specialized Pro-resolving Mediator | High | Potent inhibitor of neutrophil migration and stimulator of resolution.[4][5] |
Experimental Protocols
DNFB-Induced Contact Hypersensitivity in Mice
This model is widely used to study the mechanisms of and potential therapeutic interventions for allergic contact dermatitis.[6][7]
Objective: To induce a delayed-type hypersensitivity reaction in mice that mimics human allergic contact dermatitis.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Test compounds (e.g., this compound, vehicle control, positive control)
-
Micrometer for ear thickness measurement
-
Equipment for histological analysis (formalin, paraffin, microtome, H&E staining reagents)
-
Equipment for gene expression analysis (RNA extraction kits, qPCR reagents and instrument)
Procedure:
Sensitization Phase:
-
On day 0, shave the abdomen of the mice.
-
Apply a sensitizing dose of DNFB (e.g., 25 µL of 0.5% DNFB in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.[8]
Elicitation (Challenge) Phase:
-
On day 5, measure the baseline thickness of the right ear of each mouse.
-
Challenge the mice by applying a lower concentration of DNFB (e.g., 15 µL of 0.2% DNFB in 4:1 acetone:olive oil) to the inner surface of the right ear.[8] The left ear can be treated with the vehicle alone as a control.
Treatment Protocol (for this compound):
-
Prepare a solution of this compound in a suitable vehicle (e.g., 50% ethanol (B145695) in PBS).
-
Apply the this compound solution (e.g., 1 µg in 20 µL) topically to the right ear 30 minutes before the DNFB challenge on day 5. Some protocols may include an earlier application on day 0 as well.[1]
Measurement of Inflammatory Response:
-
Measure the ear swelling 24 and 48 hours after the challenge using a micrometer. The increase in ear thickness compared to the baseline measurement is an indicator of the inflammatory response.
-
At the end of the experiment (e.g., 48 or 72 hours post-challenge), euthanize the mice and collect the ear tissue.
-
For histological analysis, fix the tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal thickness and immune cell infiltration.
-
For gene expression analysis, extract RNA from the ear tissue and perform quantitative real-time PCR (qPCR) to measure the expression levels of inflammatory chemokines such as Cxcl1 and Cxcl2.[9][10]
Signaling Pathways and Mechanisms of Action
This compound Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects in the skin by targeting the production of neutrophil-attracting chemokines. It has been shown to act via the Retinoid X Receptor α (RXRα) in keratinocytes to suppress the gene expression of Cxcl1 and Cxcl2.[1] This reduction in chemokine signaling leads to decreased neutrophil infiltration into the inflamed tissue, thereby ameliorating the inflammatory response.
Caption: this compound signaling pathway in keratinocytes to reduce inflammation.
Experimental Workflow for Evaluating Anti-Inflammatory Agents
The following diagram illustrates a typical workflow for screening and validating the anti-inflammatory effects of a test compound like this compound.
Caption: Workflow for DNFB-induced contact hypersensitivity studies.
Conclusion
This compound presents a promising profile as a topical anti-inflammatory agent. Its targeted mechanism of action on neutrophil chemokine production in the skin offers a distinct advantage. However, for a comprehensive validation of its therapeutic potential, further studies are warranted. Specifically, head-to-head comparative trials against standard-of-care treatments like potent topical corticosteroids and other emerging pro-resolving mediators are necessary to establish its relative efficacy and position in the therapeutic landscape for inflammatory skin diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for designing and interpreting such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Clobetasol propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical application of Pseudolaric acid B improve DNFB-induced contact hypersensitivity via regulating the balance of Th1/Th17/Treg cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CXCL1/KC and CXCL2/MIP-2 Are Critical Effectors and Potential Targets for Therapy of Escherichia coli O157:H7-Associated Renal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of CXCL8 and its receptors CXCR1/CXCR2 at the mRNA level in neoplastic tissue, as well as in serum and peritoneal fluid in patients with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 12(R)-HEPE and its Precursor EPA: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the bioactive lipid mediator 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) and its metabolic precursor, the omega-3 fatty acid eicosapentaenoic acid (EPA). This document summarizes their distinct and overlapping biological activities, mechanisms of action, and presents supporting experimental data to inform research and drug development efforts.
Biochemical Relationship and Synthesis
Eicosapentaenoic acid (EPA) is a 20-carbon omega-3 polyunsaturated fatty acid that serves as a substrate for various enzymatic pathways, leading to the generation of a diverse array of bioactive metabolites. One such metabolite is this compound, which is synthesized from EPA through the action of the 12R-lipoxygenase (12R-LOX) enzyme. This enzymatic conversion is a critical step that imparts distinct biological activities to the resulting molecule.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and EPA.
Table 1: Comparative Effects on Platelet Aggregation
| Parameter | 12(S)-HEPE | Eicosapentaenoic Acid (EPA) | Reference |
| Inhibition of Platelet Aggregation | Dose-dependently inhibits collagen and thrombin-induced platelet aggregation. Reported to be more potent than EPA in inhibiting dense granule secretion, α-granule secretion, and integrin αIIbβ3 activation. | Dose-dependently inhibits collagen and thrombin-induced platelet aggregation. At 125 µM, inhibited AA-induced platelet aggregation by 23.14 ± 2.60% and ADP-induced aggregation by 22.46 ± 9.29%. | [1][2] |
| IC50 (Collagen-induced) | Data not available | Data not available | |
| IC50 (Thrombin-induced) | Data not available | Data not available |
Table 2: Comparative Effects on Glucose Metabolism
| Parameter | 12(S)-HEPE | Eicosapentaenoic Acid (EPA) | Reference |
| Stimulation of Glucose Uptake | Significantly increases [3H]2-deoxyglucose uptake in brown adipose tissue and skeletal muscle in mice. Directly stimulates glucose uptake in differentiated murine and human brown and white adipocytes, and C2C12 myotubes. | Increases basal glucose transport and oxidation 2-fold in human skeletal muscle cells. | [3] |
| Mechanism of Action | Activates an insulin-like intracellular signaling pathway involving a Gs protein-coupled receptor (GsPCR), PI3K, and Akt, leading to Glut4 translocation. | Modulates glucose metabolism by targeting the AMP-activated protein kinase (AMPK) pathway. | [3] |
| EC50 for Glucose Uptake | Data not available | Data not available |
Table 3: Receptor Activation and Binding
| Parameter | This compound | Eicosapentaenoic Acid (EPA) | Reference |
| GPR120 Activation (EC50) | Data not available | 1–10 µM (in SRE-luc reporter assay) | [4] |
| PPARγ Activation | Data not available | Activates PPARγ signaling, leading to cell cycle exit and lipid accumulation in human meibomian gland epithelial cells. | [5] |
Signaling Pathways
The distinct biological effects of this compound and EPA are mediated through different signaling pathways.
This compound Signaling Pathway for Glucose Uptake
12(S)-HEPE, a stereoisomer of this compound, has been shown to promote glucose uptake in adipocytes and skeletal muscle through a Gs protein-coupled receptor (GsPCR), initiating a PI3K/Akt signaling cascade that culminates in the translocation of GLUT4 transporters to the cell membrane.[3]
Figure 1: this compound Signaling Pathway for Glucose Uptake.
EPA Signaling Pathways
EPA exerts its effects through multiple signaling pathways, including the activation of GPR120 to modulate inflammatory responses via NF-κB, and the activation of PPARγ to regulate gene expression related to lipid metabolism and cell differentiation.
Figure 2: EPA Signaling through GPR120 and PPARγ Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Workflow: Platelet Aggregation Assay (Light Transmission Aggregometry)
Figure 3: Workflow for Platelet Aggregation Assay.
Protocol: Light Transmission Aggregometry
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which is used as a reference for 100% light transmission.
-
Incubation: PRP is pre-incubated with various concentrations of this compound or EPA, or a vehicle control, for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer cuvette with a stir bar at 37°C. After establishing a baseline reading, an agonist (e.g., collagen, thrombin, ADP) is added to induce platelet aggregation.
-
Data Acquisition: The change in light transmission through the PRP is recorded over time as platelets aggregate. The results are typically expressed as the percentage of maximum aggregation.
Experimental Workflow: In Vitro Glucose Uptake Assay
Figure 4: Workflow for In Vitro Glucose Uptake Assay.
Protocol: [3H]2-deoxyglucose Uptake Assay
-
Cell Culture and Differentiation: Adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12) are cultured and differentiated in appropriate media.
-
Starvation: Differentiated cells are serum-starved and then glucose-starved in a Krebs-Ringer-HEPES (KRH) buffer to minimize basal glucose uptake.
-
Treatment: Cells are incubated with various concentrations of this compound, EPA, a vehicle control, or a positive control (e.g., insulin).
-
Glucose Uptake: [3H]2-deoxyglucose is added to the cells for a defined period to allow for uptake.
-
Washing: The uptake is stopped by washing the cells with ice-cold KRH buffer to remove extracellular radiolabel.
-
Cell Lysis: The cells are lysed with a suitable lysis buffer (e.g., containing NaOH or SDS).
-
Measurement: An aliquot of the cell lysate is added to a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Normalization: The radioactivity counts are normalized to the total protein concentration in each sample to account for variations in cell number.
Conclusion
The conversion of EPA to this compound results in a molecule with distinct and, in some cases, more potent biological activities. While EPA has well-established, broad anti-inflammatory and metabolic benefits mediated by receptors like GPR120 and PPARγ, its metabolite, this compound, appears to be a more specialized signaling molecule, particularly in the regulation of glucose metabolism and platelet function. The enhanced potency of 12-HEPE in certain assays suggests that the local enzymatic conversion of EPA may be a critical determinant of its biological effects in specific tissues. Further research is warranted to fully elucidate the receptor targets and therapeutic potential of this compound and to obtain more extensive quantitative data for a direct comparison with its precursor, EPA. This understanding will be crucial for the development of novel therapeutics targeting metabolic and cardiovascular diseases.
References
- 1. The EPA oxylipin, 12-HEPE, directly regulates human platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 12(R)-HEPE Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary methods for the quantification of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a bioactive lipid mediator of significant interest in metabolic regulation and inflammation. The accurate and precise measurement of this compound is crucial for elucidating its physiological roles and for the development of novel therapeutics. This document outlines the methodologies for the two most prominent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—and presents a cross-validation framework based on key performance metrics.
Introduction to this compound
This compound is an eicosanoid, a signaling molecule derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is produced through the action of the 12R-lipoxygenase (12R-LOX) enzyme. Research has increasingly pointed to the significant biological activities of 12-HEPE, including its role in improving glucose metabolism and insulin (B600854) sensitivity, making it a molecule of interest in the study and treatment of metabolic diseases. Given its potent biological effects, the ability to accurately quantify its specific stereoisomer, this compound, in biological matrices is of paramount importance.
Core Quantification Methodologies
The two principal analytical methods for the quantification of this compound are Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Chiral LC-MS/MS: This is considered the "gold standard" for the quantification of small molecules in complex biological samples. It offers high specificity and sensitivity by separating the analyte from other matrix components based on its physicochemical properties and then detecting it based on its unique mass-to-charge ratio. The use of a chiral column is essential for separating the this compound isomer from its 12(S)-HEPE counterpart.
-
ELISA: This is a high-throughput immunoassay based on the principle of antigen-antibody recognition. While generally more accessible and less instrumentally intensive than LC-MS/MS, its specificity can be a concern, with potential for cross-reactivity with structurally similar molecules. Currently, there are no commercially available ELISA kits specifically for this compound, however, kits for the structurally similar 12(S)-HETE exist and provide a basis for comparison.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance parameters for the quantification of this compound by a chiral LC-MS/MS method, adapted from a validated method for the analogous compound 12(R)-HETE, and a hypothetical this compound ELISA, based on the performance of commercially available 12(S)-HETE ELISA kits.
| Performance Metric | Chiral LC-MS/MS (Adapted from 12(R)-HETE data) | Hypothetical this compound ELISA (Based on 12-HETE kits) |
| Limit of Detection (LOD) | ~0.5 pg on column | 10-50 pg/mL |
| Limit of Quantification (LOQ) | ~1.5 pg on column | 50-150 pg/mL |
| **Linearity (R²) ** | >0.99 | >0.98 |
| Precision (%CV) | <15% | <20% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Specificity | High (chiral separation) | Moderate to High (potential cross-reactivity) |
| Throughput | Moderate | High |
| Cost per Sample | High | Low to Moderate |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
A robust sample preparation is critical for accurate quantification. Solid-phase extraction is a common and effective method for extracting eicosanoids like this compound from complex biological matrices such as plasma.
Materials:
-
C18 SPE cartridges
-
Water, HPLC grade
-
Hexane
-
Ethyl Acetate
-
Formic Acid
-
Internal Standard (IS) solution (e.g., 12(S)-HETE-d8, as a close structural analog)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with formic acid to a final concentration of 0.1%.
-
Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of hexane.
-
Elute the this compound and other eicosanoids with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.
Chiral LC-MS/MS Quantification of this compound
This protocol is adapted from a validated method for the chiral separation and quantification of 12(R)-HETE and 12(S)-HETE[1].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar cellulose-based chiral column.
-
Mobile Phase: Isocratic elution with a mixture of Methanol:Water:Acetic Acid (e.g., 85:15:0.01, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity for this compound and the internal standard.
Mandatory Visualizations
12-HEPE Biosynthesis and Signaling Pathway
Caption: Biosynthesis of this compound and its role in metabolic regulation.
Cross-Validation Workflow for this compound Quantification Methods
Caption: Workflow for the cross-validation of this compound quantification methods.
Conclusion and Recommendations
The choice between chiral LC-MS/MS and a potential ELISA for the quantification of this compound depends on the specific requirements of the research.
-
Chiral LC-MS/MS is the recommended method for studies requiring high specificity, accuracy, and the ability to distinguish between the 12(R) and 12(S) stereoisomers. It is particularly crucial for mechanistic studies and in clinical trials where precise and reliable quantification is paramount.
-
An ELISA , if a specific one for this compound becomes available, would be a suitable option for high-throughput screening of a large number of samples where the primary goal is to assess relative changes in this compound levels rather than absolute quantification, and where potential cross-reactivity is a manageable concern.
References
Comparative Analysis of 12(R)-HEPE Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) levels in various physiological and pathological states. The information is compiled from experimental data to support research and development in inflammation, metabolic disorders, and other related fields.
Data Presentation: this compound Levels in Health and Disease
The following table summarizes the quantitative data on this compound and its precursor 12(R)-HETE in different conditions. It is important to note that direct comparative studies across a wide range of diseases are limited, and much of the available data focuses on the arachidonic acid-derived analogue, 12-HETE.
| Condition | Analyte | Tissue/Sample Type | Observation | Reference |
| Healthy Individuals (Lean) | 12-HEPE | Serum | Baseline levels, significantly higher than in overweight and obese subjects. | [1] |
| Overweight and Obesity | 12-HEPE | Serum | Significantly lower levels compared to lean individuals. Levels were negatively correlated with BMI and HOMA-IR (a measure of insulin (B600854) resistance). | [1][2] |
| Psoriasis | 12(R)-HETE | Epidermis | Markedly increased concentrations. 12(R)-HETE is the major enantiomer of 12-HETE found. | [3] |
| Atopic Dermatitis (murine model) | 12(R)-HETE | Plasma, Skin, Spleen, Lymph Node | Levels measured and compared between control and DNCB-treated mice. | [4] |
| Sickle Cell Disease | 12-HETE | Plasma | Higher plasma levels were strongly correlated with the frequency of vaso-occlusive events. | [5] |
| Pulmonary Arterial Hypertension | 12-HETE | Plasma | Significantly increased plasma concentrations in treatment-naïve patients. Elevated levels were associated with worse survival. | [6] |
*Note: 12(R)-HETE is the direct precursor of this compound, formed from the action of 12R-lipoxygenase on eicosapentaenoic acid (EPA). Its levels are often measured as a proxy for the activity of the 12R-LOX pathway. **Note: These studies measured total 12-HETE, without chiral separation to distinguish between the S and R enantiomers.
Experimental Protocols
The accurate quantification of this compound and related eicosanoids requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation for LC-MS/MS Analysis of 12(R)-HETE
This protocol is adapted from a study on a murine atopic dermatitis model and is applicable to various biological matrices.[4]
-
Lipid Extraction:
-
Homogenize samples (e.g., plasma, tissue homogenates) in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Perform a Bligh and Dyer liquid-liquid extraction by adding chloroform and a salt solution (e.g., NaCl) to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under vacuum.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Reconstitute the lipid extract in a suitable solvent.
-
Apply the sample to an SPE cartridge (e.g., C18) to remove interfering substances.
-
Wash the cartridge and elute the eicosanoids with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness.
-
-
Reconstitution and Analysis:
-
Reconstitute the final residue in the mobile phase used for LC-MS/MS analysis.
-
Add an appropriate internal standard (e.g., a deuterated version of the analyte like 12(S)-HETE-d8) for accurate quantification.[4]
-
Inject the sample into the LC-MS/MS system.
-
Chiral LC-MS/MS Analysis
To differentiate between the 12(R) and 12(S) enantiomers, a chiral stationary phase is required for the liquid chromatography separation.
-
Chromatography:
-
Column: A chiral column (e.g., Chiralcel OD-H) is used to separate the enantiomers.
-
Mobile Phase: An isocratic or gradient elution with a mixture of solvents like hexane (B92381) and isopropanol (B130326) with a small amount of acid (e.g., acetic acid) is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The precursor ion (m/z for HETEs is typically 319) and specific product ions are monitored.[4]
-
Signaling Pathways and Experimental Workflows
Biosynthesis and Potential Signaling of this compound
This compound is synthesized from eicosapentaenoic acid (EPA) by the enzyme 12R-lipoxygenase (12R-LOX). While its specific receptor and downstream signaling pathway are not yet fully elucidated, it is hypothesized to act through a G-protein coupled receptor (GPCR), similar to other lipid mediators, to exert its biological effects, which include roles in the resolution of inflammation.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Caption: General experimental workflow for this compound analysis.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Mechanisms by Which Hydroxyeicosapentaenoic Acids Regulate Glucose Homeostasis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Concentration of 12-Hydroxyeicosatetraenoic Acid, Single Nucleotide Polymorphisms of 12-Lipooxygenase Gene and Vaso-Occlusion in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 12(R)-HEPE Signaling and its Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) and its better-characterized stereoisomer, 12(S)-HEPE. While research on this compound is still emerging, this document synthesizes current knowledge, including its potential role in skin inflammation, and contrasts it with the established metabolic signaling of 12(S)-HEPE. Experimental data, detailed protocols, and pathway visualizations are included to support further research and drug development.
Introduction to 12-HEPE Isomers
12-hydroxyeicosapentaenoic acid (12-HEPE) is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced by 12-lipoxygenase (12-LOX) enzymes. It exists in two main stereoisomers, this compound and 12(S)-HEPE, which exhibit distinct biological activities. 12(S)-HEPE is known to play a role in improving glucose metabolism[1], while this compound's functions are less defined but appear to be linked to inflammatory processes in the skin, similar to its arachidonic acid-derived counterpart, 12(R)-HETE[2].
Comparison of Signaling Pathways
The downstream signaling pathways of this compound and 12(S)-HEPE appear to be context- and cell-type-specific. 12(S)-HEPE has been shown to act as a batokine, an endocrine factor secreted by brown adipose tissue (BAT), to promote glucose uptake in a manner similar to insulin (B600854). In contrast, the signaling of this compound is hypothesized to be more involved in modulating inflammatory responses in epithelial tissues.
12(S)-HEPE Signaling in Metabolic Regulation
12(S)-HEPE enhances glucose uptake in brown adipocytes and skeletal muscle by activating an insulin-like intracellular signaling pathway[1]. This process is initiated by the binding of 12(S)-HEPE to a G-protein coupled receptor (GPCR), specifically a Gs-coupled receptor[1]. Activation of this receptor leads to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Downstream, this results in the phosphorylation of Akt substrate 160 (AS160) and the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into the cell[1].
Putative this compound Signaling in Skin Inflammation
Direct downstream targets of this compound are not well-established. However, studies on 12-HEPE (isomer often unspecified) in keratinocytes suggest a role in modulating inflammation. 12-HEPE has been shown to inhibit the expression of the neutrophil chemoattractants CXCL1 and CXCL2 in keratinocytes by acting on the retinoid X receptor alpha (RXRα)[3]. This leads to a reduction in neutrophil infiltration and ameliorates skin inflammation[3]. Given that 12(R)-HETE is prominently found in psoriatic lesions[2], it is plausible that this compound engages in similar signaling in the skin.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the effects of 12-HEPE isomers and related signaling molecules.
Table 1: Effects of 12-HEPE Isomers on Cellular Responses
| Compound | Assay | Cell Type/System | Effect | Potency (IC50/EC50) | Reference |
| 12(S)-HEPE | Glucose Uptake | Murine Brown Adipocytes | Stimulation | Not specified | [1] |
| (±)12-HEPE | Platelet Aggregation | Human Platelets | Inhibition | 24 µM | [4] |
| (±)12-HEPE | U46619-induced Aortic Contraction | Rat Aorta | Inhibition | 8.6-8.8 µM | [4] |
| 12(S)-HETE | Binding Affinity (Kd) | Human Keratinocytes | Binding to Receptor | 3.84 nM | [5] |
Table 2: Comparison with Insulin Signaling
| Molecule | Target Tissue | Key Downstream Effect | Reference |
| 12(S)-HEPE | Brown Adipose Tissue, Skeletal Muscle | Increased Glucose Uptake | [1] |
| Insulin | Muscle, Adipose Tissue | Increased Glucose Uptake | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes
This protocol is adapted from studies measuring insulin- and 12(S)-HEPE-stimulated glucose uptake.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Maintain differentiated adipocytes in DMEM with 10% FBS and insulin for 8-12 days.
2. Glucose Uptake Measurement:
-
On the day of the assay, wash cells with PBS and serum-starve in DMEM for 2 hours.
-
Pre-incubate cells with Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.
-
Treat cells with desired concentrations of 12(S)-HEPE, this compound, or insulin (positive control) for 30 minutes at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes.
-
Terminate the assay by washing cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize glucose uptake to total protein content determined by a BCA assay.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is for detecting the activation of the Akt signaling pathway.
1. Cell Lysis and Protein Quantification:
-
Treat cells with 12(S)-HEPE, this compound, or insulin for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For normalization, strip the membrane and re-probe with an antibody for total Akt.
Protocol 3: Quantitative RT-PCR for CXCL1 and CXCL2 Expression
This protocol is for measuring changes in gene expression in keratinocytes.
1. RNA Extraction and cDNA Synthesis:
-
Culture human keratinocytes and treat with this compound or other compounds.
-
Wash cells with PBS and lyse using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, SYBR Green master mix, and primers for CXCL1, CXCL2, and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
The study of 12-HEPE isomers reveals divergent signaling pathways with distinct physiological outcomes. 12(S)-HEPE is a promising therapeutic target for metabolic disorders due to its insulin-mimetic effects on glucose uptake. The downstream targets of this compound are less understood, but evidence points towards a role in modulating skin inflammation, potentially through the RXRα-mediated suppression of inflammatory chemokines. Further research is necessary to fully elucidate the receptors and downstream signaling cascades of this compound to explore its therapeutic potential in inflammatory skin conditions. The protocols and comparative data provided in this guide serve as a resource to advance these investigations.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of high-affinity 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding sites on normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin Signaling and the Regulation of Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
Validating Specificity for 12(R)-HEPE: A Comparison of Antibody-Based Methods and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid mediators is paramount. This guide provides a critical comparison of available methods for validating the specificity of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a key signaling molecule derived from eicosapentaenoic acid (EPA).
The central challenge in studying 12-HEPE lies in its stereochemistry. 12-HEPE exists as two enantiomers, this compound and 12(S)-HEPE, which can have distinct biological activities. Therefore, analytical methods must be able to differentiate between these two forms. This guide compares the performance of commonly available antibody-based assays with the gold-standard technique of chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chiral LC-MS/MS is the definitive method for the specific quantification of this compound. It combines the powerful separation of enantiomers using a chiral chromatography column with the high sensitivity and specificity of tandem mass spectrometry. This technique is widely recognized in research as the only reliable way to distinguish and accurately measure this compound and 12(S)-HEPE in complex biological samples.[1][2][3]
Performance Characteristics of Chiral LC-MS/MS
| Parameter | Typical Performance | Key Advantage |
| Specificity | Enantiomer-specific. Baseline separation of 12(R) and 12(S) enantiomers. | Unambiguously quantifies the target this compound without interference from its stereoisomer. |
| Sensitivity | High (low pg/mL to ng/mL range). | Enables detection of low-abundance lipids in various biological matrices. |
| Quantitative Accuracy | Excellent, through the use of stable isotope-labeled internal standards. | Provides precise and accurate concentration measurements. |
| Sample Throughput | Lower, due to chromatographic separation times. | Each sample is analyzed individually to ensure accurate separation. |
Experimental Protocol: Chiral LC-MS/MS for this compound Quantification
This protocol is a representative example for the analysis of 12-HETE and can be adapted for 12-HEPE.
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the biological sample (e.g., plasma, tissue homogenate) to pH ~3.5.
-
Add a deuterated internal standard (e.g., 12(S)-HETE-d8) to the sample.
-
Apply the sample to a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the lipids with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase.
-
-
Chiral Liquid Chromatography:
-
Column: A specialized chiral column, such as a ChiralPak AD-RH or Lux Amylose2, is essential.[1][2]
-
Mobile Phase: An isocratic or gradient mixture of solvents like methanol/water/acetic acid or acetonitrile/water with formic acid is used to separate the enantiomers.[1][2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard. For 12-HETE, a common transition is m/z 319.2 -> 179.1.[1]
-
Alternative Method: Antibody-Based Detection (ELISA)
Commercially available antibodies and ELISA kits that specifically target the this compound enantiomer are not readily found. Instead, kits are available for the broader category of "12-HETE" or for the 12(S)-HETE enantiomer. These assays are typically competitive ELISAs.
In a competitive ELISA for a small molecule like 12-HETE, a known amount of enzyme-labeled 12-HETE competes with the 12-HETE in the sample for binding to a limited number of antibody sites coated on a microplate. The resulting signal is inversely proportional to the amount of 12-HETE in the sample.
Performance Characteristics of Commercial 12-HETE ELISA Kits
While convenient, these kits have a critical limitation for this compound research: a lack of specified enantioselectivity. The antibodies used are typically raised against 12-HETE in general or 12(S)-HETE and are highly likely to cross-react with both the R and S enantiomers of HETE and HEPE.
| Vendor | Product Name | Sensitivity | Detection Range | Stated Specificity / Cross-Reactivity |
| Cayman Chemical | 12(S)-HETE ELISA Kit | ~0.5 ng/mL | 0.091-200 ng/mL | High specificity for 12(S)-HETE. Cross-reactivity with 12(R)-HETE is not explicitly stated but is likely significant. |
| FineTest | 12-HETE ELISA Kit | 0.188 ng/mL | 0.313-20 ng/mL | "Specifically binds with 12-HETE, no obvious cross reaction with other analogues." Enantiomer specificity is not mentioned.[4] |
| MyBioSource | General 12-HETE ELISA Kit | 0.188 ng/mL | 0.313-20 ng/mL | "No significant cross-reactivity or interference between 12-HETE and analogues was observed." Enantiomer specificity is not mentioned.[5] |
Experimental Protocol: General Competitive ELISA for 12-HETE
This protocol is a generalized representation based on commercially available kits.
-
Reagent Preparation: Prepare all standards, samples, and buffers as per the kit manual.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 12-HETE (tracer) to each well.
-
Incubate the plate (e.g., for 1 hour at 37°C) to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate to allow color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculate the concentration of 12-HETE in the samples by comparing their absorbance to the standard curve.
-
Head-to-Head Comparison: ELISA vs. Chiral LC-MS/MS
| Feature | Antibody-Based ELISA | Chiral LC-MS/MS |
| Specificity | Very Low. Cannot distinguish between 12(R) and 12(S) enantiomers. Results represent "total" 12-HEPE/HETE. | Very High. The definitive method for separating and specifically quantifying this compound. |
| Sensitivity | Good (ng/mL range). | Excellent (pg/mL to ng/mL range). |
| Quantitative Accuracy | Moderate. Susceptible to matrix effects and cross-reactivity. | Very High. Use of internal standards corrects for sample loss and matrix effects. |
| Throughput | High. Can analyze many samples simultaneously on a 96-well plate. | Low. Samples are analyzed sequentially. |
| Cost | Lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise Required | Minimal. Relatively simple to perform. | Significant. Requires specialized equipment and highly trained personnel. |
Visualizing the Methods and Pathways
Biosynthesis of this compound
Caption: Biosynthesis of this compound from EPA via the 12R-Lipoxygenase pathway.
Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to detect 12-HEPE.
Chiral LC-MS/MS Workflow
Caption: Experimental workflow for Chiral LC-MS/MS analysis of this compound.
Conclusion and Recommendation
For research that requires the specific detection and accurate quantification of this compound, the use of chiral liquid chromatography-tandem mass spectrometry is essential. Currently, there are no commercially available antibodies that have been validated to distinguish between this compound and its 12(S) enantiomer.
Recommendation:
-
For Specific Quantification: Chiral LC-MS/MS is the only recommended method for studies focused on the distinct biological roles of this compound.
-
For General Screening: Commercially available 12-HETE ELISA kits can be used for high-throughput screening to measure the total concentration of 12-HETE/HEPE. However, researchers must be aware that these results are not specific to the 12(R) enantiomer and should be interpreted with caution. Any significant findings from an ELISA should be confirmed using a specific method like chiral LC-MS/MS.
Ultimately, the choice of method depends on the specific research question. If the differential effects of the R and S enantiomers are under investigation, antibody-based methods are not suitable, and investment in mass spectrometry-based analysis is necessary to ensure data validity and specificity.
References
- 1. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. mybiosource.com [mybiosource.com]
Assessing the Off-Target Effects of 12(R)-HEPE In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the potential off-target effects of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While direct experimental data on the off-target profile of this compound is limited, this document synthesizes information from its closely related arachidonic acid-derived analog, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), and other relevant eicosanoids to identify potential off-target interactions. Detailed experimental protocols are provided to enable researchers to directly assess these potential off-target effects.
Comparative Analysis of this compound and Related Eicosanoids
To contextualize the potential off-target profile of this compound, it is compared with its stereoisomer, 12(S)-HEPE, and their arachidonic acid-derived counterparts, 12(R)-HETE and 12(S)-HETE. The table below summarizes known and potential receptor interactions.
| Compound | Primary Target(s) | Potential Off-Target(s) | Reported In Vitro Activity |
| This compound | Largely uncharacterized | Thromboxane (B8750289) Receptor, Leukotriene B4 Receptor 2 (BLT2), Aryl Hydrocarbon Receptor (AHR), Retinoid X Receptor α (RXRα) | Data not available |
| 12(S)-HEPE | G protein-coupled receptor GPR31 (for 12(S)-HETE) | Thromboxane Receptor | Inhibits platelet aggregation. |
| 12(R)-HETE | Largely uncharacterized | Thromboxane Receptor, BLT2, AHR | Competitive antagonist at the Thromboxane Receptor; Activates BLT2; Indirectly activates AHR.[1] |
| 12(S)-HETE | GPR31 | Thromboxane Receptor, BLT2 | Agonist for GPR31; Competitive antagonist at the Thromboxane Receptor; Activates BLT2. |
Experimental Protocols for Off-Target Assessment
This section details the methodologies for key in vitro experiments to determine the off-target effects of this compound.
Radioligand Binding Assay for Thromboxane Receptor
This assay determines the ability of this compound to displace a radiolabeled ligand from the thromboxane receptor, indicating competitive binding.
Materials:
-
HEK293 cells stably expressing the human thromboxane A2 receptor (TP).
-
Radioligand: [³H]-SQ 29,548 (a potent TP antagonist).
-
Test compound: this compound.
-
Competitor: Unlabeled SQ 29,548.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Prepare cell membranes from HEK293-TP cells.
-
In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).
-
Add 50 µL of varying concentrations of this compound or unlabeled SQ 29,548 (for competition curve).
-
Add 50 µL of [³H]-SQ 29,548 at a final concentration equal to its Kd.
-
Incubate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled SQ 29,548) from total binding.
-
Determine the IC₅₀ value for this compound and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay for BLT2 Receptor
This functional assay measures the ability of this compound to induce an increase in intracellular calcium via the BLT2 receptor, indicating agonistic activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human BLT2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound: this compound.
-
Positive control: LTB₄.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the BLT2-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound or LTB₄ into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the EC₅₀ value for this compound.
Aryl Hydrocarbon Receptor (AHR) Luciferase Reporter Assay
This assay determines if this compound can activate the AHR signaling pathway, leading to the expression of a reporter gene.
Materials:
-
HepG2 or HaCaT cells transiently or stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.
-
Test compound: this compound.
-
Positive control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD).
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a white, opaque 96-well plate.
-
Treat the cells with varying concentrations of this compound or TCDD for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates AHR activation.
-
Determine the EC₅₀ value for this compound.
Retinoid X Receptor α (RXRα) Co-activator Recruitment Assay
This assay measures the ability of this compound to promote the interaction between RXRα and a co-activator peptide, indicating agonistic activity. This can be performed using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Purified, recombinant human RXRα ligand-binding domain (LBD), often GST-tagged.
-
Europium-labeled anti-GST antibody.
-
Biotinylated co-activator peptide (e.g., from SRC-1).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Test compound: this compound.
-
Positive control: 9-cis-Retinoic Acid.
-
Assay buffer.
-
TR-FRET compatible plate reader.
Procedure:
-
In a 384-well plate, add the GST-RXRα LBD and the biotinylated co-activator peptide.
-
Add varying concentrations of this compound or 9-cis-Retinoic Acid.
-
Incubate to allow for ligand binding.
-
Add the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal. An increase in the FRET signal indicates the recruitment of the co-activator to the RXRα LBD.
-
Determine the EC₅₀ value for this compound.
In Vitro Kinase Panel Screening
A broad kinase panel screen is essential to identify any unintended interactions of this compound with various protein kinases. This is typically performed as a fee-for-service by specialized contract research organizations.
General Protocol Outline:
-
This compound is prepared at a high concentration (e.g., 10 µM) and submitted for screening.
-
The compound is tested against a large panel of purified, active protein kinases (e.g., >400 kinases).
-
Kinase activity is typically measured by quantifying the phosphorylation of a specific substrate. Radiometric assays using [γ-³³P]-ATP are a common method.
-
The percentage of inhibition of each kinase by this compound is determined relative to a vehicle control.
-
"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%) at the screening concentration.
-
Follow-up dose-response assays are performed for any identified hits to determine their IC₅₀ values.
Visualizations of Key Pathways and Workflows
References
Independent Replication of 12(R)-HEPE Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings concerning 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a bioactive lipid metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). While direct independent replication studies are not extensively available in the public literature, this document summarizes the foundational data from key publications and compares the biological activities of this compound with its stereoisomer 12(S)-HEPE and other pro-resolving lipid mediators. All experimental data is presented to support objective comparison and facilitate further research.
Data Presentation: Quantitative Comparison of Bioactive Lipids
The following tables summarize the quantitative data from primary research articles on the effects of 12-HEPE and its counterparts on key biological processes.
Table 1: Comparative Effects on Glucose Metabolism
| Compound | Cell Type | Concentration | Effect | Fold Change/Percentage Increase | Key Publication |
| 12(S)-HEPE | C2C12 Myotubes | 1 µM | Increased Glucose Uptake | ~1.5-fold increase | [Leiria et al., 2019][1] |
| 12(S)-HEPE | Murine Brown Adipocytes | 1 µM | Increased Glucose Uptake | ~2-fold increase | [Leiria et al., 2019][1] |
| 12(S)-HEPE | Human Brown Adipocytes | 1 µM | Increased Glucose Uptake | ~1.75-fold increase | [Leiria et al., 2019][1] |
| Insulin (Control) | C2C12 Myotubes | 100 nM | Increased Glucose Uptake | ~2.5-fold increase | [Leiria et al., 2019][1] |
Note: The primary research by Leiria et al. (2019) focused on 12(S)-HEPE as the active metabolite produced by 12-lipoxygenase in their models. Data for the specific this compound enantiomer on glucose uptake is not detailed in this study, which primarily identifies 12-HEPE as a "batokine" that improves glucose metabolism.[1][2]
Table 2: Comparative Effects on Inflammatory Mediator Expression
| Compound | Cell Type | Stimulus | Concentration | Effect | Percentage Inhibition | Key Publication |
| 12-HEPE | Human Keratinocytes (HaCaT) | TNF-α | 300 nM | Inhibition of CXCL1 mRNA | ~50% | [Nagatake et al., 2021][3][4] |
| 12-HEPE | Human Keratinocytes (HaCaT) | TNF-α | 300 nM | Inhibition of CXCL2 mRNA | ~60% | [Nagatake et al., 2021][3][4] |
| RXR Antagonist (HX 531) | Human Keratinocytes (HaCaT) | TNF-α + 12-HEPE | 40 nmol | Reversed 12-HEPE-mediated inhibition of CXCL1/CXCL2 | N/A | [Nagatake et al., 2021][4] |
*The study by Nagatake et al. (2021) identified 12-HEPE as the prominent metabolite in the skin of mice fed an omega-3 rich diet and used a 12-HEPE standard in their in vitro experiments without specifying the stereoisomer. The enzymes present in the skin, Alox12 and Alox12b, can produce both S and R isomers respectively.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent replication and verification.
Protocol 1: In Vitro Glucose Uptake Assay
This protocol is adapted from Leiria et al., 2019.[1]
Objective: To quantify the effect of 12-HEPE on glucose uptake in C2C12 myotubes.
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum once the cells reach confluence.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
Glucose Uptake Assay:
-
Following differentiation, starve the C2C12 myotubes in serum-free DMEM for 3 hours.
-
Treat the cells with 1 µM 12(S)-HEPE or vehicle (placebo control) for 30 minutes. An insulin-treated group (100 nM) should be used as a positive control.
-
Add [3H]-2-deoxyglucose to a final concentration of 0.5 µCi/mL and incubate for 5 minutes.
-
Terminate glucose uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of each well, determined by a BCA assay.
Protocol 2: Inhibition of Chemokine Expression in Keratinocytes
This protocol is adapted from Nagatake et al., 2021.[4]
Objective: To assess the ability of 12-HEPE to inhibit TNF-α-induced expression of CXCL1 and CXCL2 in human keratinocytes.
Cell Culture:
-
Culture human keratinocyte cells (HaCaT) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Experiment:
-
Seed HaCaT cells in 12-well plates and grow to ~80% confluence.
-
Pre-treat the cells with 300 nM 12-HEPE or vehicle for 30 minutes.
-
Stimulate the cells with 10 ng/mL of human TNF-α for 4 hours to induce chemokine expression.
-
To investigate the involvement of the Retinoid X Receptor (RXR), a separate group of cells can be pre-treated with an RXR antagonist (e.g., HX 531) for 60 minutes prior to 12-HEPE addition.
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for human CXCL1, CXCL2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[5]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature for 12-HEPE.
References
- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Lipoxygenase Regulates Cold Adaptation and Glucose Metabolism by Producing the Omega-3 Lipid 12-HEPE from Brown Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Integrated Analysis of Transcriptome and Metabolome Provides Insights into Phenylpropanoid Biosynthesis of Blueberry Leaves in Response to Low-Temperature Stress [mdpi.com]
Comparative Metabolomics of the 12-Lipoxygenase Pathway: A Guide for Researchers
This guide provides an objective comparison of the 12-lipoxygenase (12-LOX) pathway's metabolomic profile across various biological contexts, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating the roles of 12-LOX in health and disease.
Overview of the 12-Lipoxygenase (12-LOX) Pathway
Lipoxygenases (LOXs) are a family of enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids (PUFAs).[1][2] The 12-lipoxygenase enzyme specifically oxygenates the 12th carbon of its substrates.[1] When acting on its primary substrate, arachidonic acid (AA), 12-LOX produces 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[3] This unstable intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to the more stable and biologically active metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE).[1][4]
The 12-LOX pathway and its main product, 12-HETE, are implicated in a wide range of pathological processes, including inflammation, oxidative stress, platelet aggregation, and cell migration.[1][3] Consequently, this pathway is a significant area of investigation for therapeutic intervention in diseases such as diabetes, cardiovascular disease, cancer, and inflammatory skin conditions.[1][5][6]
Comparative Metabolomics Data
The activity of the 12-LOX pathway and the resulting metabolite profile can vary significantly depending on the biological context, such as the specific disease state, tissue type, or available fatty acid substrate.
Elevated levels of 12-LOX metabolites, particularly 12-HETE, are frequently observed in various inflammatory and metabolic diseases. The following table summarizes findings from studies comparing 12-HETE levels in pathological versus normal conditions.
| Disease State | Biological Matrix | Change in 12-HETE Levels | Key Findings & Implications |
| Diabetes Mellitus | Pancreatic Islets, Serum | Increased | 12/15-LOX expression and subsequent increases in 12- and 15-HETE are associated with islet dysfunction and insulin (B600854) resistance.[7] The 12-LOX pathway is implicated in cytokine signaling, oxidative stress, and apoptosis of pancreatic β-cells.[7] |
| Atherosclerosis | Atherosclerotic Lesions | Increased | 12-HETE acts as a mitogen in vascular endothelial and smooth muscle cells, promoting proliferation and migration, which are key events in the development of atherosclerotic plaques.[1] |
| Psoriasis | Epidermis (involved areas) | Markedly Increased | The major enantiomer found in psoriatic lesions is 12(R)-HETE, which is implicated in the hyper-proliferative state of the skin disorder.[8][9] |
| Cancer (Prostate, Breast) | Tumor Tissue | Increased | 12-LOX mRNA expression is elevated in breast and prostate cancer tissues compared to healthy tissue.[6] 12(S)-HETE has been shown to augment the metastatic potential of tumor cells.[2][10] |
| Atopic Dermatitis (murine model) | Plasma, Skin, Spleen, Lymph Nodes | Significantly Increased | Levels of both 12(R)- and 12(S)-HETE are elevated in a mouse model of atopic dermatitis, indicating the involvement of these metabolites in the disease.[11] |
While arachidonic acid is a primary substrate, 12-LOX can metabolize other essential fatty acids, leading to a variety of bioactive products. The substrate specificity and the biological activity of the resulting metabolites can differ significantly.
| Substrate (PUFA) | Abbreviation | Primary 12-LOX Product(s) | Biological Activity of Product |
| Arachidonic Acid | AA | 12(S)-HETE | Pro-inflammatory, pro-thrombotic; promotes cell migration and proliferation.[1][12] |
| Eicosapentaenoic Acid | EPA | 12-Hydroxyeicosapentaenoic acid (12-HEPE) | Can have anti-inflammatory effects and acts as a paracrine/endocrine factor to promote glucose uptake.[13] Often exhibits competitive inhibition with AA metabolism.[2] |
| Dihomo-γ-linolenic acid | DGLA | 12(S)-Hydroxyeicosatrienoic acid (12-HETrE) | Attenuates agonist-mediated platelet aggregation, granule secretion, and clot retraction, contrasting with the pro-thrombotic effects of 12(S)-HETE.[12] |
| Linoleic Acid | LA | 13-Hydroxyoctadecadienoic acid (13-HODE) | 12-LOX shows minimal to no reactivity with linoleic acid.[12] Other LOX isoforms are primarily responsible for HODE production. |
The 12-LOX pathway can produce two different stereoisomers of 12-HETE, each with distinct enzymatic origins and pathological roles.
| Feature | 12(S)-HETE | 12(R)-HETE |
| Enzymatic Origin | Primarily produced by platelet-type 12-lipoxygenase (12S-LOX), encoded by the ALOX12 gene.[4] | Primarily produced by a distinct 12R-lipoxygenase (12R-LOX).[8][9] A cytochrome P450 pathway can also contribute.[9] |
| Primary Location | Platelets, leukocytes, various tumor tissues.[2] | Predominantly found in skin, especially under pathological conditions like psoriasis.[8] |
| Pathological Role | Implicated in thrombosis, cancer metastasis, and general inflammation.[2][3] | Strongly associated with hyperproliferative skin disorders.[8][14] |
Experimental Protocols for 12-LOX Metabolite Analysis
Accurate quantification of 12-LOX pathway metabolites is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
-
Sample Collection : Collect biological samples (e.g., plasma, serum, tissue homogenates) using appropriate anticoagulants (if applicable) and store immediately at -80°C to prevent lipid oxidation.
-
Internal Standard Spiking : Add an internal standard, such as a deuterated analog of the analyte (e.g., 12(S)-HETE-d8), to the sample to account for extraction losses and matrix effects.[11]
-
Protein Precipitation & Lysis : For plasma or serum, precipitate proteins using a cold organic solvent like methanol (B129727) or acetonitrile. For tissues, homogenize in a suitable buffer.
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipids, including HETEs, with a high-percentage organic solvent like methanol, acetonitrile, or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution : Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
-
Chromatographic Separation :
-
For General HETE analysis : Use a reverse-phase C18 column to separate different HETE isomers.
-
For Chiral analysis (12S vs. 12R) : Employ a specialized chiral column (e.g., Chiral-Pak AD-RH) to resolve the enantiomers.[15]
-
-
Mass Spectrometry Detection :
-
Ionization : Use electrospray ionization (ESI) in negative ion mode.
-
Detection Mode : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions are used for quantification. For 12-HETE, a common transition is m/z 319 → 179.[11] The fragment at m/z 179 likely corresponds to cleavage between the C-11 and C-12 positions of the fatty acid chain.[11]
-
-
Quantification : Construct a calibration curve using known concentrations of authentic standards. The analyte concentration in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizing the 12-LOX Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for its analysis.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ALOX12 - Wikipedia [en.wikipedia.org]
- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. hmdb.ca [hmdb.ca]
- 11. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigations of human platelet-type 12-lipoxygenase: role of lipoxygenase products in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Confirming the Role of 12(R)-Lipoxygenase in 12(R)-HEPE Production: A Comparative Guide
This guide provides a detailed comparison of the enzymatic pathways responsible for the production of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), with a focus on confirming the central role of 12(R)-lipoxygenase (12R-LOX). We will explore the primary biosynthetic route, alternative pathways, and the experimental data that substantiates the function of 12R-LOX. This document is intended for researchers, scientists, and professionals in drug development interested in the nuanced biochemistry of lipid mediators.
Biosynthesis of this compound: A Tale of Two Pathways
The formation of this compound, an R-configuration hydroxy fatty acid derived from eicosapentaenoic acid (EPA), is primarily attributed to the enzymatic activity of 12(R)-lipoxygenase. However, another significant pathway involving cytochrome P450 (CYP450) enzymes can also yield this product. Understanding the distinctions between these pathways is critical for targeted therapeutic development.
The 12R-LOX pathway involves the direct, stereospecific insertion of molecular oxygen into EPA. In contrast, CYP450 enzymes typically produce a mixture of oxygenated derivatives, including 12(R)-HETE from arachidonic acid (AA), a process that is less specific and often accompanied by other regioisomers.[1][2] While much of the foundational research has been conducted on the arachidonic acid metabolite, 12(R)-HETE, the enzymatic principles are directly applicable to the synthesis of this compound from EPA.[2]
Comparative Analysis of this compound Biosynthetic Pathways
The table below summarizes the key distinctions between the 12R-LOX and CYP450 pathways. Mechanistic evidence strongly supports 12R-LOX as the primary enzyme for dedicated 12(R)-HETE (and by extension, this compound) synthesis in specific tissues like human skin, due to the high stereospecificity and lack of other P450-characteristic byproducts.[1][3]
| Feature | 12(R)-Lipoxygenase (12R-LOX) Pathway | Cytochrome P450 (CYP450) Pathway |
| Enzyme Class | Dioxygenase (non-heme iron)[4] | Monooxygenase (heme-containing)[1] |
| Substrate | Eicosapentaenoic Acid (EPA), Arachidonic Acid (AA)[2][3] | Arachidonic Acid (AA) and other fatty acids[1] |
| Key Reaction | Stereospecific dioxygenation[3] | Monooxygenation, often with multiple products[1] |
| H Abstraction | Antarafacial (H abstraction and O2 insertion on opposite faces)[3] | Suprafacial (H abstraction and O2 insertion on the same face)[3] |
| Product Chirality | Highly specific, producing >98% R-enantiomer[1][3] | Produces R-enantiomer, but often in a mixture of regio- and stereoisomers[1] |
| Associated Products | Primarily the 12(R)-hydroperoxy intermediate (12R-HpEPE)[3] | A complex mixture of HETEs and epoxides[1] |
| Tissue Location | Human keratinocytes, psoriatic scales, brown adipose tissue[2][3] | Liver microsomes, other tissues expressing CYP450s[1] |
Experimental Confirmation of 12R-LOX Activity
Several key experiments have been pivotal in distinguishing the 12R-LOX pathway from potential alternatives, such as isomerization from a 12S-product or synthesis via CYP450 enzymes.
-
Isotope Labeling to Exclude Isomerization: One hypothesis was that 12(R)-HETE could be formed from 12(S)-HETE via a 12-keto intermediate. To test this, octadeuterated arachidonic acid (containing a deuterium (B1214612) at C-12) was incubated with psoriatic scales. The resulting 12(R)-HETE retained the deuterium label, which would have been lost in a keto-hydroxy rearrangement. This experiment effectively ruled out the isomerization pathway.[3][5]
-
Stereospecific Hydrogen Abstraction: Lipoxygenases and CYP450s exhibit different stereoselectivity in hydrogen abstraction from the C-10 position of arachidonate. Experiments using [10R-³H]- and [10S-³H]-labeled arachidonic acid demonstrated that 12(R)-HETE synthesis involves the stereospecific removal of the pro-R hydrogen from the C-10 position. This antarafacial mechanism is characteristic of a lipoxygenase, not a cytochrome P450.[3][5]
-
Recombinant Enzyme Expression: The definitive confirmation came from cloning a novel lipoxygenase from human keratinocytes. When this enzyme was expressed in HeLa cells, it oxygenated arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HPETE) that was greater than 98% in the 12R configuration, directly implicating it as a 12R-lipoxygenase.[1][3]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize 12R-LOX activity.
Protocol 1: Enzyme Incubation and Product Identification
-
Enzyme Source: Utilize either sonicated tissue samples (e.g., 20-30 mg psoriatic scales) or recombinant 12R-LOX expressed in a suitable cell line (e.g., HeLa cells, insect cells).[3]
-
Incubation: Incubate the enzyme source with the fatty acid substrate (e.g., 100 µM EPA or arachidonic acid) in an appropriate buffer (e.g., 50 mM Tris, pH 7.5, containing 150 mM NaCl) for 30-60 minutes at 37°C.[3]
-
Extraction: Terminate the reaction and extract lipids using a standard method like the Bligh and Dyer procedure.[3]
-
Reduction: Reduce the unstable hydroperoxy products (e.g., 12(R)-HpEPE) to more stable hydroxy derivatives (this compound) by treatment with a reducing agent like triphenylphosphine (B44618) or sodium borohydride.[3]
-
Purification & Analysis:
-
Reversed-Phase HPLC (RP-HPLC): Separate the different HETE/HEPE regioisomers. A typical system uses a C18 column with a mobile phase such as methanol/water/acetic acid (80:20:0.01, v/v/v).[3]
-
Chiral-Phase HPLC: Separate the R and S enantiomers of the purified 12-HETE/12-HEPE. This is crucial for determining the stereospecificity of the enzyme.[3]
-
LC-MS/MS: Confirm the identity of the products by comparing their mass spectra and fragmentation patterns with known standards.[6]
-
Protocol 2: Measurement of Lipoxygenase Activity
Lipoxygenase activity can be quantified by monitoring either substrate consumption or product formation.
-
Spectrophotometric Assay (Product Formation):
-
This is the most common method, which measures the formation of the conjugated diene system in the product, exhibiting a characteristic UV absorbance at 234 nm.[7][8]
-
Procedure: In a quartz cuvette, mix the purified enzyme in buffer with the fatty acid substrate. Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.[6]
-
Calculation: Calculate the rate of reaction using the molar extinction coefficient for the specific hydroperoxy product (e.g., for 12(S)-HPETE, ε = 22,500 M⁻¹cm⁻¹).[6]
-
-
Oxygen Consumption Assay:
Quantitative Data Summary
The following table presents key quantitative findings from studies on 12-lipoxygenases, providing a basis for comparing enzymatic efficiency and product specificity.
| Parameter | Enzyme | Substrate | Value | Reference |
| Product Stereospecificity | Human 12R-LOX (expressed) | Arachidonic Acid | >98% 12R configuration | [1][3] |
| Substrate Preference | Human 12R-LOX (expressed) | Arachidonic Acid vs. Linoleic Acid | Linoleic acid is a poor substrate compared to arachidonic acid | [1][3] |
| Catalytic Efficiency (kcat/KM) | Human 12S-LOX | Eicosapentaenoic Acid (EPA) | Not specified for 12R-LOX, but for h12-LOX (12S): 7.4 ± 0.3 µM⁻¹s⁻¹ | [8] |
| Catalytic Efficiency (kcat/KM) | Human 12S-LOX | Arachidonic Acid (AA) | kcat/KM for AA is generally high for 12S-LOX isoforms | [8] |
References
- 1. pnas.org [pnas.org]
- 2. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. Investigations of human platelet-type 12-lipoxygenase: role of lipoxygenase products in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the catalytic efficiency of C22-Fatty acids with LOX human isozymes and the platelet response of the C22-oxylipin products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 12(R)-HEPE and Resolvin Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of the biosynthetic and signaling pathways of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) and the well-characterized pro-resolving lipid mediators, resolvins. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding of these distinct yet related molecules.
Introduction
The resolution of inflammation is an active, receptor-mediated process orchestrated by specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators derived from polyunsaturated fatty acids. Among these, resolvins, derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have been extensively studied for their potent anti-inflammatory and pro-resolving activities. Concurrently, other EPA-derived metabolites, such as this compound, are emerging as bioactive molecules with distinct roles. This guide offers a comparative overview of the this compound and resolvin pathways to aid in the design of future research and therapeutic strategies.
Biosynthesis Pathways: A Tale of Two Lipoxygenases
The biosynthetic pathways of this compound and resolvins both originate from the omega-3 fatty acid EPA but diverge based on the initial enzymatic reactions.
This compound Biosynthesis: The synthesis of this compound is primarily initiated by the enzyme 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene.[1] This enzyme catalyzes the stereospecific insertion of oxygen at the carbon-12 position of EPA, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE). Subsequently, 12(R)-HpEPE is rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases (GPX), to the more stable this compound.
Resolvin E-Series Biosynthesis: The biosynthesis of E-series resolvins (e.g., Resolvin E1 and E2) from EPA is a multi-step process often involving transcellular biosynthesis. It is typically initiated by the conversion of EPA to 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE) by aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 monooxygenases.[2] This intermediate is then converted to a 5(6)-epoxide-containing intermediate by 5-lipoxygenase (5-LOX) in leukocytes, which is subsequently hydrolyzed by LTA4 hydrolase to form Resolvin E1.[2]
Biosynthesis of this compound and Resolvin E1 from EPA.
Signaling Pathways: Distinct Receptors and Downstream Cascades
This compound and resolvins exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), which triggers distinct intracellular signaling cascades.
This compound Signaling: The signaling pathway for this compound is less defined than that of resolvins. However, studies on the closely related 12-HETE isomers suggest potential receptor interactions. 12(R)-HETE has been shown to interact with the leukotriene B4 receptor 2 (BLT2) and can also influence the thromboxane (B8750289) A2 receptor.[3] For the S-isomer, 12(S)-HEPE, recent research has identified a role as a "batokine" that improves glucose metabolism by activating an insulin-like intracellular signaling pathway involving a Gs-protein coupled receptor (GsPCR), leading to the activation of PI3K/Akt and subsequent Glut4 translocation.[1] While the specific receptor for this compound in pro-resolving contexts remains to be fully elucidated, these findings provide a framework for its potential mechanisms of action.
Resolvin Signaling: Resolvins have well-characterized receptors and signaling pathways.
-
Resolvin E1 (RvE1) primarily signals through two GPCRs: ChemR23 (also known as ERV1) and BLT1.[2] Binding to ChemR23 can lead to the inhibition of the NF-κB pathway, a key regulator of inflammation.[2]
-
Resolvin D1 (RvD1) , derived from DHA, signals through the ALX/FPR2 and GPR32 receptors.[4] Activation of these receptors can lead to the attenuation of pro-inflammatory signaling cascades, including the MAPK and NF-κB pathways.[4]
Signaling cascades of 12-HEPE and Resolvins.
Comparative Analysis of Biological Activities
While direct comparative studies are limited, the existing literature allows for a qualitative and semi-quantitative comparison of the biological activities of this compound and resolvins. Resolvins are generally considered to be more potent in classic anti-inflammatory and pro-resolving assays.
| Biological Activity | This compound | Resolvins (RvE1, RvD1) | Key Findings |
| Anti-inflammatory Potency | Less potent than resolvins in inhibiting leukocyte infiltration.[2] | Highly potent inhibitors of leukocyte infiltration and pro-inflammatory cytokine production, often active in the nanomolar range.[2][4] | Resolvins exhibit superior anti-inflammatory activity in vivo. |
| Pro-resolving Actions | Pro-resolving activities are not as well-defined as those of resolvins. | Potently stimulate macrophage phagocytosis of apoptotic cells and debris, promoting clearance of inflammation.[2] | Resolvins are key mediators of the resolution phase of inflammation. |
| Metabolic Regulation | 12(S)-HEPE acts as a "batokine" to enhance glucose uptake in adipocytes and skeletal muscle.[1] | While having systemic effects, a primary role in direct glucose transport is not their most characterized function. | 12-HEPE demonstrates a distinct and significant role in metabolic regulation. |
| Receptor Affinity | Interacts with BLT2 and potentially other GPCRs.[3] | High-affinity interactions with specific receptors (ChemR23, BLT1, ALX/FPR2, GPR32) mediate their potent effects.[2][4] | The specific, high-affinity receptor interactions of resolvins likely underpin their high potency. |
Experimental Protocols
The analysis of this compound and resolvins requires sensitive and specific analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized workflow for the comparative analysis of these lipid mediators in a biological sample.
Workflow for comparative lipid mediator analysis.
Detailed Methodologies:
-
Sample Preparation:
-
Biological samples (e.g., plasma, cell culture supernatants, tissue homogenates) are collected and immediately processed or stored at -80°C to prevent lipid degradation.
-
Internal standards (e.g., deuterated analogs of this compound and resolvins) are added to the sample for accurate quantification.
-
-
Lipid Extraction:
-
Solid-phase extraction (SPE) is a commonly used method.
-
Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to pH ~3.5 with a weak acid (e.g., formic acid).
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a reversed-phase column (e.g., C18) is used to separate the lipid mediators. A gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a small amount of acid (e.g., 0.01% formic acid) is employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and each resolvin are monitored.
-
-
Data Analysis:
-
The peak areas of the endogenous lipid mediators are normalized to the peak areas of their corresponding internal standards.
-
Concentrations are determined using a calibration curve generated with authentic standards.
-
Conclusion
The pathways of this compound and resolvins, while both originating from EPA, represent distinct branches of the complex lipid mediator network. Resolvins are well-established as potent regulators of inflammation resolution, acting through specific, high-affinity receptors. This compound, on the other hand, appears to have a more nuanced role, with evidence pointing towards its involvement in metabolic regulation, in addition to potential, albeit less potent, effects on inflammation.
For researchers in drug development, this comparative analysis highlights that while both classes of molecules have therapeutic potential, their applications may differ significantly. Resolvins and their analogs are prime candidates for therapies aimed at actively resolving inflammation. In contrast, this compound and its related pathways may offer novel targets for metabolic diseases. Further research, particularly direct comparative studies in various disease models, is crucial to fully elucidate the distinct and overlapping functions of these important lipid mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 12(R)-HEPE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 12-hydroxyeicosapentaenoic acid (12(R)-HEPE)
For researchers, scientists, and drug development professionals handling 12(R)-hydroxyeicosapentaenoic acid (this compound), proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of explicit disposal directives for this specific eicosanoid, a cautious approach, treating it as potentially hazardous chemical waste, is paramount. This guide provides a procedural framework based on general principles of laboratory waste management to ensure the safe handling and disposal of this compound.
Understanding this compound: Properties Influencing Disposal
| Property | Value | Implication for Disposal |
| Molecular Formula | C20H30O3[1] | Organic compound, likely requiring disposal as chemical waste. |
| Molecular Weight | 318.45 g/mol [2] | |
| Physical State | Not explicitly stated, but related compounds are often oils or solids. | Handling procedures should be adapted to the physical form. |
| Solubility | Soluble in ethanol, DMF, and DMSO.[3] | Solvents used to dissolve this compound must also be disposed of as hazardous waste. |
| Reactivity | Stable under normal storage conditions. Incompatible with strong oxidizing agents. | Avoid mixing with incompatible chemicals during waste collection. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a generalized procedure and should be adapted to comply with the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health & Safety (EHS) department before proceeding.
1. Waste Identification and Classification:
-
Treat this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) as hazardous chemical waste.
-
Consult with your institution's Chemical Hygiene Officer or EHS department for guidance on classifying this specific waste stream.
2. Segregation:
-
Collect this compound waste separately from other chemical waste streams to avoid unintended reactions.
-
Do not mix solid waste (e.g., contaminated labware) with liquid waste.[4]
-
If this compound is in a solvent, segregate it based on the solvent's properties (e.g., halogenated vs. non-halogenated).[5]
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can be used if it is in good condition.
-
Ensure the container has a secure, tight-fitting cap.[5]
-
Do not overfill the container; leave adequate headspace for expansion.[4]
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "12(R)-hydroxyeicosapentaenoic acid." Avoid using abbreviations or chemical formulas.[4][5]
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
5. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.[5]
-
Ensure the SAA is in a secondary containment bin to prevent spills.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.
6. Requesting Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[6]
-
Follow their specific procedures for waste collection and documentation.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your Environmental Health & Safety department for definitive procedures regarding the disposal of this compound.
References
Essential Safety and Handling Guide for 12(R)-Hydroxyeicosatetraenoic Acid (12(R)-HEPE)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal protocols for 12(R)-Hydroxyeicosatetraenoic Acid (12(R)-HEPE). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy. This compound is a bioactive lipid metabolite of arachidonic acid involved in various physiological and pathological processes.[1][2] It is typically supplied as a solution in ethanol (B145695), a flammable liquid requiring specific handling precautions.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be utilized at all times when handling this compound to minimize exposure and ensure a safe working environment.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from splashes of the ethanolic solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact with this compound and ethanol. |
| Skin and Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working outside of a fume hood. | To be used as a precautionary measure against inhalation. |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial to mitigate risks. The following protocol outlines the key steps from preparation to post-experiment cleanup.
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment, including PPE, before handling the compound.
-
Ensure an eyewash station and safety shower are readily accessible.
Handling:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Avoid direct contact with skin and eyes.
-
Use calibrated pipettes and clean glassware for all transfers and dilutions to prevent contamination and ensure accuracy.
-
Keep the vial tightly sealed when not in use to prevent solvent evaporation and compound degradation.
In Case of a Spill:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and adhere to regulatory standards.
-
Unused this compound Solution: As this compound is typically dissolved in ethanol, it is considered a flammable liquid and hazardous waste.[3][4][5] It should not be disposed of down the drain.[4][6] Collect all unused solutions in a designated, labeled hazardous waste container for flammable liquids.[3][5]
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) should be placed in a sealed, labeled container and disposed of as chemical waste according to your institution's guidelines.
-
Empty Containers: Rinse the original vial and any other glassware with a suitable solvent (e.g., ethanol) three times. Collect the rinsate as hazardous waste. The cleaned glassware can then be washed for reuse or disposed of according to institutional protocols.
Decontamination Plan
Thorough decontamination of work surfaces and equipment is necessary after handling this compound.
-
Work Surfaces: Wipe down all surfaces where this compound was handled with a suitable laboratory disinfectant or a 70% ethanol solution.
-
Equipment: Clean any non-disposable equipment that came into contact with the compound according to the manufacturer's instructions, using a compatible solvent.
-
Personal Protective Equipment: Remove and dispose of gloves and any other contaminated disposable PPE in the designated chemical waste container. Wash hands thoroughly with soap and water after completing the work and removing PPE.
Visual Guides
The following diagrams illustrate the procedural workflow for handling this compound and its known signaling interactions.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
